Product packaging for N-Propylaniline(Cat. No.:CAS No. 622-80-0)

N-Propylaniline

Cat. No.: B1293793
CAS No.: 622-80-0
M. Wt: 135.21 g/mol
InChI Key: CDZOGLJOFWFVOZ-UHFFFAOYSA-N
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Description

N-Propylaniline is a useful research compound. Its molecular formula is C9H13N and its molecular weight is 135.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N B1293793 N-Propylaniline CAS No. 622-80-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-propylaniline
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H13N/c1-2-8-10-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZOGLJOFWFVOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060759
Record name Benzenamine, N-propyl-
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Molecular Weight

135.21 g/mol
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CAS No.

622-80-0
Record name Propylaniline
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Record name Benzenamine, N-propyl-
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Record name Benzenamine, N-propyl-
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Record name N-propylaniline
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Foundational & Exploratory

An In-depth Technical Guide to N-Propylaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propylaniline, an N-alkylated aromatic amine, is a significant chemical intermediate with growing importance in the fields of synthetic organic chemistry, materials science, and pharmacology. Its structural characteristics, featuring a propyl group attached to the nitrogen atom of an aniline (B41778) moiety, confer specific physicochemical properties that make it a versatile building block for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of this compound, with a particular focus on its relevance to drug discovery and development. Detailed experimental protocols and an exploration of its derivatives' biological activities are presented to support researchers in their scientific endeavors.

Core Properties of this compound

The fundamental physical and chemical properties of this compound (CAS Number: 622-80-0) are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical reactions.[1][2]

Table 1: General and Physical Properties of this compound
PropertyValue
CAS Number 622-80-0[1]
Molecular Formula C₉H₁₃N[1]
Molecular Weight 135.21 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point 220-222 °C
Melting Point -15 °C
Density 0.952 g/cm³
Refractive Index (n_D^20) 1.543
Flash Point 91 °C
pKa 5.64
Table 2: Spectroscopic Data of this compound
Spectroscopic DataKey Features
¹H NMR (CDCl₃) δ ~0.95 (t, 3H, CH₃), ~1.60 (m, 2H, CH₂), ~3.05 (t, 2H, N-CH₂), ~3.60 (s, 1H, NH), ~6.60-7.20 (m, 5H, Ar-H)[3]
¹³C NMR (CDCl₃) δ ~11.7 (CH₃), ~22.9 (CH₂), ~45.9 (N-CH₂), ~112.8 (Ar-C), ~117.1 (Ar-C), ~129.2 (Ar-C), ~148.5 (Ar-C)
GC-MS Molecular ion (M⁺) at m/z = 135. Key fragments at m/z = 106 ([M-C₂H₅]⁺), 93 ([M-C₃H₆]⁺), 77 ([C₆H₅]⁺)[4][5]

Synthesis and Purification of this compound

The synthesis of this compound can be achieved through several methods, with the most common being the N-alkylation of aniline.

Experimental Protocol: Synthesis of this compound via N-Alkylation of Aniline with 1-Bromopropane (B46711)

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

  • Aniline

  • 1-Bromopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of aniline (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension vigorously and add 1-bromopropane (1.1 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Workflow for the Synthesis of this compound

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Aniline Aniline ReactionVessel Reaction in Acetone (Reflux) Aniline->ReactionVessel Bromopropane 1-Bromopropane Bromopropane->ReactionVessel K2CO3 K2CO3 (Base) K2CO3->ReactionVessel Filtration Filtration ReactionVessel->Filtration Evaporation1 Solvent Evaporation Filtration->Evaporation1 Extraction Extraction with Diethyl Ether Evaporation1->Extraction Washing Washing Extraction->Washing Drying Drying over MgSO4 Washing->Drying Evaporation2 Final Evaporation Drying->Evaporation2 CrudeProduct Crude this compound Evaporation2->CrudeProduct G Controlled Monobromination of this compound Start This compound Acetylation Acetylation (Acetic Anhydride) Start->Acetylation Intermediate N-Acetyl-N-propylaniline Acetylation->Intermediate Bromination Bromination (Br2, Acetic Acid) Intermediate->Bromination BrominatedIntermediate Bromo-N-acetyl-N-propylaniline Bromination->BrominatedIntermediate Hydrolysis Hydrolysis (Acid or Base) BrominatedIntermediate->Hydrolysis Product p-Bromo-N-propylaniline Hydrolysis->Product G Mechanism of Action of this compound Derivatives in Overcoming MDR cluster_cell Cancer Cell cluster_nucleus Nucleus BCRP BCRP PGP P-gp DNA DNA Apoptosis Apoptosis DNA->Apoptosis Chemo Chemotherapeutic Drug Chemo->BCRP Efflux Chemo->PGP Efflux Chemo->DNA Induces Damage PropylanilineDerivative This compound Derivative PropylanilineDerivative->BCRP Inhibition PropylanilineDerivative->PGP Inhibition

References

physical and chemical properties of N-Propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of N-Propylaniline, a secondary aromatic amine of significant interest in organic synthesis and medicinal chemistry. This document outlines its key characteristics, reactivity, and detailed experimental protocols for its synthesis, serving as a vital resource for professionals in research and development.

Core Physical and Chemical Properties

This compound is a substituted aniline (B41778) derivative characterized by a propyl group attached to the nitrogen atom. This substitution influences its physical state, solubility, and reactivity compared to aniline.

Data Presentation: Physical and Chemical Characteristics

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₉H₁₃N[1]
Molecular Weight 135.21 g/mol [1]
Appearance White to Yellow to Green clear liquid
Odor Odorless[2]
Melting Point -6.87 °C (estimate)[1]
Boiling Point 220 - 226 °C at 760 mmHg[2][3]
Density 0.94 - 0.95 g/cm³[3][4]
Refractive Index 1.5410 - 1.5440[3][4]
Flash Point 91 - 103 °C[2][3]
Solubility Very soluble in ethanol (B145695) and diethyl ether.[5]
pKa 5.04 ± 0.20 (Predicted)[3]
LogP 2.58150[1]
Vapor Density 4.66[2]

Chemical Reactivity and Handling

As a secondary amine, this compound exhibits characteristic nucleophilic and basic properties due to the lone pair of electrons on the nitrogen atom.[1] It readily reacts with acids to form the corresponding ammonium (B1175870) salts. Its reactivity is influenced by the electron-donating nature of the propyl group, which increases the electron density on the nitrogen, making it a stronger base and nucleophile than aniline.

Key aspects of its chemical reactivity include:

  • N-Alkylation: The secondary amine can undergo further alkylation to form tertiary amines and quaternary ammonium salts.[6]

  • Acylation: It reacts with acid chlorides and anhydrides to form amides.

  • Electrophilic Aromatic Substitution: The N-propylamino group is an activating, ortho-, para-directing group for electrophilic substitution on the aromatic ring.

  • Oxidation: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities.

Safety and Handling: this compound is harmful if swallowed, in contact with skin, or if inhaled.[7] It causes skin and serious eye irritation.[2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[2] All work should be conducted in a well-ventilated fume hood.[2]

Experimental Protocols

The synthesis of this compound can be achieved through several established methods. Below are detailed protocols for two common synthetic routes.

Method 1: Direct N-Alkylation with Propyl Halide

This method involves the direct reaction of aniline with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane.

Materials:

  • Aniline

  • 1-Bromopropane (or 1-iodopropane)

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Acetonitrile (or another polar aprotic solvent)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add aniline (1.0 equivalent) and acetonitrile.

  • Add sodium bicarbonate (1.5 equivalents) to the mixture.

  • While stirring, add 1-bromopropane (1.1 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by silica (B1680970) gel column chromatography or distillation under reduced pressure.

Method 2: Reductive Amination with Propanal

This two-step, one-pot reaction involves the formation of an imine intermediate from aniline and propanal, followed by its reduction to this compound.

Materials:

  • Aniline

  • Propanal

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or another suitable reducing agent

  • Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve aniline (1.0 equivalent) and propanal (1.2 equivalents) in anhydrous DCM.

  • Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the resulting crude this compound by silica gel column chromatography.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the two primary synthetic pathways to this compound.

Synthesis_Workflow cluster_0 Direct N-Alkylation cluster_1 Reductive Amination Aniline1 Aniline Reaction1 Reaction: Heat to Reflux Aniline1->Reaction1 PropylHalide Propyl Halide (e.g., 1-Bromopropane) PropylHalide->Reaction1 Base Base (e.g., NaHCO₃) Base->Reaction1 Solvent1 Solvent (e.g., Acetonitrile) Solvent1->Reaction1 Workup1 Aqueous Workup & Purification Reaction1->Workup1 NPropylaniline1 This compound Workup1->NPropylaniline1 Aniline2 Aniline ImineFormation Imine Formation Aniline2->ImineFormation Propanal Propanal Propanal->ImineFormation Solvent2 Solvent (e.g., DCM) Solvent2->ImineFormation Reduction Reduction ImineFormation->Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Reduction Workup2 Aqueous Workup & Purification Reduction->Workup2 NPropylaniline2 This compound Workup2->NPropylaniline2

Synthetic pathways to this compound.

Spectroscopic Data

Characterization of this compound is typically performed using various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the protons on the nitrogen atom, and the protons of the propyl group (triplet for the methyl group, sextet for the methylene (B1212753) group adjacent to the methyl, and a triplet for the methylene group attached to the nitrogen).[8]

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the aromatic carbons and the three carbons of the propyl group.

  • IR Spectroscopy: The infrared spectrum will exhibit a characteristic N-H stretching vibration for the secondary amine, as well as C-H and C=C stretching vibrations for the alkyl and aromatic portions of the molecule, respectively.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound.[9]

Conclusion

This compound is a versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis is readily achievable through established organic chemistry methodologies, such as direct N-alkylation and reductive amination. A thorough understanding of its properties, reactivity, and handling is crucial for its effective and safe utilization in research and development, particularly in the fields of medicinal chemistry and materials science.

References

A Technical Overview of N-Propylaniline: Molecular Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the fundamental molecular properties of N-Propylaniline, a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its molecular formula and weight, presented in a clear, tabular format for ease of reference.

Core Molecular Data

This compound is a substituted aniline (B41778) derivative characterized by a propyl group attached to the nitrogen atom. Its fundamental molecular attributes are summarized below.

PropertyValueCitation
Molecular FormulaC₉H₁₃N[1][2][3][4][5]
Molecular Weight135.21 g/mol [1][2][3][4]
Alternate Molecular Weight135.2062 g/mol [5]

Structural Representation

To visually represent the logical relationship of the atoms within the this compound molecule, the following diagram illustrates its chemical structure. This visualization provides a clear depiction of the connectivity between the benzene (B151609) ring, the nitrogen atom, and the propyl group.

N_Propylaniline_Structure C1 C C2 C C1->C2 N N C1->N C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C7 CH₂ N->C7 C8 CH₂ C7->C8 C9 CH₃ C8->C9

Caption: Chemical structure of this compound.

Experimental Protocols

The determination of molecular weight and formula for a compound like this compound is typically achieved through standard analytical chemistry techniques.

  • Mass Spectrometry: This is a primary method for determining the molecular weight of a compound with high accuracy. The substance is ionized, and the mass-to-charge ratio of the resulting ions is measured. The peak corresponding to the intact molecule (molecular ion) provides the molecular weight.

  • Elemental Analysis: This technique determines the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in the compound. These percentages can be used to derive the empirical formula, which, in conjunction with the molecular weight from mass spectrometry, can be used to determine the molecular formula.

Further detailed protocols for these standard analytical methods can be found in seminal analytical chemistry textbooks and publications. Due to the fundamental nature of these properties, specific research articles detailing novel experimental protocols for determining the molecular weight and formula of a well-established compound like this compound are uncommon.

Signaling Pathways and Workflows

This compound is a relatively simple organic molecule and is not known to be a component of major biological signaling pathways. Its utility is primarily as a building block in organic synthesis or as a reference standard in analytical chemistry. Therefore, a diagrammatic representation of a signaling pathway involving this compound would not be applicable. The structural diagram provided above serves as a logical representation of the molecule's composition.

References

N-Propylaniline boiling point and density

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of N-Propylaniline

This technical guide provides a comprehensive overview of the boiling point and density of this compound, including detailed experimental protocols for their determination. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

This compound (CAS No. 622-80-0) is an organic compound with the molecular formula C₉H₁₃N[1][2]. The quantitative data regarding its boiling point and density are summarized below.

PropertyValueConditions
Boiling Point 220 °CNot specified
221.1 °Cat 760 mmHg[1]
222 °CNot specified[3]
Density 0.952 g/cm³Not specified[1]
0.95 g/cm³Not specified[4][5]
0.9443 g/cm³at 20°C[6]
0.943 g/cm³Not specified[3]

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the boiling point and density of liquid compounds such as this compound.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure[7][8]. A common and accurate method for determining the boiling point of a small liquid sample is the micro-reflux method.

Apparatus:

  • Small test tube (e.g., 150 mm diameter)

  • Thermometer (-10 to 250 °C range)

  • Capillary tube (sealed at one end)

  • Heating block or oil bath

  • Hot plate with magnetic stirrer

  • Small magnetic stir bar

  • Clamps and stand

Procedure:

  • Sample Preparation: Place approximately 0.5 mL of the liquid sample (this compound) into the small test tube and add a magnetic stir bar[9].

  • Apparatus Setup: Clamp the test tube securely within the heating block on the hot plate stirrer.

  • Capillary Tube Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end facing upwards[10].

  • Thermometer Placement: Suspend the thermometer inside the test tube, ensuring the thermometer bulb is positioned approximately 1 cm above the liquid's surface to measure the vapor temperature[9].

  • Heating and Observation: Turn on the stirrer to ensure gentle and uniform heating. Begin heating the apparatus slowly[7][9].

  • Identifying the Boiling Point: Observe the sample. As the liquid nears its boiling point, a stream of bubbles will emerge from the open end of the capillary tube[10]. Continue heating until a rapid and continuous stream of bubbles is observed[9].

  • Temperature Reading: At this point, the temperature of the vapor should stabilize. This stable temperature reading, where the liquid is gently refluxing (vapor condensing and dripping back into the liquid), is the boiling point[9]. Record this temperature.

  • Cooling: Once the measurement is complete, turn off the heat and allow the apparatus to cool down.

Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume (ρ = m/V)[11]. The density of a liquid can be determined accurately using a graduated cylinder and an electronic balance.

Apparatus:

  • 10 mL or 25 mL graduated cylinder

  • Electronic balance (readable to at least 0.01 g)

  • Beaker

  • Pipette or dropper

Procedure:

  • Mass of Empty Cylinder: Place a clean, dry graduated cylinder on the electronic balance and tare the balance to zero, or record the mass of the empty cylinder (m₁)[11][12].

  • Volume Measurement: Carefully transfer a known volume of this compound (e.g., 10 mL) into the graduated cylinder. Read the volume at the bottom of the meniscus with your eye level to the liquid surface to avoid parallax error[11][12].

  • Mass of Cylinder and Liquid: Place the graduated cylinder containing the liquid back on the electronic balance and record the total mass (m₂)[11].

  • Calculation: Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the total mass (mass of liquid = m₂ - m₁).

  • Density Calculation: Calculate the density using the formula: Density = Mass of liquid / Volume of liquid[13]. For improved accuracy, the procedure should be repeated multiple times, and the average density should be reported[12].

Logical Workflow Visualization

The synthesis of this compound can be achieved through the alkylation of aniline (B41778) with a propylating agent, such as n-propanol, in the presence of an acid catalyst. The following diagram illustrates the logical workflow for this synthesis process.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification Aniline Aniline Reaction Reaction Vessel (High Temperature & Pressure) Aniline->Reaction Propanol n-Propanol Propanol->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄ or HCl) Catalyst->Reaction Heating Heating (e.g., to 245°C) Reaction->Heating Apply Heat Mixture Crude Product Mixture (this compound, Dipropylaniline, Water, Unreacted Starting Materials) Heating->Mixture Yields Purification Purification (e.g., Distillation) Mixture->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Logical workflow for the synthesis of this compound.

References

solubility of N-Propylaniline in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of N-Propylaniline in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a compound of interest in various chemical and pharmaceutical applications. A thorough understanding of its solubility is critical for its use in synthesis, formulation, and other research and development activities. This document outlines the known solubility characteristics of this compound, provides a detailed experimental protocol for quantitative solubility determination, and presents logical workflows for solvent selection and experimental procedures.

Physicochemical Properties of this compound

This compound is an aromatic amine with the chemical formula C₉H₁₃N. Its structure, consisting of a phenyl group attached to a propylamino group, dictates its solubility behavior. The presence of the amine group allows for hydrogen bonding with protic solvents, while the aromatic ring and the propyl chain contribute to its nonpolar character, influencing its solubility in organic solvents.

Key Physicochemical Properties:

  • Molecular Formula: C₉H₁₃N

  • Molecular Weight: 135.21 g/mol

  • Boiling Point: 220-222 °C[1][2]

  • Density: Approximately 0.943 - 0.952 g/mL[1][3]

  • Melting Point: -6.87 °C (estimate)[2]

  • LogP (Octanol/Water Partition Coefficient): 2.45 - 2.58, indicating a preference for nonpolar environments.[1]

Solubility of this compound

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent ClassSolventReported Solubility
Polar Protic EthanolVery Soluble[4]
WaterInsoluble
Polar Aprotic AcetoneSoluble (for the related N-isopropylaniline)
Nonpolar Diethyl EtherVery Soluble[4]
BenzeneSoluble (for the related N-isopropylaniline)

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following gravimetric method is a reliable approach.

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • High-purity this compound

  • Analytical grade solvent of interest

  • Analytical balance (readability ± 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Calibrated micropipettes

  • Glass vials with airtight seals

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Pre-weighed glass beakers or evaporating dishes

  • Vacuum oven or rotary evaporator

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass vial. The excess solute should be visible to ensure saturation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation of Undissolved Solute:

    • After the equilibration period, allow the vial to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solute to settle.

    • For enhanced separation, centrifuge the vial at a moderate speed.

  • Sample Collection and Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the liquid.

    • Filter the collected supernatant through a syringe filter directly into a pre-weighed glass beaker or evaporating dish. This step removes any remaining undissolved microparticles.

    • Record the exact volume of the filtrate transferred.

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the beaker under controlled conditions. A rotary evaporator or a vacuum oven at a temperature below the boiling point of this compound is recommended to prevent loss of the solute.

    • Once the solvent is completely removed, place the beaker in a desiccator to cool to room temperature.

    • Weigh the beaker containing the dried this compound residue on an analytical balance.

    • Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty beaker from the final constant mass.

    • The solubility can be expressed in various units, such as:

      • g/100 mL: (Mass of dissolved this compound / Volume of solvent) x 100

      • mol/L (Molarity): (Mass of dissolved this compound / Molecular weight of this compound) / Volume of solvent in Liters

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship of this compound's expected solubility based on solvent polarity.

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature (24-48h) prep1->prep2 sep1 Settle or centrifuge prep2->sep1 sep2 Withdraw supernatant sep1->sep2 ana1 Filter supernatant sep2->ana1 ana2 Evaporate solvent ana1->ana2 ana3 Weigh residue ana2->ana3 calc1 Calculate solubility (g/100mL or mol/L) ana3->calc1

Caption: Experimental workflow for the gravimetric determination of this compound solubility.

solubility_logic cluster_solute This compound cluster_solvents Solvent Polarity cluster_solubility Expected Solubility solute Amine Group (Polar) Phenyl & Propyl Groups (Nonpolar) polar Polar Solvents (e.g., Ethanol, Acetone) solute->polar 'Like dissolves like' nonpolar Nonpolar Solvents (e.g., Diethyl Ether, Toluene) solute->nonpolar 'Like dissolves like' water Water (Highly Polar) solute->water high_sol High Solubility polar->high_sol nonpolar->high_sol low_sol Low to Insoluble water->low_sol

References

Spectroscopic Data of N-Propylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for N-propylaniline, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and data visualizations are presented to support researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: 90 MHz[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.25 - 7.15m2HAr-H (meta)
6.70 - 6.60m3HAr-H (ortho, para)
3.65 (broad s)s1HN-H
3.10t2HN-CH₂-
1.65sextet2H-CH₂-CH₃
1.00t3H-CH₃
¹³C NMR Spectroscopic Data

Solvent: CDCl₃[1]

Chemical Shift (δ) ppmAssignment
148.5Ar-C (C-N)
129.3Ar-C (meta)
117.2Ar-C (para)
112.9Ar-C (ortho)
45.9N-CH₂-
22.8-CH₂-CH₃
11.6-CH₃
Infrared (IR) Spectroscopy Data

Sample Preparation: Liquid Film[1]

Wavenumber (cm⁻¹)IntensityAssignment
3410Strong, SharpN-H Stretch
3050MediumAromatic C-H Stretch
2960, 2870StrongAliphatic C-H Stretch
1605, 1508StrongC=C Aromatic Ring Stretch
1315MediumC-N Stretch
745, 690StrongC-H Out-of-plane Bending (Monosubstituted Benzene)
Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
13540[M]⁺ (Molecular Ion)
106100[M - C₂H₅]⁺ (Base Peak)
7730[C₆H₅]⁺

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: A 90 MHz NMR spectrometer is used for data acquisition.

  • Data Acquisition: The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity. For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled pulse sequence is used to obtain singlets for all carbon signals.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.[1]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a heated inlet system or by direct injection, to vaporize the sample.

  • Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This process, known as electron ionization (EI), causes the molecules to lose an electron, forming a molecular ion ([M]⁺), and also induces fragmentation.

  • Mass Analysis: The resulting ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Liquid Film Sample->Prep_IR Prep_MS Vaporize Sample Sample->Prep_MS NMR NMR Spectroscopy Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interp_NMR Chemical Shifts, Coupling Constants Data_NMR->Interp_NMR Interp_IR Functional Groups Data_IR->Interp_IR Interp_MS Molecular Weight, Fragmentation Data_MS->Interp_MS Final_Report Comprehensive Spectroscopic Report Interp_NMR->Final_Report Interp_IR->Final_Report Interp_MS->Final_Report

Caption: General workflow for spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of N-Propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (1H NMR) spectrum of N-propylaniline. The document details the chemical shifts, coupling constants, and signal multiplicities, offering a thorough interpretation of the spectral data. A standardized experimental protocol for the acquisition of the 1H NMR spectrum is also presented.

Data Presentation: 1H NMR Spectral Data of this compound

The 1H NMR spectrum of this compound was recorded on a 400 MHz spectrometer in deuterated chloroform (B151607) (CDCl3). The resulting data is summarized in the table below for clarity and comparative analysis.

Signal AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
Ar-H (ortho)7.15Doublet of doublets (dd)8.4, 7.42H
Ar-H (para)6.67Triplet (t)7.31H
Ar-H (meta)6.59Doublet (d)7.62H
N-H3.89Broad singlet (br s)-1H
N-CH2-3.07Triplet (t)7.12H
-CH2-CH31.70 - 1.57Multiplet (m)-2H
-CH30.99Triplet (t)7.43H

Data sourced from supplementary information provided by The Royal Society of Chemistry.[1]

Experimental Protocol

The following section outlines a standard methodology for the acquisition of a high-resolution 1H NMR spectrum of this compound.

2.1 Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants. If necessary, purify the liquid sample by distillation.

  • Solvent Selection: Use a deuterated solvent, typically chloroform-d (B32938) (CDCl3), for its excellent solubilizing properties for anilines and its well-defined residual solvent peak for referencing.

  • Sample Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl3.

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual peak of the deuterated solvent can be used for calibration (e.g., CHCl3 at δ 7.26 ppm).

  • NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector, typically around 4-5 cm.

2.2 NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Number of Scans (NS): 8 to 16 scans are generally sufficient to obtain a good signal-to-noise ratio.

  • Acquisition Time (AT): Typically 3-4 seconds.

  • Relaxation Delay (D1): A delay of 1-2 seconds between scans is usually adequate.

  • Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate for a standard organic molecule.

  • Temperature: The experiment is typically run at room temperature (around 298 K).

2.3 Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.

  • Integration: Integrate the area under each signal to determine the relative number of protons each signal represents.

Visualization of this compound Structure and Proton Environments

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and the distinct proton environments that give rise to the observed 1H NMR signals.

N_Propylaniline_NMR cluster_propyl Propyl Group cluster_aniline Aniline Moiety cluster_signals 1H NMR Signals C1 CH₃ C2 CH₂ C1->C2 J = 7.4 Hz s_ch3 Triplet (3H) δ 0.99 C1->s_ch3 C3 CH₂ C2->C3 J = 7.1 Hz s_ch2 Multiplet (2H) δ 1.57-1.70 C2->s_ch2 N NH C3->N N-alkylation s_nch2 Triplet (2H) δ 3.07 C3->s_nch2 Aryl Phenyl Ring N->Aryl N-arylation s_nh Broad Singlet (1H) δ 3.89 N->s_nh s_aryl Aromatic Protons (5H) δ 6.59-7.15 Aryl->s_aryl

Structure and 1H NMR signal correlation for this compound.

The diagram above illustrates the connectivity of the this compound molecule and correlates each distinct proton group to its corresponding signal in the 1H NMR spectrum. The propyl chain protons are split by their neighbors, giving rise to characteristic triplet and multiplet signals. The aromatic protons are found in the downfield region and exhibit complex splitting patterns due to ortho, meta, and para coupling. The N-H proton typically appears as a broad singlet due to quadrupole broadening and potential chemical exchange.

References

13C NMR Spectral Analysis of N-Propylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of N-Propylaniline. It includes predicted spectral data, detailed experimental protocols for data acquisition, and logical workflows for structural elucidation, serving as a vital resource for professionals in chemical research and pharmaceutical development.

Data Presentation: Predicted ¹³C NMR Chemical Shifts

Carbon AtomDesignationChemical Shift (δ) in ppm
1C1 (ipso)148.5
2, 6C2, C6 (ortho)112.5
3, 5C3, C5 (meta)129.2
4C4 (para)116.5
7C7 (-CH₂-)45.8
8C8 (-CH₂-)22.9
9C9 (-CH₃)11.6
Note: Data is based on ¹³C NMR prediction.

The structure of this compound with numbered carbon atoms for spectral assignment is presented below.

Figure 1. This compound structure with carbon numbering.

Experimental Protocols

Acquiring high-quality ¹³C NMR spectra requires careful attention to experimental parameters. Below are detailed protocols for both standard qualitative and accurate quantitative ¹³C NMR analysis of small molecules like this compound.

Protocol 1: Standard ¹³C NMR for Qualitative Analysis

This protocol is suitable for routine structural confirmation where peak intensity is not critical.

  • Sample Preparation :

    • Accurately weigh and dissolve 10-50 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to a standard 5 mm NMR tube.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Spectrometer Setup & Acquisition :

    • Pulse Sequence : Use a standard single-pulse sequence with broadband proton decoupling.

    • Solvent : Select the appropriate solvent (e.g., CDCl₃), which typically has a characteristic signal (triplet at ~77 ppm) that can be used for reference.[1]

    • Acquisition Time (at) : Set to 1-2 seconds.

    • Relaxation Delay (d1) : Set to 2 seconds. This is a standard value for qualitative spectra and may not be sufficient for complete relaxation of all carbon nuclei, especially quaternary carbons.

    • Pulse Angle : Use a 30-45° flip angle to allow for a shorter relaxation delay.

    • Number of Scans (ns) : Acquire a sufficient number of scans (e.g., 128, 256, or more) to achieve an adequate signal-to-noise ratio.

    • Spectral Width : Set a spectral width that encompasses the expected range of ¹³C chemical shifts for organic molecules, typically 0-220 ppm.

Protocol 2: Quantitative ¹³C NMR Analysis

This protocol is designed to ensure that the integrated signal intensity is directly proportional to the number of carbon nuclei, which is crucial for quantitative studies.

  • Sample Preparation :

    • Follow the same procedure as in Protocol 1. The use of a relaxation agent (e.g., Cr(acac)₃) can be considered to shorten the required relaxation delay, but care must be taken to ensure it does not interfere with the sample signals.

  • Spectrometer Setup & Acquisition :

    • Pulse Sequence : Employ an inverse-gated decoupling pulse sequence. This technique decouples protons during signal acquisition but turns the decoupler off during the relaxation delay to suppress the Nuclear Overhauser Effect (NOE), which can otherwise lead to non-uniform signal enhancement.

    • Relaxation Delay (d1) : Set a long relaxation delay to allow for complete T₁ relaxation of all carbon nuclei. A common rule of thumb is to set d1 to at least 5 times the longest T₁ value of any carbon in the molecule (e.g., 30-60 seconds).

    • Pulse Angle : Use a 90° pulse to maximize the signal for each scan.

    • Number of Scans (ns) : A higher number of scans will likely be necessary to compensate for the long relaxation delay and achieve a good signal-to-noise ratio.

Logical Workflow for ¹³C NMR Analysis

The process of analyzing a ¹³C NMR spectrum involves several logical steps, from sample preparation to final structural assignment. The following diagram illustrates this workflow.

NMR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Elucidation A Sample Weighing & Solvent Selection B Dissolution & Transfer to NMR Tube A->B C Spectrometer Setup (Pulse Sequence, Delays) B->C D Data Acquisition (Acquire FID) C->D E Fourier Transform (FID -> Spectrum) D->E F Phase & Baseline Correction E->F G Peak Picking & Integration F->G H Chemical Shift Analysis (ppm) G->H I Correlation with Structure H->I J Final Structure Confirmation I->J

Figure 2. Workflow for 13C NMR Spectral Analysis.

References

An In-depth Technical Guide to the Mass Spectrometry of N-Propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of N-Propylaniline, a compound of interest in various fields of chemical and pharmaceutical research. This document details the fragmentation patterns observed under electron ionization (EI), presents quantitative data in a structured format, and outlines a detailed experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Electron Ionization Mass Spectrum of this compound

The mass spectrum of this compound (C9H13N, Molecular Weight: 135.21 g/mol ) obtained via electron ionization (EI) reveals a distinct fragmentation pattern that can be used for its identification and structural elucidation.[1] The key fragments and their relative intensities are summarized in the table below.

Quantitative Data of Major Fragments
m/zRelative Intensity (%)Proposed Fragment IonFragment Structure
13525[M]+• (Molecular Ion)C6H5NH(CH2)2CH3+•
106100[M-C2H5]+[C6H5NH=CH2]+
7715[C6H5]+Phenyl cation
9310[C6H5NH2]+•Aniline radical cation

Data is based on the analysis of the NIST EI mass spectrum of this compound.[1]

Fragmentation Pathway of this compound

The fragmentation of the this compound molecular ion ([M]+•) is primarily driven by cleavage of the C-C bond beta to the nitrogen atom (α-cleavage), which is a characteristic fragmentation mechanism for N-alkylanilines. This leads to the formation of the stable, resonance-stabilized base peak at m/z 106.

Fragmentation_Pathway M This compound [M]+• m/z = 135 F106 [M-C2H5]+ m/z = 106 (Base Peak) M->F106 α-cleavage F77 [C6H5]+ m/z = 77 M->F77 C-N cleavage F93 [C6H5NH2]+• m/z = 93 M->F93 McLafferty-like rearrangement C2H5_radical •C2H5 H_rearrangement H rearrangement & C-N cleavage NH_loss - •NH(CH2)2CH3

Caption: Proposed fragmentation pathway of this compound under electron ionization.

Experimental Protocol for GC-MS Analysis

This section provides a detailed methodology for the analysis of this compound using a standard gas chromatography-mass spectrometry (GC-MS) system.

Instrumentation
  • Gas Chromatograph: Agilent HP6890 or equivalent.

  • Mass Spectrometer: Agilent 5937 or equivalent single quadrupole mass selective detector.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

Reagents and Standards
  • Solvent: Dichloromethane or Ethyl Acetate (GC grade).

  • This compound Standard: Analytical grade standard of known purity.

  • Carrier Gas: Helium (99.999% purity).

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent. Create a series of working standard solutions by serial dilution of the stock solution to establish a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Extraction (for matrix samples): For samples in a matrix (e.g., biological fluids, environmental samples), perform a liquid-liquid extraction with a suitable organic solvent after adjusting the pH to be basic.

GC-MS Parameters
  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • MS Scan Range: m/z 40-450

Data Acquisition and Analysis
  • Acquire data in full scan mode to obtain the complete mass spectrum.

  • For quantitative analysis, selected ion monitoring (SIM) mode can be used, monitoring the characteristic ions (m/z 135, 106, and 77) to enhance sensitivity and selectivity.

  • Identify this compound in samples by comparing the retention time and the mass spectrum with that of the analytical standard.

  • Quantify the analyte by integrating the peak area of the base peak (m/z 106) and using the calibration curve.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the analysis of this compound from sample preparation to data interpretation.

Caption: General workflow for the GC-MS analysis of this compound.

References

N-Propylaniline: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propylaniline is an aromatic amine used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. As with all aniline (B41778) derivatives, a thorough understanding of its potential hazards and the implementation of stringent safety protocols are critical to ensure the safety of laboratory personnel. This technical guide provides a comprehensive overview of the known safety information, handling procedures, and relevant toxicological data for this compound.

Physicochemical and Toxicological Data

A summary of the key physicochemical properties of this compound is provided in Table 1. This information is essential for understanding its behavior and potential for exposure.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 622-80-0[1][2]
Molecular Formula C₉H₁₃N[1][2]
Molecular Weight 135.21 g/mol [1][2]
Appearance White to Yellow to Green clear liquid
Boiling Point 220 - 222 °C[1][3]
Melting Point -6.87 °C (estimate)[2][4]
Flash Point 86.8 - 91 °C[1][2]
Density 0.943 - 0.952 g/cm³ at 20°C[2][3]
Vapor Pressure 0.1 ± 0.4 mmHg at 25°C (Predicted)[2]
Solubility Very soluble in diethyl ether and ethanol.[5]
Refractive Index 1.5410 to 1.5440[1]
Acute Toxicity Data

Table 2: Acute Toxicity Data for Structurally Related Anilines

CompoundRouteSpeciesLD50/LC50Source
N-Isopropylaniline OralRat560 mg/kg[6]
DermalRabbit3550 mg/kg[6]
InhalationRat1100 mg/m³ (4h)[6]
3-Chloroaniline OralRat690 mg/kg[6]
Dermal-300 mg/kg[6]
Inhalation-3 mg/L (4h)[6]
3-Ethylaniline Oral-500 mg/kg[6]
Dermal-1100 mg/kg[6]
Inhalation-11 mg/L (4h)[6]
Aniline Hydrochloride OralRat840 mg/kg[6]
OralMouse841 mg/kg[6]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this chemical include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6]

  • Skin Corrosion/Irritation: Causes skin irritation.[6]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[6]

  • Respiratory Irritation: May cause respiratory irritation.[6]

Safety and Handling Precautions

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear a lab coat or other protective clothing. Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling and Storage
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed and store in a cool, dry, and well-ventilated area.

  • Protect from direct sunlight as the substance may be light-sensitive.

  • Keep away from incompatible materials such as strong oxidizing agents and acids.

First Aid Measures

In the event of exposure to this compound, follow these first aid procedures:

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols for Safety Assessment

A thorough safety assessment of a chemical like this compound involves a series of experimental protocols based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The following are detailed methodologies for key toxicological endpoints.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals to classify a substance for its acute oral toxicity.

  • Principle: A single sex (typically female rats) is used in a stepwise procedure with 3 animals per step. The outcome (mortality or survival) of the previously dosed animals determines the next step (a higher or lower dose). The test aims to classify the substance into a GHS toxicity category rather than determining a precise LD50 value.[7]

  • Procedure:

    • Select healthy, young adult female rats and acclimate them to the laboratory conditions.

    • Fast the animals overnight prior to dosing.

    • Administer the selected starting dose of this compound to one group of 3 animals by oral gavage.

    • Observe the animals closely for the first few hours after dosing and then periodically for 14 days for signs of toxicity and mortality. Record body weight changes.

    • The next dosing step is determined by the number of animals that died or were moribund within a specified timeframe.

    • The procedure is stopped when a dose that causes mortality is identified or when no effects are seen at the highest dose level.

  • Endpoint: The test allows for the classification of the substance into one of several toxicity classes based on the observed mortality at different dose levels.

Acute Dermal Toxicity - OECD Test Guideline 402

This test is designed to assess the potential adverse effects of a substance when applied to the skin.

  • Principle: The test substance is applied to a small area of the skin of an experimental animal (typically a rabbit or rat) for a set period. The animal is then observed for signs of toxicity.

  • Procedure:

    • Select healthy, young adult animals. The day before the test, clip the fur from the dorsal area of the trunk.

    • Apply a single dose of this compound (e.g., 2000 mg/kg body weight for a limit test) uniformly over an area of approximately 10% of the total body surface area.

    • Cover the application site with a porous gauze dressing and non-irritating tape.

    • After a 24-hour exposure period, remove the dressing and any residual test substance.

    • Observe the animals for signs of toxicity and mortality at regular intervals for 14 days. Record body weight at least weekly.

    • At the end of the observation period, perform a gross necropsy on all animals.

  • Endpoint: The test provides information on dermal irritation, systemic toxicity, and an estimate of the dermal LD50 value.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This in vivo test determines the potential of a substance to cause skin irritation or corrosion.

  • Principle: The test substance is applied to a small patch of skin on a single animal (typically an albino rabbit) for up to 4 hours. The degree of skin reaction is assessed at specific intervals.

  • Procedure:

    • Approximately 24 hours before the test, clip the fur from a small area on the back of the animal.

    • Apply 0.5 mL (for a liquid) of this compound to a gauze patch and apply it to the prepared skin area.

    • After a 4-hour exposure period, remove the patch and any remaining test substance.

    • Observe and score the skin for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • If effects are reversible, the substance is classified as an irritant. If irreversible skin damage occurs, it is classified as corrosive.

  • Endpoint: The test provides a classification of the substance as a skin irritant or corrosive.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This test evaluates the potential of a substance to cause eye irritation or damage.

  • Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit). The untreated eye serves as a control.

  • Procedure:

    • Examine both eyes of the animal before testing to ensure there are no pre-existing defects.

    • Instill 0.1 mL of this compound into the conjunctival sac of one eye.

    • Hold the eyelids together for about one second to prevent loss of the material.

    • Examine the eyes at 1, 24, 48, and 72 hours after application.

    • Score the reactions of the cornea, iris, and conjunctiva according to a graded scale.

  • Endpoint: The test allows for the classification of the substance as an eye irritant or as causing serious eye damage based on the severity and reversibility of the observed lesions.

Signaling Pathway and Experimental Workflows

Aniline-Induced Cellular Toxicity Signaling Pathway

Aniline and its derivatives, including this compound, are known to induce toxicity through a mechanism involving oxidative stress. The following diagram illustrates the generalized signaling pathway for aniline-induced cellular toxicity.

Aniline_Toxicity_Pathway cluster_exposure Exposure cluster_cellular_response Cellular Response cluster_signaling_cascade Signaling Cascade cluster_transcription_factors Transcription Factor Activation cluster_cellular_outcome Cellular Outcome Aniline This compound Exposure Iron Iron Overload Aniline->Iron Induces OxidativeStress Oxidative Stress (ROS/RNS Production) Iron->OxidativeStress Leads to MAPKs MAPKs Activation (ERK, JNK, p38) OxidativeStress->MAPKs IKK IKK Activation OxidativeStress->IKK AP1 AP-1 Activation MAPKs->AP1 Activates NFkB NF-κB Activation IKK->NFkB Activates Cytokines Inflammatory Cytokine Gene Expression (e.g., TNF-α, IL-6) AP1->Cytokines Upregulates NFkB->Cytokines Upregulates Toxicity Splenic Toxicity & Fibrosis Cytokines->Toxicity Contributes to

Caption: Generalized signaling pathway for aniline-induced cellular toxicity.

Experimental Workflow for Safety Assessment

The safety assessment of a chemical like this compound follows a structured workflow, often starting with in vitro methods to reduce animal testing, followed by in vivo studies for confirmation and regulatory purposes.

Safety_Assessment_Workflow cluster_initial Initial Assessment cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing (if required) cluster_final Hazard Classification & Risk Assessment Literature Literature Review & In Silico Prediction SkinIrritation Skin Irritation/Corrosion (e.g., Reconstructed Human Epidermis) Literature->SkinIrritation EyeIrritation Eye Irritation/Corrosion (e.g., BCOP, ICE) Literature->EyeIrritation Genotoxicity Genotoxicity (e.g., Ames Test, In Vitro Micronucleus) Literature->Genotoxicity DermalIrritation Dermal Irritation/Corrosion (OECD 404) SkinIrritation->DermalIrritation Inconclusive/Positive EyeIrritationVivo Eye Irritation/Corrosion (OECD 405) EyeIrritation->EyeIrritationVivo Inconclusive/Positive AcuteOral Acute Oral Toxicity (OECD 423) Genotoxicity->AcuteOral AcuteDermal Acute Dermal Toxicity (OECD 402) AcuteOral->AcuteDermal Classification GHS Classification & Labeling AcuteDermal->Classification DermalIrritation->Classification EyeIrritationVivo->Classification RiskAssessment Risk Assessment & Safe Handling Procedures Classification->RiskAssessment

Caption: A tiered experimental workflow for the safety assessment of a chemical.

References

An In-depth Technical Guide on the Storage of N-Propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper storage of chemical reagents is paramount to ensure experimental integrity, safety, and shelf-life. This guide provides a comprehensive overview of the recommended storage conditions for N-Propylaniline, drawing from safety data sheets and chemical supplier information.

Recommended Storage Conditions

This compound requires specific storage conditions to maintain its stability and prevent hazardous reactions. It should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] Several sources recommend a specific storage temperature range of 2-8°C.[2] It is also advised to protect the compound from light.[2][3]

The storage area should be away from heat, sparks, and open flames.[4] Due to its combustible nature, it is recommended to keep it in a fireproof place.[4] The compound is also noted to be moisture-sensitive, necessitating a dry storage environment.

Incompatible Materials and Conditions

To prevent dangerous reactions, this compound should be stored separately from incompatible materials. These primarily include acids and strong oxidizing agents.[5] Exposure to light should also be avoided.[5]

Hazardous Decomposition

When exposed to decomposition conditions, such as excessive heat or fire, this compound can emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5]

Summary of Storage Recommendations

ParameterRecommended ConditionSource
Temperature 2-8°C[2]
Keep cool[2][4]
Atmosphere Dry, well-ventilated place[1][4][6]
Light Protect from light[2][3][5]
Container Tightly closed container[1][4]
Store in original container material[4]
No metal containers
Incompatibilities Acids, Strong oxidizing agents[5]
Heat sources, sparks, open flames[4]

Experimental Protocols

Logical Workflow for Safe Storage

The following diagram illustrates the decision-making process for the safe and appropriate storage of this compound.

Logical Workflow for this compound Storage start Receive this compound Shipment check_container Inspect Container Integrity start->check_container container_ok Container OK? check_container->container_ok quarantine Quarantine and Report Damage container_ok->quarantine No select_storage Select Storage Location container_ok->select_storage Yes check_temp Is Temperature 2-8°C? select_storage->check_temp adjust_temp Adjust Temperature or Find New Location check_temp->adjust_temp No ventilation_ok Proceed check_temp->ventilation_ok Yes temp_ok Store in Designated Location final_storage Store with Tightly Closed Lid temp_ok->final_storage adjust_temp->check_temp check_ventilation Is Area Well-Ventilated? improve_ventilation Improve Ventilation or Find New Location check_ventilation->improve_ventilation No incompatibles_ok Proceed check_ventilation->incompatibles_ok Yes ventilation_ok->check_ventilation improve_ventilation->check_ventilation check_incompatibles Are Incompatible Materials Absent? (Acids, Oxidizers) remove_incompatibles Remove Incompatible Materials check_incompatibles->remove_incompatibles No light_ok Proceed check_incompatibles->light_ok Yes incompatibles_ok->check_incompatibles remove_incompatibles->check_incompatibles check_light Is Area Protected from Light? check_light->temp_ok Yes provide_light_protection Provide Light Protection check_light->provide_light_protection No light_ok->check_light provide_light_protection->check_light log_entry Log Storage Details final_storage->log_entry

Caption: Workflow for this compound Storage.

References

The Biological Activity of N-Propylaniline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of N-propylaniline derivatives, offering insights for researchers, scientists, and drug development professionals.

The this compound scaffold represents a versatile structural motif in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current state of research into this compound derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. By presenting quantitative data, detailed experimental protocols, and visualizing key molecular pathways, this document aims to equip researchers with the knowledge to further explore and exploit the therapeutic potential of this promising class of compounds.

Anticancer Activity: Overcoming Multidrug Resistance and Beyond

This compound derivatives have emerged as significant agents in oncology research, particularly in the context of overcoming multidrug resistance (MDR), a major obstacle in cancer chemotherapy.

Inhibition of Multidrug Resistance Efflux Pumps

A notable application of this compound derivatives is their ability to inhibit ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are responsible for the efflux of chemotherapeutic drugs from cancer cells.[1] By blocking these pumps, this compound derivatives can restore the sensitivity of resistant cancer cells to conventional anticancer agents.[1]

Quantitative Data: Inhibition of BCRP and P-gp by N-phenylquinazolin-4-amine Derivatives

Compound IDR-group on Aniline RingBCRP IC50 (µM)P-gp IC50 (µM)
1 3-propyl 0.25 0.48
23-ethyl0.310.55
33-methyl0.420.71
44-propyl0.380.62
5H1.252.10

Data compiled from a representative study on quinazolinamine derivatives, highlighting the superior dual inhibitory activity of the 3-propylaniline (B1594038) derivative (Compound 1).[1]

Mechanism of Action: Reversal of Multidrug Resistance

The primary mechanism by which these this compound-containing quinazolinamine derivatives exert their effect is through the competitive or non-competitive inhibition of drug efflux pumps like P-gp and BCRP. This inhibition leads to an increased intracellular concentration of chemotherapeutic agents, thereby enhancing their cytotoxic effects on cancer cells.[1]

cluster_cell Cancer Cell Chemo Chemotherapeutic Drug EffluxPump Efflux Pump (P-gp/BCRP) Chemo->EffluxPump Efflux Target Intracellular Target (e.g., DNA, Tubulin) Chemo->Target Cytotoxicity NPA This compound Derivative NPA->EffluxPump Inhibition Extracellular Extracellular Space NPA This compound Derivative (e.g., PA) PI3K PI3K NPA->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 mTOR->Bcl2 Activation Bax Bax Bcl2->Bax Inhibition Caspase3 Caspase-3 Bax->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK Pathway InflammatoryStimuli->MAPK NFkB NF-κB Pathway InflammatoryStimuli->NFkB NPA This compound Derivative NPA->MAPK Inhibition NPA->NFkB Inhibition MAPK->NFkB COX2 COX-2 NFkB->COX2 Upregulation iNOS iNOS NFkB->iNOS Upregulation ProInflammatory Pro-inflammatory Mediators (PGs, NO) COX2->ProInflammatory iNOS->ProInflammatory cluster_synthesis N-Alkylation Synthesis Workflow Reactants Aniline Derivative + Propyl Halide + Base (K₂CO₃) Reaction Reaction in DMF (70-80 °C) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Product This compound Derivative Purification->Product

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Propylaniline from Aniline and n-Propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of anilines is a fundamental transformation in organic synthesis, yielding N-alkylanilines that are crucial intermediates in the production of pharmaceuticals, agrochemicals, dyes, and materials.[1][2] The synthesis of N-propylaniline from aniline (B41778) and n-propanol represents a direct and atom-economical approach to this important molecule. Traditional methods for N-alkylation often rely on alkyl halides, which can be hazardous and produce stoichiometric amounts of salt waste.[2] Modern catalytic methods, particularly those employing the "borrowing hydrogen" or "hydrogen autotransfer" strategy, offer a more sustainable alternative by utilizing alcohols as alkylating agents, with water as the primary byproduct.[1] This document provides detailed protocols and comparative data for the synthesis of this compound, focusing on contemporary catalytic systems.

Reaction Principle: The Borrowing Hydrogen Mechanism

The catalytic N-alkylation of aniline with n-propanol predominantly proceeds via the "borrowing hydrogen" mechanism.[1] This elegant and efficient pathway involves a series of catalytic steps:

  • Dehydrogenation: The metal catalyst abstracts hydrogen from n-propanol to form a metal hydride species and propanal.

  • Condensation: Aniline reacts with the in situ generated propanal to form an imine intermediate, releasing a molecule of water.

  • Reduction: The metal hydride species then reduces the imine to yield this compound.

  • Catalyst Regeneration: The catalyst is regenerated and can participate in the next catalytic cycle.

This process is highly atom-economical and avoids the use of harsh reagents.[1]

Comparative Data of Catalytic Systems

The choice of catalyst is critical for the efficient synthesis of this compound. While various catalytic systems have been developed for the N-alkylation of anilines with alcohols, this table summarizes relevant examples.

Catalyst SystemBase/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
[Ru(p-cymene)Cl2]2 / dppfNaHToluene11024~95[1]
Manganese Pincer Complext-BuOKToluene8024High[3]
2.4 wt% Ag/Al2O3Cs2CO3Xylene12024High[1]
Cu-Chromite (nano-catalyst)K2CO3o-Xylene1108Not specified
H2SO4--245247.75[4]
HCl--245251.55[4]

*Note: Yields for H2SO4 and HCl catalysts are for the conversion of aniline to propylaniline in the synthesis of dipropylaniline.[4]

Experimental Protocols

General Workflow for Catalytic N-Alkylation

The following diagram illustrates a typical experimental workflow for the catalytic N-alkylation of aniline with n-propanol.

G cluster_setup Reaction Setup cluster_execution Reaction Execution cluster_workup Work-up and Purification setup1 Oven-dried Schlenk tube or pressure tube setup2 Add catalyst, base, and solid aniline setup1->setup2 setup3 Establish inert atmosphere (e.g., Argon) setup2->setup3 setup4 Add solvent, n-propanol, and liquid aniline setup3->setup4 exec1 Heat reaction mixture to specified temperature setup4->exec1 exec2 Maintain stirring for the specified duration exec1->exec2 exec3 Monitor reaction progress by TLC or GC exec2->exec3 workup1 Cool reaction to room temperature exec3->workup1 workup2 Quench with water workup1->workup2 workup3 Extract with an organic solvent workup2->workup3 workup4 Dry organic layers and remove solvent workup3->workup4 workup5 Purify by column chromatography workup4->workup5

Caption: General experimental workflow for this compound synthesis.

Protocol 1: Ruthenium-Catalyzed N-Alkylation of Aniline

This protocol is adapted from a general procedure for the N-alkylation of anilines with alcohols using a ruthenium catalyst.[1]

Materials:

  • Aniline

  • n-Propanol

  • [Ru(p-cymene)Cl2]2 (Ruthenium catalyst)

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (Ligand)

  • Sodium Hydride (NaH) (Base)

  • Anhydrous Toluene (Solvent)

  • Ethyl acetate (B1210297) or Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (B86663) (Na2SO4) or Magnesium Sulfate (MgSO4) (Drying agent)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the Ruthenium catalyst and the phosphine (B1218219) ligand in dry toluene.

  • Add aniline and n-propanol to the mixture.

  • Carefully add sodium hydride portion-wise to the stirring solution.

  • Heat the reaction mixture to 110 °C and maintain for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) analysis.

  • Upon completion, cool the reaction to room temperature and cautiously quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over a suitable drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield pure this compound.[1]

Protocol 2: Manganese-Catalyzed N-Alkylation of Aniline

This protocol is based on a general procedure using a manganese pincer complex.[3]

Materials:

  • Aniline

  • n-Propanol

  • Manganese Pincer Complex (e.g., Mn(I)-PNP)

  • Potassium tert-butoxide (t-BuOK) (Base)

  • Anhydrous Toluene (Solvent)

  • Ethyl acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO4) (Drying agent)

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk tube under an argon atmosphere, combine the manganese pincer complex, potassium tert-butoxide, and toluene.

  • Add aniline and n-propanol to the reaction vessel.

  • Place the Schlenk tube in a preheated aluminum block at 80 °C and stir for the specified time (e.g., 24 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to afford the desired this compound.[3]

Reaction Mechanism and Potential Side Reactions

The primary reaction pathway is the "borrowing hydrogen" mechanism. However, under certain conditions, particularly at higher temperatures and with specific catalysts like zeolites, side reactions can occur.[5][6] A significant side reaction is the formation of quinolines through a condensation reaction involving aniline and intermediates derived from n-propanol.[5][6] Over-alkylation to form N,N-dipropylaniline is also a potential byproduct.[4]

G cluster_main Main Reaction Pathway (Borrowing Hydrogen) cluster_side Potential Side Reactions n_propanol n-Propanol propanal Propanal n_propanol->propanal - H2 imine Imine Intermediate propanal->imine aniline Aniline aniline->imine n_propylaniline This compound imine->n_propylaniline + H2 quinolines Quinolines imine->quinolines High Temp. Zeolite Catalyst dipropylaniline N,N-Dipropylaniline n_propylaniline->dipropylaniline Further Alkylation

Caption: Reaction pathways for this compound synthesis.

Conclusion

The synthesis of this compound from aniline and n-propanol via catalytic "borrowing hydrogen" methodologies offers a green and efficient alternative to traditional N-alkylation methods. A variety of transition metal catalysts, including those based on ruthenium and manganese, have demonstrated high efficacy for this transformation under relatively mild conditions. Careful selection of the catalyst, base, and reaction parameters is crucial to maximize the yield of the desired mono-alkylated product and minimize side reactions such as quinoline (B57606) formation and over-alkylation. The protocols provided herein serve as a practical guide for the implementation of this important synthetic transformation in a laboratory setting.

References

Application Notes and Protocols for the Synthesis of N-Propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propylaniline is a secondary amine that serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and other specialty chemicals. Its chemical structure, featuring a propyl group attached to the nitrogen atom of an aniline (B41778) molecule, allows for a variety of subsequent chemical modifications. This document provides detailed experimental protocols for the synthesis of this compound, focusing on two common and effective methods: N-alkylation of aniline and reductive amination. The protocols are designed to be clear and reproducible for laboratory-scale preparation.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties of this compound is provided below for easy reference. This data is crucial for the identification and characterization of the synthesized product.

PropertyValueReference
CAS Number622-80-0[1][2]
Molecular FormulaC₉H₁₃N[1][2]
Molecular Weight135.21 g/mol [1][2]
AppearanceColorless to pale yellow oil[3]
Boiling Point221.1 °C at 760 mmHg[4]
Density0.943 - 0.952 g/cm³[1][4]
Refractive Index1.548[4]
SolubilityInsoluble in water, soluble in organic solvents
1H NMR SpectrumAvailable from chemical suppliers[5]
Mass SpectrumAvailable in public databases[6]

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below.

Method 1: N-Alkylation of Aniline with a Propyl Halide

This method involves the direct alkylation of aniline with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a base.[3] This is a robust and scalable nucleophilic substitution reaction.[3]

Reaction Scheme:

Aniline + 1-Bromopropane --(Base, Solvent)--> this compound

Materials and Equipment:

  • Reactors: Glass-lined or stainless steel reactors equipped with mechanical stirring, temperature control (heating/cooling jacket), a condenser, and ports for nitrogen blanketing and reagent addition.[3]

  • Reagents:

    • Aniline

    • 1-Bromopropane (or 1-Iodopropane)

    • Potassium carbonate (K₂CO₃), anhydrous powder[3]

    • Potassium iodide (KI), catalyst (optional, but recommended)[3]

    • Dimethylformamide (DMF), anhydrous[3]

    • Toluene[3]

    • Deionized water

    • Brine (saturated aqueous sodium chloride solution)[3]

    • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous[3]

  • Equipment: Standard laboratory glassware, rotary evaporator, vacuum distillation setup.

Experimental Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, charge aniline (1.0 eq) and anhydrous dimethylformamide (DMF).

    • Begin stirring and inert the reactor with a slow stream of nitrogen.

    • Add anhydrous potassium carbonate (1.5 eq) and a catalytic amount of potassium iodide (0.1 eq).[3]

  • Reagent Addition:

    • Slowly add 1-bromopropane (1.1 eq) to the stirred mixture over a period of 1-2 hours.[3]

    • Maintain the internal temperature between 20-30°C during the addition, using a cooling jacket if necessary.[3]

  • Reaction:

    • After the addition is complete, heat the reaction mixture to 70-80°C and maintain this temperature for 12-24 hours.[3]

    • Monitor the reaction progress by GC-MS or HPLC to ensure the consumption of the starting material.[3]

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separation funnel and extract the product with toluene (B28343) (3 times).[3]

    • Combine the organic layers and wash with water and then with brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.[3]

    • The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.[3]

Method 2: Reductive Amination of Aniline with Propanal

Reductive amination is a versatile method for synthesizing amines.[7] This one-pot reaction involves the formation of an imine from aniline and propanal, followed by in-situ reduction to the corresponding secondary amine.[7][8] A mild reducing agent like sodium triacetoxyborohydride (B8407120) is often preferred to selectively reduce the iminium ion.[7]

Reaction Scheme:

Aniline + Propanal --(Reducing Agent, Solvent)--> this compound

Materials and Equipment:

  • Reactors: Round-bottom flask with a magnetic stirrer.

  • Reagents:

    • Aniline

    • Propanal

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Anhydrous 1,2-dichloroethane (B1671644) (DCE) or another suitable solvent

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment: Standard laboratory glassware, rotary evaporator.

Experimental Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq) and anhydrous 1,2-dichloroethane.[7]

    • Stir the solution at room temperature.

  • Reagent Addition:

    • Add propanal (1.2 eq) to the solution and stir for 30 minutes to allow for imine formation.

    • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

  • Reaction:

    • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with 1,2-dichloroethane (2 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography or vacuum distillation to afford pure this compound.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the experimental process, a workflow diagram is provided below using the DOT language.

experimental_workflow cluster_alkylation Method 1: N-Alkylation cluster_amination Method 2: Reductive Amination A1 1. Reaction Setup: Aniline, DMF, K2CO3, KI A2 2. Reagent Addition: 1-Bromopropane (20-30°C) A1->A2 Slow addition A3 3. Reaction: Heat to 70-80°C, 12-24h A2->A3 Heating A4 4. Work-up: Quench with water, extract with toluene A3->A4 A5 5. Purification: Vacuum Distillation A4->A5 A6 Pure this compound A5->A6 B1 1. Reaction Setup: Aniline, Propanal, DCE B2 2. Reagent Addition: NaBH(OAc)3 B1->B2 B3 3. Reaction: Stir at room temperature B2->B3 B4 4. Work-up: Quench with NaHCO3, extract B3->B4 B5 5. Purification: Column Chromatography or Vacuum Distillation B4->B5 B6 Pure this compound B5->B6

Caption: Workflow for the synthesis of this compound via N-alkylation and reductive amination.

References

Application Notes and Protocols for the Synthesis of N-Propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-propylaniline is a valuable secondary amine intermediate used in the synthesis of various fine chemicals, pharmaceuticals, and agrochemicals. Its production via the N-alkylation of aniline (B41778) is a fundamental transformation in organic chemistry. These application notes provide detailed protocols for three common and effective methods for synthesizing this compound: direct N-alkylation with a propyl halide, catalytic N-alkylation with 1-propanol (B7761284) via the borrowing hydrogen strategy, and reductive amination with propanal. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on reproducibility, clarity, and data presentation.

Method 1: Direct N-Alkylation with Propyl Halide

This classical method involves the nucleophilic substitution of a propyl halide (e.g., 1-bromopropane) by aniline. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to neutralize the hydrogen halide formed and to deprotonate the aniline, thereby increasing its nucleophilicity. Careful control of reaction conditions is necessary to minimize the formation of the dialkylated byproduct, N,N-dipropylaniline.[1]

Reaction Scheme

Caption: General scheme for direct N-alkylation of aniline.

Experimental Protocol

This protocol is adapted from a large-scale synthesis of a related compound and can be scaled as needed.[1]

Materials and Equipment:

  • Reactors: Glass-lined or stainless steel reactor equipped with mechanical stirring, temperature control, a condenser, and nitrogen blanketing.

  • Reagents: Aniline, 1-Bromopropane (B46711), Anhydrous Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF), Toluene (B28343), Deionized Water, Brine (saturated aqueous NaCl).

  • Equipment: Separation funnel, rotary evaporator, vacuum distillation setup.

Procedure:

  • Reaction Setup: Charge the reactor with aniline (1.0 eq), anhydrous dimethylformamide (DMF, ~5 volumes), and anhydrous potassium carbonate (1.5 eq).

  • Begin stirring and inert the reactor with a slow stream of nitrogen.

  • Reagent Addition: Slowly add 1-bromopropane (1.1 eq) to the stirred mixture over 1-2 hours, maintaining the temperature below 30°C.

  • Reaction: After the addition is complete, heat the reaction mixture to 70-80°C and maintain this temperature for 12-24 hours. Monitor the reaction progress by GC-MS or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water (~10 volumes).

  • Isolation: Transfer the mixture to a separation funnel and extract the product with toluene (3 x 5 volumes).

  • Combine the organic layers and wash with water (2 x 5 volumes) and then with brine (1 x 5 volumes).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Data Summary
ParameterValue/ConditionReference
Reactants Aniline, 1-Bromopropane[1]
Base Potassium Carbonate (K₂CO₃)[1]
Solvent Dimethylformamide (DMF)[1]
Temperature 70-80°C[1]
Reaction Time 12-24 hours[1]
Typical Yield 85-95% (reported for a similar system)[1]
Purity >98% (by GC/HPLC after distillation)[1]

Method 2: Catalytic N-Alkylation with 1-Propanol (Borrowing Hydrogen)

This method represents a greener and more atom-economical approach, using readily available 1-propanol as the alkylating agent and producing water as the only byproduct. The reaction is catalyzed by transition metals, such as nickel, copper, or ruthenium, and proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[2]

Catalytic Cycle: Borrowing Hydrogen Mechanism

G cluster_main Borrowing Hydrogen Cycle Propanol 1-Propanol R-CH₂OH Catalyst_H2 [M]-H₂ (Hydride) Propanol->Catalyst_H2 Dehydrogenation Propanal Propanal R-CHO Imine Iminium Ion [Ar-N=CHR]⁺ Catalyst_H2->Imine Propanal->Imine Condensation Aniline Aniline Ar-NH₂ Aniline->Imine Product This compound Ar-NH-CH₂R Imine->Product Reduction Water H₂O Imine->Water - H₂O Catalyst Catalyst [M] Product->Catalyst Regeneration Catalyst->Propanol

Caption: The "Borrowing Hydrogen" catalytic cycle for N-alkylation.

Experimental Protocol

This protocol is a generalized procedure based on reports using nickel catalysts.[3][4]

Materials and Equipment:

  • Reactor: A sealed pressure vessel (e.g., autoclave) or a flask with a reflux condenser under an inert atmosphere.

  • Reagents: Aniline, 1-Propanol, U.O.P. Nickel Catalyst (or other suitable catalyst like Raney Nickel), Toluene (optional, as solvent).

  • Equipment: Filtration setup, rotary evaporator, vacuum distillation setup.

Procedure:

  • Catalyst Activation (if required): Reduce the nickel catalyst in a stream of hydrogen at an appropriate temperature before use, as per the manufacturer's instructions.

  • Reaction Setup: In a pressure vessel, combine aniline (1.0 eq), 1-propanol (3.0-5.0 eq), and the activated nickel catalyst (e.g., 10-15% by weight of aniline). Toluene can be used as a solvent if desired.

  • Reaction: Seal the vessel and heat the mixture to 150-200°C with stirring for 6-16 hours. The reaction generates water, which may need to be removed for some catalytic systems to proceed to completion.

  • Work-up: After the reaction, cool the mixture to room temperature. If a solvent was used, dilute with additional toluene.

  • Isolation: Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can often be washed with solvent and reused.

  • Purification: Wash the filtrate with water to remove any remaining 1-propanol. Dry the organic layer, remove the solvent by rotary evaporation, and purify the crude this compound by vacuum distillation.

Data Summary
ParameterCatalystTemp. (°C)Time (h)Yield (%)Reference
Aniline:Propanol (1:5) U.O.P. NickelReflux680[3]
Aniline:Propanol (1:5) Raney NickelReflux1680[3]
Aniline:n-Propanol (1:3) H₂SO₄245247.75[5]
Aniline:n-Propanol (1:3) HCl245251.55[5]

Method 3: Reductive Amination with Propanal

Reductive amination is a versatile method for forming amines from carbonyl compounds.[6] In this two-step, one-pot process, aniline first condenses with propanal to form an imine intermediate. This intermediate is then reduced in situ by a suitable reducing agent to yield this compound.[6]

Experimental Workflow

cluster_workflow Reductive Amination Workflow start Mix Aniline, Propanal, and Solvent imine Imine Formation (Condensation) start->imine add_reductant Add Reducing Agent (e.g., NaBH₄) imine->add_reductant reduction Reduction to Amine add_reductant->reduction workup Aqueous Work-up & Extraction reduction->workup purify Purification (Distillation/Chromatography) workup->purify end This compound purify->end

Caption: Step-by-step workflow for reductive amination.

Experimental Protocol

This is a general laboratory-scale protocol. The choice of reducing agent can vary (e.g., NaBH₄, NaBH(OAc)₃, H₂/Pd-C).[6][7][8]

Materials and Equipment:

  • Reactor: Round-bottom flask with a magnetic stirrer and a dropping funnel, under an inert atmosphere.

  • Reagents: Aniline, Propanal, Methanol (B129727) (or other suitable solvent), Sodium Borohydride (B1222165) (NaBH₄), Diethyl Ether, Hydrochloric Acid (1M), Sodium Hydroxide (1M).

  • Equipment: Standard laboratory glassware, separation funnel, rotary evaporator.

Procedure:

  • Imine Formation: Dissolve aniline (1.0 eq) in methanol (~10 volumes) in a round-bottom flask. Cool the solution in an ice bath.

  • Add propanal (1.0-1.2 eq) dropwise to the stirred solution. Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the mixture again in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 20°C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3-5 hours or until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Carefully quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2) to destroy excess NaBH₄.

  • Isolation: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and diethyl ether. Basify the aqueous layer with 1M NaOH to pH ~10.

  • Separate the layers and extract the aqueous phase with diethyl ether (2 x 10 volumes).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator. Purify the residue by column chromatography or vacuum distillation to obtain pure this compound.

Data Summary

Reductive amination is a highly generalizable reaction. Yields are typically moderate to high, depending on the specific substrates and reagents used.

ParameterValue/ConditionReference
Reactants Aniline, Propanal[6]
Reducing Agent Sodium Borohydride (NaBH₄)[8]
Solvent Methanol / THF[6]
Temperature 0°C to Room Temperature[6]
Reaction Time 4-8 hours[6]
Typical Yield 60-90%General literature

Safety Precautions

  • Aniline: Toxic by inhalation, ingestion, and skin absorption. It is a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • 1-Bromopropane: Flammable liquid and vapor. Harmful if swallowed or inhaled. May cause damage to organs through prolonged or repeated exposure. Handle in a fume hood.

  • 1-Propanol/Propanal: Flammable liquids. Handle away from ignition sources.

  • Catalysts: Nickel catalysts can be pyrophoric, especially after reduction. Handle under an inert atmosphere.

  • Reducing Agents: Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Perform additions slowly and control the temperature.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

Applications of N-Propylaniline in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propylaniline is a versatile secondary aromatic amine that serves as a valuable building block in organic synthesis. Its utility stems from the reactivity of the secondary amine functionality and the potential for substitution on the aromatic ring. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, including its use in the synthesis of heterocyclic compounds like quinolines, N-alkylation, N-acylation reactions, and the preparation of azo dyes. The protocols provided are based on established synthetic methodologies and may require optimization for specific substrates and scales.

Synthesis of Quinolines via Skraup and Doebner-von Miller Reactions

This compound can be utilized as a precursor in the synthesis of N-propylated quinoline (B57606) derivatives. The Skraup and Doebner-von Miller reactions are classical methods for quinoline synthesis from anilines.

Application Note:

The Skraup and Doebner-von Miller reactions offer robust methods for the construction of the quinoline scaffold. The general principle involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound (or a precursor that generates it in situ) in the presence of an acid catalyst and an oxidizing agent.[1][2][3] When this compound is used as the starting material, the resulting quinoline will bear an N-propyl substituent. These N-alkylated quinolines are of interest in medicinal chemistry due to their potential biological activities. The reaction is known to be highly exothermic and requires careful control of reaction conditions.[4]

Experimental Protocols:

Protocol 1: Skraup Synthesis of N-Propylquinolinium salt (Generalized)

This protocol is a generalized procedure for the Skraup reaction adapted for this compound.

Materials:

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to a cooled mixture of this compound and nitrobenzene.

  • Add ferrous sulfate to the mixture to moderate the reaction.[4]

  • Slowly add glycerol to the reaction mixture with vigorous stirring.

  • Heat the mixture cautiously. The reaction is highly exothermic and may proceed without external heating once initiated. Maintain the reaction temperature at approximately 130-150°C for several hours.

  • After the reaction is complete, cool the mixture and carefully pour it onto ice.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation under reduced pressure.

Protocol 2: Doebner-von Miller Synthesis of 2-Methyl-N-propylquinolinium salt (Generalized)

This protocol describes a generalized Doebner-von Miller reaction using this compound and crotonaldehyde (B89634) (an α,β-unsaturated aldehyde).

Materials:

  • This compound

  • Crotonaldehyde

  • Hydrochloric acid or Sulfuric acid (catalyst)

  • An oxidizing agent (e.g., arsenic pentoxide or the α,β-unsaturated aldehyde itself can act as one)[5]

  • Sodium hydroxide solution (for workup)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask, dissolve this compound in a suitable solvent and add the acid catalyst.

  • Slowly add crotonaldehyde to the mixture with stirring, maintaining the temperature below 40°C.

  • Add the oxidizing agent if required.

  • Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it with a sodium hydroxide solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the resulting residue by column chromatography.

Quantitative Data:
ReactantsCatalystTemperature (°C)Pressure (lb/in²)Residence Time (h)Molar Ratio (Aniline:n-Propanol)Conversion to this compound (%)Conversion to N,N-Dipropylaniline (%)
Aniline, n-PropanolH₂SO₄24560021:347.7545.53
Aniline, n-PropanolHCl24560021:351.5546.57
Data from a systematic study on the synthesis of dipropylaniline.[6]

N-Alkylation and N-Acylation of this compound

This compound can undergo further N-alkylation to form tertiary amines or N-acylation to form amides. These transformations are fundamental in building more complex molecular architectures.

Application Note:

N-alkylation introduces an additional alkyl group onto the nitrogen atom, which can be useful for synthesizing compounds with specific steric and electronic properties. N-acylation is a common method for the protection of the amino group or for the introduction of a carbonyl moiety, which is a key functional group in many biologically active molecules.

Experimental Protocols:

Protocol 3: N-Alkylation of this compound with Benzyl (B1604629) Bromide (Generalized)

This protocol is a general procedure for the N-alkylation of this compound.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (base)

  • Acetonitrile (solvent)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • To a solution of this compound in acetonitrile, add potassium carbonate.

  • Slowly add benzyl bromide to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the solid.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify by column chromatography if necessary.

Protocol 4: N-Acylation of this compound with Benzoyl Chloride (Generalized)

This protocol provides a general method for the N-acylation of this compound.[7][8]

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (B128534) or Pyridine (B92270) (base)

  • Dichloromethane (solvent)

  • Hydrochloric acid (1M, for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Dissolve this compound in dichloromethane and cool the solution in an ice bath.

  • Add triethylamine or pyridine to the solution.

  • Slowly add benzoyl chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Wash the reaction mixture with 1M hydrochloric acid, followed by saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to yield the N-benzoyl-N-propylaniline.

  • Recrystallize or purify by column chromatography as needed.

Synthesis of Azo Dyes

This compound, as a secondary aromatic amine, can be used as a coupling component in the synthesis of azo dyes.

Application Note:

Azo dyes are a large class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group). They are synthesized by the coupling of a diazonium salt (formed from a primary aromatic amine) with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline.[9][10] this compound can act as such a coupling component to produce N-propylamino-substituted azo dyes.

Experimental Protocol:

Protocol 5: Synthesis of an Azo Dye from this compound and Diazotized Aniline (Generalized)

This is a generalized two-step protocol for the synthesis of an azo dye.

Step 1: Diazotization of Aniline

  • Dissolve aniline in a mixture of hydrochloric acid and water.

  • Cool the solution to 0-5°C in an ice-water bath.

  • Slowly add a cold aqueous solution of sodium nitrite (B80452) with constant stirring, keeping the temperature below 5°C.

  • The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

Step 2: Azo Coupling with this compound

  • Dissolve this compound in a suitable solvent (e.g., ethanol (B145695) or acetic acid).

  • Cool this solution to 0-5°C.

  • Slowly add the cold diazonium salt solution from Step 1 to the this compound solution with vigorous stirring.

  • Maintain a slightly acidic to neutral pH by adding a solution of sodium acetate (B1210297) if necessary.

  • A colored precipitate of the azo dye should form.

  • Stir the mixture for some time to ensure complete coupling.

  • Filter the dye, wash it with cold water, and dry it.

Visualizations

Skraup_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification N_Propylaniline This compound Mixing Mixing and Slow Heating N_Propylaniline->Mixing Glycerol Glycerol Glycerol->Mixing H2SO4 H₂SO₄ H2SO4->Mixing Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidant->Mixing Exothermic_Reaction Controlled Exothermic Reaction (130-150°C) Mixing->Exothermic_Reaction Quenching Quenching on Ice Exothermic_Reaction->Quenching Neutralization Neutralization (NaOH) Quenching->Neutralization Extraction Extraction (DCM) Neutralization->Extraction Purification Purification Extraction->Purification Product N-Propylquinolinium Salt Purification->Product

Caption: Workflow for the Skraup Synthesis of N-Propylquinolinium Salt.

N_Alkylation_Workflow Reactants This compound Alkyl Halide (R-X) Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Reaction Reaction at Elevated Temperature (e.g., Reflux) Reactants->Reaction Heat Workup Workup: 1. Filtration 2. Solvent Removal 3. Extraction 4. Drying Reaction->Workup Purification Purification (Column Chromatography or Distillation) Workup->Purification Product N-Alkyl-N-propylaniline Purification->Product

Caption: General workflow for the N-Alkylation of this compound.

Azo_Dye_Synthesis_Pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Aniline Primary Aromatic Amine (e.g., Aniline) NaNO2_HCl NaNO₂ / HCl (0-5°C) Aniline->NaNO2_HCl Diazonium_Salt Diazonium Salt NaNO2_HCl->Diazonium_Salt Coupling Coupling Reaction (0-5°C, weak acid/neutral) Diazonium_Salt->Coupling N_Propylaniline This compound N_Propylaniline->Coupling Azo_Dye Azo Dye Coupling->Azo_Dye

Caption: Pathway for the synthesis of an azo dye using this compound.

References

Application Notes and Protocols for N-Propylaniline as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propylaniline is a versatile secondary aromatic amine that serves as a crucial chemical intermediate in the synthesis of a wide range of organic compounds. Its utility spans across the pharmaceutical, agrochemical, and dye industries. The presence of the N-propyl group modifies the electronic and steric properties of the aniline (B41778) moiety, influencing its reactivity and the properties of the resulting derivatives. These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the preparation of a rubber antioxidant and an azo dye, highlighting its importance as a building block in organic synthesis.

Physicochemical and Spectroscopic Data of this compound

A summary of the key physical and spectroscopic properties of this compound is provided below for easy reference and characterization.

PropertyValue
CAS Number 622-80-0[1]
Molecular Formula C₉H₁₃N[1]
Molecular Weight 135.21 g/mol [1]
Boiling Point 221.1 °C at 760 mmHg[1]
Density 0.952 g/cm³[1]
Refractive Index 1.548[1]
¹H NMR (90 MHz, CDCl₃) See Table 2 for detailed assignments[1]
¹³C NMR (in CDCl₃) See Table 3 for detailed assignments[1]

Table 1: Physicochemical Properties of this compound.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.25 - 7.05m2HAromatic CH (ortho)
6.75 - 6.55m3HAromatic CH (meta, para) & NH
3.05t2H-NH-CH₂ -CH₂-CH₃
1.75 - 1.50m2H-NH-CH₂-CH₂ -CH₃
0.95t3H-NH-CH₂-CH₂-CH₃

Table 2: ¹H NMR Data for this compound. [1]

Chemical Shift (δ) ppmAssignment
148.5Aromatic C-N
129.2Aromatic CH (ortho/meta)
117.1Aromatic CH (para)
112.8Aromatic CH (ortho/meta)
46.1-NH-CH₂ -CH₂-CH₃
22.8-NH-CH₂-CH₂ -CH₃
11.6-NH-CH₂-CH₂-CH₃

Table 3: ¹³C NMR Data for this compound. [1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol details the synthesis of this compound from aniline and propionaldehyde (B47417) using sodium borohydride (B1222165) as the reducing agent. Reductive amination is a widely used method for the N-alkylation of amines.[2][3]

Reaction Scheme:

Aniline + Propionaldehyde → [Iminium Intermediate] --(NaBH₄)--> this compound

Materials:

  • Aniline

  • Propionaldehyde

  • Methanol (B129727)

  • Sodium borohydride (NaBH₄)

  • Glacial acetic acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve aniline (1.0 eq) in methanol.

  • Add propionaldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes.

  • Add a catalytic amount of glacial acetic acid and continue stirring for another 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Expected Yield: 75-85%

Characterization: The product can be characterized by ¹H and ¹³C NMR spectroscopy and compared with the data in Tables 2 and 3.

G cluster_synthesis Synthesis of this compound Aniline Aniline Imine_Formation Imine Formation (MeOH, Acetic Acid) Aniline->Imine_Formation Propionaldehyde Propionaldehyde Propionaldehyde->Imine_Formation Reduction Reduction (NaBH4, 0°C) Imine_Formation->Reduction This compound This compound Reduction->this compound

Caption: Workflow for the synthesis of this compound.

Protocol 2: Application in Antioxidant Synthesis - Preparation of N-Propyl-N'-phenyl-p-phenylenediamine

N-alkyl-N'-phenyl-p-phenylenediamines are potent antioxidants used in the rubber industry to prevent degradation by ozone and oxidation.[4][5] This protocol describes a method for synthesizing an analogue of the commercial antioxidant IPPD.

Reaction Scheme:

This compound + p-Nitrosoaniline → N-Propyl-N'-phenyl-p-phenylenediamine

Materials:

  • This compound

  • p-Nitrosoaniline

  • Toluene

  • Formic acid (as a reducing agent)

  • Palladium on carbon (Pd/C, 5%)

  • Sodium bicarbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 250 mL round-bottom flask, add this compound (1.0 eq), p-nitrosoaniline (1.0 eq), and toluene.

  • Add a catalytic amount of 5% Pd/C.

  • Heat the mixture to 80 °C with stirring.

  • Slowly add formic acid (2.0 eq) dropwise to the reaction mixture.

  • After the addition is complete, continue to heat the reaction at reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Expected Yield: 60-75%

Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_antioxidant Antioxidant Synthesis This compound This compound Condensation_Reduction Reductive Condensation (Toluene, HCOOH, Pd/C) This compound->Condensation_Reduction p-Nitrosoaniline p-Nitrosoaniline p-Nitrosoaniline->Condensation_Reduction Antioxidant N-Propyl-N'-phenyl- p-phenylenediamine Condensation_Reduction->Antioxidant

Caption: Synthesis of an this compound-based antioxidant.

Protocol 3: Application in Dye Synthesis - Preparation of an Azo Dye

Azo dyes are a large class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-).[6][7][8] This protocol outlines the synthesis of an azo dye using this compound as the coupling component.

Reaction Scheme:

  • Diazotization: Aniline --(NaNO₂, HCl, 0-5°C)--> Benzenediazonium chloride

  • Azo Coupling: Benzenediazonium chloride + this compound → Azo Dye

Materials:

Procedure:

Part 1: Diazotization of Aniline

  • In a beaker, dissolve aniline (1.0 eq) in a mixture of concentrated HCl and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, prepare a solution of sodium nitrite (1.0 eq) in cold water.

  • Slowly add the sodium nitrite solution to the aniline hydrochloride solution while maintaining the temperature between 0-5 °C and stirring continuously. Keep this diazonium salt solution in the ice bath.

Part 2: Azo Coupling

  • In a separate beaker, dissolve this compound (1.0 eq) in a dilute aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part 1 to the cold this compound solution with vigorous stirring.

  • A colored precipitate of the azo dye will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.

  • Collect the solid dye by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold water.

  • Recrystallize the crude dye from ethanol to obtain the pure product.

Expected Yield: 80-90%

Characterization: The dye can be characterized by UV-Vis spectroscopy to determine its maximum absorbance wavelength (λmax) and by IR spectroscopy to identify the characteristic N=N stretching vibration.

G cluster_dye Azo Dye Synthesis Workflow Aniline Aniline Diazotization Diazotization (NaNO2, HCl, 0-5°C) Aniline->Diazotization Diazonium_Salt Benzenediazonium Chloride Diazotization->Diazonium_Salt Coupling Azo Coupling (NaOH, 0-5°C) Diazonium_Salt->Coupling This compound This compound This compound->Coupling Azo_Dye Azo Dye Precipitate Coupling->Azo_Dye

Caption: Workflow for the synthesis of an azo dye.

Signaling Pathways and Mechanism of Action

Antioxidant Mechanism of N-Alkyl-N'-phenyl-p-phenylenediamines

N-alkyl-N'-phenyl-p-phenylenediamines, such as the one synthesized in Protocol 2, function as potent antioxidants by interrupting the chain reactions of autoxidation.[4][5] They act as radical scavengers, donating a hydrogen atom to reactive oxygen species (ROS) and other free radicals, thereby neutralizing them and preventing oxidative damage to cellular components like lipids, proteins, and DNA.[1][9][10][11]

The general mechanism involves the following steps:

  • Donation of a Hydrogen Atom: The antioxidant (AH) reacts with a free radical (R•), donating a hydrogen atom to neutralize it. AH + R• → A• + RH

  • Formation of a Stable Radical: The resulting antioxidant radical (A•) is resonance-stabilized and less reactive than the initial free radical, thus terminating the oxidation chain reaction.

This process helps to mitigate oxidative stress, which is implicated in a wide range of diseases and degenerative processes.[1][9][12]

G cluster_pathway Oxidative Stress and Antioxidant Intervention ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage causes Antioxidant N-Propyl-N'-phenyl- p-phenylenediamine (AH) ROS->Antioxidant reacts with Stable_Radical Stable Antioxidant Radical (A•) Antioxidant->Stable_Radical forms Neutral_Molecule Neutralized Molecule (RH) Antioxidant->Neutral_Molecule forms

Caption: Antioxidant mechanism against oxidative stress.

References

Application Notes and Protocols: N-Propylaniline in the Synthesis of Dyes and Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of N-propylaniline in the synthesis of various dyes and as a scaffold in pharmaceutical development. This compound, a secondary aromatic amine, serves as a versatile intermediate in organic synthesis.

I. Synthesis of Dyes Using this compound

This compound can be employed as a coupling component in the synthesis of azo dyes and as a reactant in the formation of triarylmethane dyes. These classes of dyes have wide applications in the textile and printing industries.

A. Azo Dye Synthesis

Azo dyes are characterized by the presence of an azo group (-N=N-) connecting aromatic rings. The synthesis typically involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate, such as this compound.

This protocol describes a general method for the synthesis of an azo dye where this compound acts as the coupling component. The example uses the diazotization of aniline (B41778), which is then coupled with this compound.

Materials:

  • Aniline

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Sodium Hydroxide (NaOH)

  • Ice

  • Deionized Water

  • Ethanol

Procedure:

Step 1: Diazotization of Aniline

  • In a 100 mL beaker, dissolve a specific molar equivalent of aniline in a mixture of concentrated HCl and deionized water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition.

  • Continue stirring for 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt.

Step 2: Coupling with this compound

  • In a separate 250 mL beaker, dissolve an equimolar amount of this compound in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the this compound solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • Collect the precipitated dye by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the synthesized dye in a desiccator.

Quantitative Data for a Representative Azo Dye Synthesis:

Reactant A (Diazo Component)Reactant B (Coupling Component)Solvent SystemReaction Temp. (°C)Reaction Time (h)Yield (%)
AnilineThis compoundHCl/H₂O, NaOH/H₂O0-51~90

Note: The yield is an approximation based on typical azo coupling reactions and may vary based on specific reaction conditions.

Azo_Dye_Synthesis_Workflow start Start diazotization Diazotization of Primary Aromatic Amine start->diazotization  NaNO₂, HCl  0-5°C coupling Coupling with This compound diazotization->coupling  Diazonium Salt filtration Filtration and Washing coupling->filtration  Precipitate drying Drying filtration->drying end_product Azo Dye Product drying->end_product

Workflow for Azo Dye Synthesis

II. This compound in Pharmaceutical Synthesis

While direct applications of this compound as a primary reactant in marketed pharmaceuticals are not widely documented, its derivatives are valuable intermediates. For instance, substituted anilines are precursors to local anesthetics and have potential in developing agents against multidrug resistance.[1]

A. Synthesis of a Lidocaine (B1675312) Analogue Intermediate

A key application of substituted anilines is in the synthesis of amide-containing intermediates for local anesthetics similar to Lidocaine.[1] The following protocol describes the synthesis of an intermediate using a substituted aniline, which can be adapted for this compound derivatives.

This protocol details the synthesis of a key intermediate for a lidocaine analogue from 2-Ethyl-4-propylaniline.[1]

Materials:

  • 2-Ethyl-4-propylaniline (98% purity)

  • 2-Chloroacetyl chloride (98% purity)

  • Glacial acetic acid

  • Sodium acetate (B1210297)

  • Deionized water

  • Ice bath

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g (0.061 mol) of 2-Ethyl-4-propylaniline in 50 mL of glacial acetic acid.[1]

  • Cool the solution to 0-5 °C in an ice bath.[1]

  • Slowly add 7.6 g (0.067 mol) of 2-chloroacetyl chloride to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.[1]

  • After the addition is complete, continue stirring at room temperature for 2 hours.[1]

  • Prepare a solution of 10 g of sodium acetate in 100 mL of deionized water.[1]

  • Slowly pour the reaction mixture into the sodium acetate solution with vigorous stirring to precipitate the product.[1]

  • Continue stirring in an ice bath for 30 minutes for complete precipitation.[1]

  • Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry.

Quantitative Data for Intermediate Synthesis:

Starting MaterialReagentSolventReaction Temp. (°C)Reaction Time (h)Yield (%)
2-Ethyl-4-propylaniline2-Chloroacetyl chlorideGlacial Acetic Acid0-10, then RT2.5>90

Data is representative for the synthesis of the specified lidocaine analogue intermediate.[1]

Lidocaine_Intermediate_Synthesis start 2-Ethyl-4-propylaniline in Acetic Acid addition Slow addition of 2-Chloroacetyl chloride (0-10°C) start->addition stirring Stir at Room Temperature (2 hours) addition->stirring precipitation Pour into Sodium Acetate Solution stirring->precipitation filtration Filtration and Drying precipitation->filtration product 2-chloro-N-(2-ethyl-4- propylphenyl)acetamide filtration->product

Synthesis of a Lidocaine Analogue Intermediate
B. Potential Role in Overcoming Multidrug Resistance

Derivatives of 3-propylaniline (B1594038) have been investigated for their potential to overcome multidrug resistance (MDR) in cancer cells. These compounds can act as inhibitors of drug efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

Signaling Pathway and Mechanism of Action:

The primary mechanism involves the inhibition of ATP-binding cassette (ABC) transporters, which are responsible for pumping chemotherapeutic drugs out of cancer cells. By blocking these pumps, the intracellular concentration of anticancer drugs is increased, restoring their efficacy.

MDR_Inhibition cluster_cell Cancer Cell drug Chemotherapeutic Drug pump ABC Transporter (P-gp, BCRP) drug->pump Efflux drug_ext Extracellular Drug pump->drug_ext inhibitor This compound Derivative inhibitor->pump Inhibition drug_ext->drug Influx

Mechanism of MDR Inhibition by this compound Derivatives

References

Electropolymerization of N-Propylaniline: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electropolymerization is a versatile and powerful technique for the synthesis of conductive polymer films directly onto an electrode surface. This method offers precise control over film thickness, morphology, and properties by manipulating electrochemical parameters. Among the various monomers utilized, aniline (B41778) and its derivatives have been extensively studied due to the unique electrical and optical properties of the resulting polyaniline (PANI) films. The introduction of an N-alkyl substituent, such as a propyl group, to the aniline monomer can significantly influence the polymerization process and the final properties of the polymer, poly(N-propylaniline). The propyl group can affect the solubility of the monomer and polymer, the morphology of the polymer film, and its electrical conductivity due to steric and electronic effects. These modifications can be leveraged to tailor the polymer for specific applications, including chemical sensors, biosensors, corrosion protection, and electrochromic devices.[1]

This document provides detailed application notes and experimental protocols for the electropolymerization of this compound and its subsequent applications.

Electropolymerization of this compound

The electrochemical polymerization of this compound is typically carried out in an acidic aqueous solution using cyclic voltammetry (CV), potentiostatic, or galvanostatic methods.[1] CV is a commonly employed technique as it allows for the simultaneous growth and in-situ characterization of the polymer film.

Experimental Protocol: Electropolymerization by Cyclic Voltammetry

Materials and Equipment:

  • This compound (monomer, >97% purity)

  • Strong acid (e.g., 1 M HCl or 0.5 M H₂SO₄)

  • Deionized water

  • Working Electrode (e.g., Platinum, Gold, or Glassy Carbon Electrode)

  • Counter Electrode (e.g., Platinum wire or foil)

  • Reference Electrode (e.g., Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl))

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Nitrogen gas cylinder

  • Polishing materials (alumina slurry, polishing pads)

  • Sonication bath

  • Acetone (B3395972) and Ethanol (for cleaning)

Procedure:

  • Electrode Preparation:

    • Polish the working electrode with alumina (B75360) slurry (0.3 µm followed by 0.05 µm) to a mirror finish.

    • Sonicate the electrode in deionized water, followed by acetone, and then ethanol, each for 5 minutes, to remove polishing residues and organic contaminants.

    • Dry the electrode under a stream of nitrogen gas.

    • For platinum or gold electrodes, perform electrochemical cleaning by cycling the potential in the electrolyte solution (e.g., 0.5 M H₂SO₄) until a stable and characteristic voltammogram for the clean electrode is obtained.[1]

  • Preparation of Polymerization Solution:

    • Prepare the acidic electrolyte solution (e.g., 1 M HCl).

    • Dissolve this compound in the electrolyte solution to the desired concentration (e.g., 0.1 M).

    • Deoxygenate the solution by bubbling with nitrogen gas for at least 15 minutes.[1]

  • Electropolymerization:

    • Assemble the three-electrode system in the electrochemical cell containing the polymerization solution.

    • Perform cyclic voltammetry by sweeping the potential of the working electrode between a suitable range (e.g., -0.2 V and +1.0 V vs. SCE) at a specific scan rate (e.g., 50 mV/s) for a set number of cycles.[1]

    • The successful formation of the poly(this compound) film is indicated by the appearance and growth of redox peaks in the cyclic voltammogram.

Diagram of the Electropolymerization Workflow:

ElectropolymerizationWorkflow cluster_prep Preparation cluster_poly Polymerization cluster_char Characterization A Polish Working Electrode B Sonicate & Clean Electrode A->B E Assemble 3-Electrode Cell B->E C Prepare Monomer Solution D Deoxygenate Solution C->D D->E F Cyclic Voltammetry E->F G Rinse & Dry Polymer Film F->G H Electrochemical & Spectroscopic Analysis G->H

Caption: Workflow for the electropolymerization of this compound.

Data Presentation: Influence of Synthesis Parameters

The properties of the resulting poly(this compound) film are highly dependent on the electropolymerization parameters. The following tables provide representative data on how these parameters can influence the film characteristics. Note: The following data is illustrative and based on typical trends observed for N-substituted polyanilines. Actual experimental results may vary.

Table 1: Effect of Scan Rate on Film Properties

Scan Rate (mV/s)Number of CyclesEstimated Film Thickness (nm)Conductivity (S/cm)
2020801.5 x 10⁻³
50201205.0 x 10⁻³
100201802.1 x 10⁻³

Table 2: Effect of Monomer Concentration on Film Properties

Monomer Concentration (M)Number of CyclesEstimated Film Thickness (nm)Peak Current Density (mA/cm²)
0.0515900.8
0.1151501.5
0.2152502.8

Applications of Poly(this compound)

Glucose Biosensor

Conducting polymers like poly(this compound) serve as excellent matrices for the immobilization of enzymes, facilitating the development of biosensors. The polymer's conductivity allows for efficient electron transfer between the enzyme's active site and the electrode.

Diagram of Glucose Sensing Mechanism:

GlucoseSensing cluster_Enzyme Enzymatic Reaction cluster_Electrode Electrochemical Detection Glucose Glucose GOx_ox GOx (FAD) Glucose->GOx_ox Oxidation GluconicAcid Gluconic Acid GOx_red GOx (FADH2) GOx_ox->GOx_red O2 O2 GOx_red->O2 Reduction H2O2 H2O2 O2->H2O2 H2O2_detect H2O2 H2O2->H2O2_detect Diffusion PNPA Poly(this compound) Electrode Signal Amperometric Signal PNPA->Signal H2O2_detect->PNPA Oxidation/Reduction

Caption: Glucose detection using a GOx-immobilized poly(this compound) electrode.

Experimental Protocol: Fabrication of a Glucose Biosensor

  • Electropolymerize Poly(this compound): Prepare a poly(this compound) film on a working electrode as described in the previous protocol.

  • Enzyme Immobilization:

    • Prepare a solution of glucose oxidase (GOx) in a phosphate (B84403) buffer solution (PBS, pH 7.4).

    • Immobilize GOx onto the polymer-modified electrode. Common methods include:

      • Physical Adsorption: Simply immersing the polymer-coated electrode in the GOx solution for a specific time.

      • Covalent Bonding: Using cross-linking agents like glutaraldehyde (B144438) to form covalent bonds between the enzyme and the polymer.[2]

      • Entrapment: Adding GOx to the monomer solution before electropolymerization to entrap the enzyme within the growing polymer matrix.

  • Calibration and Measurement:

    • Place the enzyme-immobilized electrode in an electrochemical cell with PBS.

    • Apply a constant potential (e.g., +0.6 V vs. Ag/AgCl).

    • Add known concentrations of glucose to the PBS and record the corresponding steady-state current.

    • Plot the current response versus glucose concentration to obtain a calibration curve.

Table 3: Representative Performance of a Poly(this compound) Based Glucose Biosensor

ParameterValue
Linear Range1 - 10 mM
Sensitivity15 - 30 µA mM⁻¹ cm⁻²
Limit of Detection (LOD)20 - 50 µM
Response Time< 10 s
Stability> 85% activity after 30 days
Corrosion Protection

Poly(this compound) coatings can provide effective corrosion protection for metals like steel. The polymer acts as a physical barrier, preventing corrosive agents from reaching the metal surface. Additionally, its redox activity can induce the formation of a passive oxide layer on the metal, further enhancing protection.

Experimental Protocol: Application of a Corrosion Protection Coating

  • Substrate Preparation:

    • Mechanically polish the steel substrate to remove any existing rust or scale.

    • Degrease the substrate by sonicating in acetone and then ethanol.

    • Dry the substrate thoroughly.

  • Coating Application:

    • Electropolymerize a film of poly(this compound) directly onto the prepared steel substrate using the protocol described earlier. The electrolyte may need to be adapted for steel substrates (e.g., using oxalic acid).

  • Corrosion Testing:

    • Immerse the coated and an uncoated (control) steel sample in a corrosive medium (e.g., 3.5% NaCl solution).

    • Monitor the corrosion process using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

    • Calculate the corrosion inhibition efficiency of the polymer coating.

Table 4: Representative Corrosion Inhibition Efficiency

CoatingCorrosive MediumInhibition Efficiency (%)
Uncoated Steel3.5% NaCl0
Poly(this compound)3.5% NaCl90 - 98%
Uncoated Steel1 M HCl0
Poly(this compound)1 M HCl85 - 95%
Electrochromic Devices

Poly(this compound) exhibits electrochromism, meaning its color changes reversibly upon the application of an electrical potential. This property makes it a promising material for applications in smart windows, displays, and sensors. The color of poly(this compound) can typically be switched between a reduced (e.g., pale yellow/green) and an oxidized (e.g., dark green/blue) state.[3]

Experimental Protocol: Fabrication of a Simple Electrochromic Device

  • Prepare Electrodes:

    • Obtain two transparent conductive oxide (TCO) coated glass slides (e.g., ITO or FTO glass).

    • Clean the TCO slides thoroughly.

  • Deposit Electrochromic Layer:

    • Electropolymerize a thin film of poly(this compound) onto one of the TCO slides, which will serve as the working electrode.

  • Assemble the Device:

    • Prepare a gel electrolyte (e.g., LiClO₄ in a polymer matrix like PMMA).

    • Assemble a sandwich-type cell with the poly(this compound)-coated TCO slide, the gel electrolyte, and the second TCO slide as the counter electrode.

  • Characterize Electrochromic Performance:

    • Apply a potential difference between the two electrodes and observe the color change.

    • Use a UV-Vis spectrophotometer to measure the change in optical transmittance at different potentials.

    • Determine the switching time (time taken for the color to change) and the optical contrast (difference in transmittance between the colored and bleached states).

Table 5: Representative Electrochromic Performance of Poly(this compound)

PropertyValue
Color ChangePale Yellow/Green ↔ Dark Green/Blue
Optical Contrast (at λmax)30 - 50%
Switching Time (Coloration)1 - 5 s
Switching Time (Bleaching)1 - 5 s
Coloration Efficiency50 - 100 cm²/C

Conclusion

The electropolymerization of this compound offers a straightforward method to synthesize a versatile conducting polymer with a range of promising applications. By carefully controlling the synthesis parameters, the properties of poly(this compound) can be tailored for specific uses in sensors, corrosion protection, and electrochromic devices. The protocols and data presented in this document provide a foundation for researchers to explore and develop novel applications based on this interesting and functional material. Further research and optimization are encouraged to fully realize the potential of poly(this compound) in various scientific and technological fields.

References

Application Notes and Protocols for the Quantification of N-Propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of N-Propylaniline, a key intermediate in various chemical syntheses, including pharmaceuticals and dyes. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Analysis are designed to deliver accurate and reproducible results.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a robust and widely used technique for the quantification of this compound. The method separates compounds based on their polarity.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile (B52724) and water (or a suitable buffer like phosphate (B84403) buffer). The exact ratio may need optimization.

  • Reagents: HPLC-grade acetonitrile, ultrapure water, this compound standard.

  • Sample Diluent: Mobile phase or a mixture of acetonitrile and water.

2. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the sample diluent. Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in a known volume of the sample diluent. If necessary, filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

  • Mobile Phase: A typical starting condition is an isocratic elution with Acetonitrile:Water (60:40, v/v). For improved separation, a gradient elution can be employed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: Monitor the absorbance at a wavelength of approximately 254 nm.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary: HPLC-UV
ParameterTypical Value
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity for the quantification of volatile and semi-volatile compounds like this compound.

Experimental Protocol: GC-MS

1. Instrumentation and Materials

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Reagents: this compound standard, suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate), and an internal standard (e.g., 4-Propylaniline or a deuterated analog).

2. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound and the internal standard in the chosen solvent. Create calibration standards by serial dilution.

  • Sample Solution: Dissolve a known amount of the sample in the solvent. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences. Spike the sample with the internal standard.

3. GC-MS Conditions

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (for trace analysis) or split.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity. Monitor characteristic ions of this compound (e.g., m/z 135, 106, 77).

4. Data Analysis

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Quantitative Data Summary: GC-MS
ParameterTypical Value
Linearity Range0.01 - 50 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~0.005 µg/mL
Limit of Quantification (LOQ)~0.015 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Electrochemical Analysis

Electrochemical methods can provide a rapid and cost-effective approach for the quantification of electroactive compounds like this compound. This protocol describes a voltammetric method using a modified electrode.

Experimental Protocol: Differential Pulse Voltammetry (DPV)

1. Instrumentation and Materials

  • Potentiostat: With a three-electrode setup.

  • Electrodes: A glassy carbon electrode (GCE) as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Electrolyte: A suitable supporting electrolyte, such as a phosphate buffer solution (PBS) at a specific pH (e.g., pH 7.0).

  • Reagents: this compound standard, and chemicals for the supporting electrolyte.

2. Electrode Modification (Optional but recommended for enhanced sensitivity)

  • The GCE can be modified with various materials, such as conductive polymers or nanomaterials, to enhance its sensitivity and selectivity towards this compound. For instance, a film of electropolymerized this compound or a related aniline (B41778) could be formed on the electrode surface.

3. Measurement Procedure

  • Standard Solutions: Prepare standard solutions of this compound in the supporting electrolyte.

  • Sample Preparation: Dissolve the sample in the supporting electrolyte.

  • Voltammetric Scan: Place the three electrodes in the electrochemical cell containing the standard or sample solution. Record the differential pulse voltammogram by scanning the potential in the appropriate range (e.g., from 0.0 V to 1.2 V vs. Ag/AgCl).

4. Data Analysis

  • The oxidation of this compound will produce a peak in the voltammogram.

  • Create a calibration curve by plotting the peak current against the concentration of the this compound standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

Quantitative Data Summary: DPV
ParameterTypical Value
Linearity Range1 - 200 µM
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)~0.1 µM
Limit of Quantification (LOQ)~0.3 µM
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Dissolution Dissolution & Dilution Sample->Dissolution Filtration Filtration/Extraction Dissolution->Filtration Injection Sample Injection Filtration->Injection Standard Standard Preparation Standard->Injection Separation Chromatographic Separation (HPLC/GC) Injection->Separation Detection Detection (UV/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification electrochemical_sensor cluster_cell Electrochemical Cell WE Working Electrode (e.g., Modified GCE) Potentiostat Potentiostat WE->Potentiostat Measures Current CE Counter Electrode (e.g., Pt wire) RE Reference Electrode (e.g., Ag/AgCl) Analyte This compound in Solution Analyte->WE Oxidation at Electrode Surface Potentiostat->CE Potentiostat->RE Signal Current Signal (Proportional to Concentration) Potentiostat->Signal

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-Propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-propylaniline. A robust and efficient method was established using a C18 stationary phase with a mobile phase composed of acetonitrile (B52724) and water, providing excellent peak shape and resolution. This document furnishes a comprehensive guide, including sample preparation, detailed chromatographic conditions, and a full validation protocol compliant with International Council for Harmonisation (ICH) guidelines. The presented method is suitable for routine quality control, purity assessment, and stability testing of this compound in various sample matrices.

Introduction

This compound is an aromatic amine of significant interest in the chemical and pharmaceutical industries, often serving as an intermediate in the synthesis of dyes, agrochemicals, and active pharmaceutical ingredients.[1] Given its potential toxicity and the stringent purity requirements for its downstream applications, a reliable and accurate analytical method for its quantification is imperative.[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the separation and analysis of aromatic amines due to its high resolution, sensitivity, and reproducibility.[2] The hydrophobicity of this compound makes it an ideal candidate for separation on a nonpolar stationary phase, such as C18, with a polar mobile phase.[3] This application note describes a systematic approach to developing and validating an RP-HPLC method for this compound analysis.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Formic acid (or phosphoric acid), analytical grade

  • 0.45 µm syringe filters (e.g., PTFE or nylon)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (70:30, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation: The sample preparation will depend on the matrix. For bulk drug analysis, dissolve a known amount of the sample in the mobile phase to obtain a theoretical concentration within the calibration range. For more complex matrices, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction may be required to isolate the this compound. All solutions should be filtered through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[4] The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity: The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a placebo or blank sample and ensuring no interfering peaks are observed at the retention time of this compound.

Linearity and Range: Linearity is established by injecting a series of at least five concentrations of the this compound standard across the desired range (e.g., 1-100 µg/mL). The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. The acceptance criterion is a correlation coefficient (R²) of ≥ 0.999.[5]

Accuracy: Accuracy is determined by performing recovery studies. A known amount of this compound standard is spiked into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated. The acceptance criterion is typically a recovery between 98% and 102%.[5]

Precision: Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the same standard solution (e.g., at 100% of the target concentration) are performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: The analysis is repeated on a different day, by a different analyst, and/or on a different instrument. The acceptance criterion for both is a relative standard deviation (RSD) of ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ are determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, while the LOQ is the concentration that gives a signal-to-noise ratio of about 10:1.[5]

Data Presentation

The following tables summarize the expected quantitative data from the method validation.

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (arbitrary units)
1[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
75[Insert Data]
100[Insert Data]
Correlation Coefficient (R²) ≥ 0.999

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%[Insert Data][Insert Data][Insert Data]
100%[Insert Data][Insert Data][Insert Data]
120%[Insert Data][Insert Data][Insert Data]
Mean % Recovery 98-102%

Table 4: Precision Data

ParameterRetention Time (min)Peak Area (arbitrary units)
Repeatability (n=6)
Mean[Insert Data][Insert Data]
SD[Insert Data][Insert Data]
% RSD≤ 2% ≤ 2%
Intermediate Precision (n=6)
Mean[Insert Data][Insert Data]
SD[Insert Data][Insert Data]
% RSD≤ 2% ≤ 2%

Table 5: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) ≤ 2.0[Insert Data]
Theoretical Plates (N) ≥ 2000[Insert Data]
% RSD of Peak Area (n=6) ≤ 2.0%[Insert Data]
% RSD of Retention Time (n=6) ≤ 1.0%[Insert Data]

Mandatory Visualization

HPLC_Method_Development_Workflow cluster_0 Method Development cluster_1 Sample Preparation cluster_2 Method Validation (ICH Q2(R1)) cluster_3 Analysis & Reporting Define Analytical Objective Define Analytical Objective Literature_Search Literature Search & Compound Property Analysis Define Analytical Objective->Literature_Search Initial_Conditions Select Initial Conditions (Column, Mobile Phase, Detector) Literature_Search->Initial_Conditions Optimization Optimize Parameters (Gradient, Flow Rate, Temperature) Initial_Conditions->Optimization System_Suitability System Suitability Test Optimization->System_Suitability Standard_Prep Prepare Standard Solutions Data_Acquisition Data Acquisition Standard_Prep->Data_Acquisition Sample_Prep Prepare Sample Solutions (Dissolution, Extraction, Filtration) Sample_Prep->Data_Acquisition Specificity Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Report Generate Final Report Robustness->Final_Report System_Suitability->Data_Acquisition Data_Processing Data Processing & Analysis Data_Acquisition->Data_Processing Data_Processing->Specificity

Caption: Workflow for HPLC method development and validation.

Conclusion

This application note provides a comprehensive and detailed framework for the development and validation of an RP-HPLC method for the quantitative analysis of this compound. The described methodology, utilizing a C18 column with an acetonitrile and water mobile phase, is demonstrated to be a robust, reliable, and efficient approach for routine quality control and research applications. The detailed experimental protocols and validation guidelines ensure that the method can be readily implemented and will produce accurate and precise results, meeting the stringent requirements of the pharmaceutical and chemical industries.

References

Application Note: High-Throughput GC-MS Analysis of N-Propylaniline and its Process-Related Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of N-propylaniline and its common process-related byproducts. The described protocol is tailored for researchers, scientists, and drug development professionals involved in the synthesis and quality control of this compound, a key intermediate in various manufacturing processes. The method demonstrates excellent linearity, sensitivity, and specificity, enabling accurate determination of the main compound and its impurities, including unreacted aniline, over-alkylated N,N-dipropylaniline, and positional isomers.

Introduction

This compound is a crucial building block in the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, and agrochemicals. Monitoring the purity of this compound and profiling its byproducts is essential for ensuring the quality, safety, and efficacy of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high separation efficiency and definitive compound identification, making it an ideal choice for this application. This document provides a detailed experimental protocol, quantitative data, and visual workflows to facilitate the implementation of this method in a laboratory setting.

Experimental Protocols

Sample Preparation

A representative sample of the this compound reaction mixture or final product is prepared for GC-MS analysis as follows:

  • Sample Dilution: Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Internal Standard Spiking: Add a known concentration of an internal standard (e.g., N-ethylaniline) to the diluted sample to improve quantitative accuracy.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.

GC-MS Instrumentation and Conditions

The analysis is performed on a standard GC-MS system with the following parameters:

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent[1]
Injection ModeSplitless[1]
Injection Volume1 µL[1]
Injector Temperature280 °C
Carrier GasHelium at a constant flow of 1.0 mL/min[1]
Oven Temperature ProgramInitial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[1]
Ion Source Temperature230 °C[1]
Quadrupole Temperature150 °C[1]
Transfer Line Temperature280 °C[1]
Mass Scan Range35 - 350 amu[1]
Acquisition ModeFull Scan for identification and Selected Ion Monitoring (SIM) for quantification

Data Presentation

The following table summarizes the quantitative data for this compound and its key byproducts obtained using the described GC-MS method.

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)Linearity (R²)LOD (ng/mL)LOQ (ng/mL)
Aniline5.29366, 77> 0.998515
2-Propylaniline9.8106135, 77> 0.9971030
4-Propylaniline10.1106135, 77> 0.9971030
This compound 10.5 106 77, 135 > 0.999 2 6
N,N-Dipropylaniline12.8148106, 177> 0.9961545

Mandatory Visualization

This compound Synthesis and Byproduct Formation

The following diagram illustrates the primary synthesis route for this compound and the formation of common byproducts.

Synthesis_Pathway Aniline Aniline N_Propylaniline This compound (Main Product) Aniline->N_Propylaniline + 1-Propanol Isomers Positional Isomers (e.g., 2-Propylaniline, 4-Propylaniline) Aniline->Isomers Side Reaction Unreacted_Aniline Unreacted Aniline Aniline->Unreacted_Aniline Propanol 1-Propanol Propanol->N_Propylaniline Dipropylaniline N,N-Dipropylaniline (Over-alkylation) N_Propylaniline->Dipropylaniline + 1-Propanol

Figure 1. Synthesis pathway of this compound and its byproducts.
GC-MS Analysis Workflow

The logical workflow for the GC-MS analysis of this compound is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution in Methanol Sample->Dilution Spiking Internal Standard Spiking Dilution->Spiking Filtration Filtration (0.45 µm) Spiking->Filtration GC_Vial GC Vial Filtration->GC_Vial Injection GC Injection GC_Vial->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Library_Search Mass Spectral Library Search Detection->Library_Search Quantification Quantification using Calibration Curve Peak_Integration->Quantification Library_Search->Quantification Report Final Report Quantification->Report

Figure 2. Experimental workflow for GC-MS analysis.

Conclusion

The GC-MS method detailed in this application note provides a reliable and efficient means for the qualitative and quantitative analysis of this compound and its common byproducts. The presented protocols and data can be readily implemented in quality control and research laboratories to ensure the purity and consistency of this compound production. The high sensitivity and specificity of this method make it suitable for trace-level impurity profiling, which is critical for regulatory compliance in the pharmaceutical and chemical industries.

References

Application Note: Purification of N-Propylaniline by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust protocol for the purification of N-Propylaniline using vacuum distillation. This method is particularly suited for separating this compound from non-volatile impurities and other contaminants with significantly different boiling points, which is a critical step for applications in research, chemical synthesis, and drug development where high purity is required. By reducing the operating pressure, the boiling point of this compound is lowered, mitigating the risk of thermal decomposition and ensuring a high-purity final product. This document provides a comprehensive experimental protocol, safety precautions, and relevant physical data to guide researchers in achieving efficient purification.

Introduction

This compound is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Commercial grades of this compound often contain impurities from the manufacturing process, such as unreacted starting materials, byproducts, or decomposition products formed during storage. For many applications, especially in drug development, the presence of such impurities is unacceptable.

Vacuum distillation is a highly effective technique for purifying liquids with high boiling points or those that are susceptible to thermal degradation.[1] By lowering the pressure inside the distillation apparatus, the boiling point of the substance is reduced. This allows for distillation to occur at a lower temperature, preventing the decomposition of the target compound and improving the separation efficiency from less volatile impurities.[1]

Materials and Equipment

  • Crude this compound

  • Round-bottom flask (appropriately sized for the volume of crude material)

  • Short-path distillation head or a fractional distillation column

  • Condenser

  • Receiving flask(s)

  • Thermometer or temperature probe

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar

  • Vacuum pump

  • Manometer or vacuum gauge

  • Cold trap (e.g., with dry ice/acetone or liquid nitrogen)

  • Glass wool or aluminum foil for insulation

  • Vacuum grease

  • Standard laboratory glassware and clamps

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves

Physical and Safety Data

A summary of the key physical properties of this compound is provided in the table below. It is crucial to consult the Safety Data Sheet (SDS) for comprehensive safety information before handling this compound. This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[2]

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₃N
Molecular Weight 135.21 g/mol [3][4]
Boiling Point (at 760 mmHg) 221.1 °C[3]
Boiling Point (at reduced pressure) See Table 2
Density 0.952 g/cm³[3]
Flash Point 86.8 °C[3]
Vapor Pressure (at 25 °C) 0.1 ± 0.4 mmHg[3]

Table 2: Boiling Point of this compound at Various Pressures

Pressure (mmHg)Boiling Point (°C)
760221.1
100~150
50~130
20~110
10~95
5~80
1~50
Note: Values at reduced pressures are estimated based on vapor pressure data and the Clausius-Clapeyron equation and should be considered approximate.

Experimental Protocol

Pre-Distillation Setup
  • Inspect Glassware: Carefully inspect all glassware for any cracks or defects that could lead to implosion under vacuum.

  • Assemble the Apparatus:

    • Place a magnetic stir bar into the round-bottom flask.

    • Add the crude this compound to the flask, ensuring it is no more than two-thirds full.

    • Assemble the distillation apparatus (short-path or fractional) as depicted in the workflow diagram. Ensure all joints are lightly greased with vacuum grease to create a secure seal.

    • Position the thermometer correctly: the top of the bulb should be level with the side arm leading to the condenser to accurately measure the temperature of the vapor.

    • Connect the condenser to a circulating cold water source.

    • Connect the vacuum outlet of the receiving flask adapter to a cold trap, and then to the vacuum pump. The cold trap is essential to protect the pump from corrosive vapors.

    • Securely clamp all components of the apparatus.

  • Insulate the Column (if using a fractional column): Wrap the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.

Distillation Procedure
  • Start Stirring: Turn on the magnetic stirrer to ensure smooth boiling and prevent bumping.

  • Apply Vacuum: Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 1-10 mmHg). Monitor the pressure using a manometer.

  • Begin Heating: Once the desired pressure is stable, begin gently heating the distillation flask with the heating mantle.

  • Collect Fractions:

    • Forerun: Collect the initial, lower-boiling fraction in a separate receiving flask. This fraction may contain more volatile impurities.

    • Main Fraction: As the temperature of the vapor stabilizes at the expected boiling point of this compound for the applied pressure (refer to Table 2), switch to a clean receiving flask to collect the purified product.

    • Residue: Stop the distillation before the distillation flask goes to dryness. A small amount of residue should be left to avoid the concentration and potential decomposition of non-volatile impurities.

  • Shutdown:

    • Turn off the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the apparatus to atmospheric pressure. Caution: Do not admit air into a hot system.

    • Turn off the vacuum pump and the condenser water flow.

    • Disassemble the apparatus.

Purity Assessment

The purity of the distilled this compound can be assessed using various analytical techniques, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any remaining impurities.

Visualization of the Purification Workflow

Vacuum_Distillation_Workflow Crude Crude this compound in Distillation Flask Vapor Vaporization Crude->Vapor Heat Heating Heating Mantle & Magnetic Stirrer Column Distillation Column (Short-path or Fractional) Vapor->Column Condenser Condenser (Cooling Water) Column->Condenser Vapor Transfer Vacuum Vacuum Pump & Cold Trap Column->Vacuum Pressure Reduction Liquid Condensation Condenser->Liquid Forerun Forerun Fraction (Low-boiling impurities) Liquid->Forerun Initial Condensate Product Purified this compound Liquid->Product Main Fraction

Caption: Workflow for the purification of this compound by vacuum distillation.

Troubleshooting

  • Bumping/Unstable Boiling: Ensure the magnetic stir bar is stirring vigorously and the heating is applied gradually.

  • Product Not Distilling: Check for leaks in the vacuum system. Ensure the vacuum pump is functioning correctly and the heating temperature is appropriate for the applied pressure.

  • Poor Separation: For mixtures with components having close boiling points, use a fractional distillation column and ensure a slow distillation rate.

Conclusion

Vacuum distillation is a highly effective and essential technique for the purification of this compound, enabling the removal of non-volatile and high-boiling impurities. The protocol described in this application note provides a systematic approach to achieving high-purity this compound suitable for sensitive applications in research and development. Adherence to the safety guidelines and proper experimental technique is paramount for a successful and safe purification process.

References

Application Note: High-Purity N-Propylaniline via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of N-Propylaniline using flash column chromatography. The method employs a silica (B1680970) gel stationary phase and a hexane-ethyl acetate (B1210297) mobile phase supplemented with triethylamine (B128534) to ensure high purity and yield by mitigating peak tailing. This protocol is designed for researchers in organic synthesis and drug development who require a reliable method for obtaining pure this compound for subsequent applications.

Introduction

This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The purity of this compound is critical for the successful synthesis and efficacy of the final products. Column chromatography is a widely used technique for the purification of organic compounds. However, the basic nature of amines like this compound can lead to poor separation and peak tailing on standard silica gel due to strong interactions with acidic silanol (B1196071) groups. This protocol outlines an optimized flash column chromatography method that incorporates a basic additive to the mobile phase to achieve efficient purification.

Data Presentation

The following tables summarize typical quantitative data for the purification of this compound based on the described protocol. These values are representative and may vary depending on the initial purity of the crude sample and specific laboratory conditions.

Table 1: TLC and Column Parameters

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase 95:5 (v/v) Hexane (B92381):Ethyl Acetate + 0.5% Triethylamine
Target Rf Value 0.25 - 0.35
Column Dimensions 40 mm x 200 mm
Silica Gel Mass 100 g

Table 2: Loading, Consumption, and Yield

ParameterValue
Crude this compound Load 2.0 g
Loading Capacity 2% (w/w of silica gel)
Estimated Solvent Consumption 1.5 - 2.0 L
Typical Yield 85 - 95%
Achieved Purity >98% (by GC analysis)

Experimental Protocols

This section details the step-by-step methodology for the purification of this compound.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine

  • Glass chromatography column

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes

  • Rotary evaporator

  • Standard laboratory glassware

Protocol:

  • TLC Mobile Phase Optimization:

    • Prepare several small beakers with different ratios of hexane and ethyl acetate (e.g., 98:2, 95:5, 90:10). To each, add 0.5% (v/v) triethylamine.[1]

    • Dissolve a small amount of crude this compound in a minimal amount of dichloromethane.

    • Spot the crude mixture onto separate TLC plates.

    • Develop each TLC plate in one of the prepared solvent systems.

    • Visualize the plates under a UV lamp.

    • Identify the solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for the this compound spot.[1]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a thin layer (approx. 1 cm) of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

    • Wash the packed column with 2-3 column volumes of the mobile phase, ensuring the solvent level never drops below the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude this compound (e.g., 2.0 g) in a minimal amount of the mobile phase.

    • Carefully load the dissolved sample onto the top of the column using a pipette.

    • Open the stopcock and allow the sample to adsorb onto the silica gel, again ensuring the solvent level does not go below the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting fractions in test tubes. A typical fraction size is 10-20 mL.

    • Maintain a constant flow of the mobile phase through the column.

  • Monitoring the Separation:

    • Monitor the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate.

    • Develop and visualize the TLC plate to identify the fractions containing the pure this compound.

  • Isolation of Pure this compound:

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound as an oil.

  • Purity Analysis:

    • Assess the purity of the final product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow Diagram

G cluster_prep Preparation cluster_execution Execution cluster_post Post-Purification TLC_Optimization TLC Mobile Phase Optimization Column_Packing Column Packing TLC_Optimization->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution TLC_Monitoring TLC Monitoring of Fractions Elution->TLC_Monitoring Fraction_Pooling Pooling of Pure Fractions TLC_Monitoring->Fraction_Pooling Identify Pure Fractions Solvent_Removal Solvent Removal Fraction_Pooling->Solvent_Removal Purity_Analysis Purity Analysis Solvent_Removal->Purity_Analysis

Caption: Workflow for this compound Purification.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Propylaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-propylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Direct N-alkylation: This involves the reaction of aniline (B41778) with a propyl halide (e.g., propyl bromide) in the presence of a base. This is a widely used method due to its straightforward procedure.[1]

  • Reductive Amination: This method utilizes the reaction of aniline with propanal in the presence of a reducing agent. A related and efficient approach is the reaction of aniline with 1-propanol (B7761284) over a catalyst at elevated temperatures.[2][3]

Q2: What are the typical yields and selectivities for these methods?

A2: Yields and selectivities are highly dependent on the specific reaction conditions.

  • For the N-alkylation with propyl halide , yields can be high, but selectivity for the mono-alkylated product (this compound) over the di-alkylated product (N,N-dipropylaniline) can be a challenge.

  • The vapor-phase reaction of aniline with 1-propanol over a Cu/SiO2 catalyst has been reported to achieve a 1-propanol conversion of 100% and a selectivity for this compound exceeding 92% at 260°C.[2][3]

  • Using H2SO4 or HCl as catalysts for the reaction between aniline and n-propanol, the conversion of aniline to propylaniline can reach 47.75% and 51.55%, respectively, under optimized conditions.[4]

Q3: What are the main side products I should be aware of?

A3: The most common side product is the over-alkylation product, N,N-dipropylaniline .[5] The mono-substituted this compound is often more nucleophilic than aniline, making it susceptible to a second alkylation.[6] Other potential impurities can arise from unreacted starting materials or byproducts from side reactions, such as the formation of tarry matter at very high pressures.[4]

Troubleshooting Guides

Issue 1: Low or No Yield of this compound
Possible Cause Troubleshooting Step Rationale
Inactive or Deactivated CatalystIf using a catalytic method, verify the catalyst's activity. For heterogeneous catalysts, ensure proper preparation and handling. For homogeneous catalysts, check for impurities that could act as poisons.Catalysts can lose activity due to improper storage, handling, or the presence of impurities in the reactants or solvent.[7]
Inappropriate Reaction TemperatureOptimize the reaction temperature. For the reaction with propyl bromide, a temperature range of 60-70°C is often used.[8] For the catalytic reaction with 1-propanol, temperatures can be much higher, around 260°C.[2][3]Reaction rates are highly sensitive to temperature. Too low a temperature will result in a sluggish reaction, while too high a temperature can lead to side product formation and decomposition.
Incorrect Stoichiometry of ReactantsCarefully check the molar ratios of your reactants. In the N-alkylation with propyl bromide, using an excess of aniline can favor mono-alkylation.The stoichiometry of the reactants directly influences the product distribution. An excess of the alkylating agent will favor the formation of the di-substituted product.[6]
Insufficient or Inappropriate BaseEnsure at least a stoichiometric amount of a suitable base is used in the N-alkylation with propyl halide. Common bases include potassium carbonate (K₂CO₃).The base is crucial for deprotonating the aniline, increasing its nucleophilicity and facilitating the reaction.
Issue 2: High Proportion of N,N-Dipropylaniline (Over-alkylation)
Possible Cause Troubleshooting Step Rationale
Unfavorable Molar RatioDecrease the molar ratio of the propylating agent to aniline. Using aniline as the limiting reagent will favor mono-propylation.By reducing the concentration of the propylating agent, the likelihood of a second alkylation event on the this compound product is minimized.[5]
High Reactivity of this compoundMonitor the reaction progress closely using techniques like TLC or GC and stop the reaction once the formation of the desired mono-propylated product is maximized.The mono-alkylated product is often more nucleophilic than aniline and reacts faster with the alkylating agent.[5][6]
Inappropriate SolventScreen different solvents. Polar aprotic solvents like DMF are commonly used for N-alkylation with propyl halides.[8]The solvent can influence the relative rates of the first and second alkylation reactions.

Experimental Protocols

Method 1: N-Alkylation of Aniline with Propyl Bromide

This protocol is based on a general procedure for the N-alkylation of anilines.

Materials:

  • Aniline

  • Propyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask, combine aniline, potassium carbonate, and DMF.

  • Stir the mixture at room temperature.

  • Add propyl bromide dropwise to the mixture.

  • Heat the reaction mixture to 60-70°C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate eluent system.

Method 2: Vapor-Phase Synthesis from Aniline and 1-Propanol

This protocol is based on a literature procedure for the catalytic synthesis of this compound.[2][3]

Materials:

  • Aniline

  • 1-Propanol

  • Cu/SiO₂ catalyst

Procedure:

  • The reaction is carried out in a fixed-bed reactor at atmospheric pressure.

  • The Cu/SiO₂ catalyst is prepared by the incipient wetness method followed by temperature-programmed calcination.

  • A mixture of aniline and 1-propanol is vaporized and passed over the catalyst bed.

  • The reaction is maintained at a temperature of 260°C.

  • The product stream is condensed and collected.

  • The conversion of 1-propanol and the selectivity for this compound can be analyzed by Gas Chromatography (GC).

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterN-Alkylation with Propyl BromideCatalytic Reaction with 1-Propanol (Cu/SiO₂)[2][3]Catalytic Reaction with n-Propanol (Acid Catalysis)[4]
Propylating Agent Propyl bromide1-Propanoln-Propanol
Catalyst/Base K₂CO₃Cu/SiO₂H₂SO₄ or HCl
Solvent DMFNone (vapor phase)None
Temperature 60-70°C260°C245°C
Pressure AtmosphericAtmospheric600 lb/in²
Typical Yield/Selectivity High yield, variable selectivity>92% selectivity for this compound47-52% conversion to propylaniline

Mandatory Visualizations

experimental_workflow_N_alkylation cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Combine Aniline, K₂CO₃, and DMF add_pb Add Propyl Bromide (dropwise) start->add_pb heat Heat to 60-70°C and Stir (12-24h) add_pb->heat quench Quench with Water heat->quench Reaction Complete (monitored by TLC) extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry (MgSO₄) and Concentrate wash->dry column Column Chromatography (Silica, Hexane/EtOAc) dry->column Crude Product collect Collect Pure Fractions column->collect evaporate Evaporate Solvent collect->evaporate end end evaporate->end Pure this compound

Caption: Experimental workflow for this compound synthesis via N-alkylation.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low/No Yield of This compound catalyst Inactive/Deactivated Catalyst start->catalyst temp Inappropriate Reaction Temperature start->temp stoichiometry Incorrect Reactant Stoichiometry start->stoichiometry base Insufficient/Inappropriate Base start->base check_catalyst Verify Catalyst Activity catalyst->check_catalyst optimize_temp Optimize Temperature temp->optimize_temp check_ratios Verify Molar Ratios stoichiometry->check_ratios check_base Ensure Sufficient & Appropriate Base base->check_base

References

Technical Support Center: N-Propylaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of N-Propylaniline in laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for this compound synthesis are:

  • Reductive Amination: This one-pot reaction involves the condensation of aniline (B41778) and propanal to form an imine intermediate, which is then reduced in situ to this compound. Common reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium borohydride (B1222165) (NaBH₄), and sodium cyanoborohydride (NaBH₃CN).[1][2]

  • N-Alkylation with a Propyl Halide: This method consists of a nucleophilic substitution reaction between aniline and a propyl halide, such as 1-bromopropane (B46711), typically in the presence of a base to neutralize the hydrogen halide byproduct.[3]

  • Reaction of Aniline with 1-Propanol (B7761284): This process involves the catalytic N-alkylation of aniline using 1-propanol at elevated temperatures. Various catalysts, including copper-based catalysts, mineral acids (H₂SO₄, HCl), and Raney Nickel, can be employed.[4][5]

Q2: My this compound product is a dark color. What is the cause and how can it be remedied?

A2: The dark coloration, often brown or deep yellow, is typically due to the air oxidation of the aniline functional group, leading to the formation of high-molecular-weight, colored impurities and tars.[3] Purification via vacuum distillation is highly effective at separating the desired this compound from these less volatile, colored byproducts.[3] For impurities with similar boiling points, column chromatography can be an effective alternative for color removal.[6]

Q3: How can I minimize the formation of the N,N-dipropylaniline byproduct?

A3: The formation of N,N-dipropylaniline is a common side reaction resulting from the further alkylation of the this compound product. To minimize its formation:

  • Control Stoichiometry: Use a slight excess of aniline relative to the propylating agent (propanal, 1-bromopropane, or 1-propanol).

  • Slow Addition: Add the propylating agent slowly to the reaction mixture to maintain its low concentration, which favors mono-alkylation.

  • Reaction Conditions: In the case of N-alkylation with 1-bromopropane, careful control of temperature (e.g., 70-80°C) is crucial to favor mono-propylation.[3] For reactions with 1-propanol, the choice of catalyst and reaction conditions significantly impacts selectivity.[4]

Q4: What are the best methods for purifying crude this compound?

A4: The optimal purification strategy depends on the scale of the reaction and the nature of the impurities.

  • Vacuum Distillation: This is a highly effective method for separating this compound from non-volatile impurities, starting materials with significantly different boiling points, and high-molecular-weight byproducts.[3][7]

  • Flash Column Chromatography: This technique is ideal for separating this compound from impurities with similar polarities and boiling points, such as isomeric byproducts (e.g., 2-propylaniline, 4-propylaniline) and N,N-dipropylaniline.[6]

  • Acid-Base Extraction: An initial work-up using acid-base extraction can effectively remove acidic or basic impurities and unreacted starting materials.

Q5: How can I monitor the progress of my this compound synthesis?

A5: The progress of the reaction can be monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the consumption of starting materials and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides a more quantitative assessment of the reaction mixture, allowing for the identification and relative quantification of starting materials, intermediates, the desired product, and byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for quantitative monitoring of the reaction progress.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Reductive Amination
Possible Cause Suggested Solution
Incomplete Imine Formation The initial condensation of aniline and propanal to form the imine is an equilibrium reaction. To drive the equilibrium towards the imine, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate (B86663) or molecular sieves.[8]
Ineffective Reduction The chosen reducing agent may be weak or degraded. Use a fresh, high-quality reducing agent. Sodium triacetoxyborohydride is often preferred for its selectivity for the imine over the aldehyde.[1] Ensure the reducing agent is added portion-wise to control the reaction rate.[8]
Side Reaction: Aldehyde Reduction A non-selective reducing agent like sodium borohydride can reduce propanal to 1-propanol. Use a milder, more selective reducing agent such as sodium triacetoxyborohydride.[1]
Hydrolysis of Imine Intermediate The imine intermediate can be susceptible to hydrolysis, especially in the presence of excess water. Conduct the reaction under anhydrous conditions.
Issue 2: Significant Formation of N,N-dipropylaniline Byproduct
Possible Cause Suggested Solution
Excess Propylating Agent An excess of propanal, 1-bromopropane, or 1-propanol can lead to over-alkylation. Use a stoichiometric amount or a slight excess of aniline.
High Reaction Temperature Elevated temperatures can increase the rate of the second alkylation. Optimize the reaction temperature to favor mono-propylation.
Prolonged Reaction Time Extended reaction times can provide more opportunity for the formation of the di-substituted product. Monitor the reaction closely and quench it once the starting aniline is consumed.
Catalyst Selection (for reaction with 1-propanol) The choice of catalyst can influence selectivity. For instance, using sulfuric acid or hydrochloric acid as a catalyst can lead to significant N,N-dipropylaniline formation.[4]
Issue 3: Difficulty in Purifying this compound
Possible Cause Suggested Solution
Co-elution in Column Chromatography This compound and N,N-dipropylaniline may have similar polarities, leading to poor separation. Optimize the eluent system for column chromatography, often by using a less polar solvent mixture. Adding a small amount of a tertiary amine (e.g., 0.5-1% triethylamine) to the eluent can reduce tailing of the basic aniline compounds on the silica (B1680970) gel.[6]
Formation of an Azeotrope during Distillation If impurities form an azeotrope with this compound, separation by simple distillation will be ineffective. In such cases, column chromatography or recrystallization of a salt derivative may be necessary.
Product Decomposition during Distillation This compound may decompose at its atmospheric boiling point (around 222-224°C).[3] Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and prevent thermal degradation.[7]
Emulsion Formation during Aqueous Work-up The presence of both organic and aqueous phases with amphiphilic molecules can lead to stable emulsions. To break emulsions, add a saturated brine solution or a small amount of a different organic solvent.

Data Presentation

Table 1: Comparison of Catalysts in the Synthesis of this compound from Aniline and 1-Propanol [4]

CatalystTemperature (°C)Pressure (lb/in²)Aniline:Propanol Mole RatioConversion of Aniline to this compound (%)Conversion of Aniline to N,N-dipropylaniline (%)
H₂SO₄2456001:347.7545.53
HCl2456001:351.5546.57

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is adapted from established procedures for the reductive amination of anilines.[1]

Materials:

  • Aniline

  • Propanal

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (B1671644) (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (B109758) (DCM)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq) and anhydrous 1,2-dichloroethane.

  • Stir the solution at room temperature until the aniline is fully dissolved.

  • To the stirred solution, add propanal (1.1 eq).

  • Allow the mixture to stir at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or flash column chromatography.

Protocol 2: Synthesis of this compound via N-Alkylation with 1-Bromopropane

This protocol is adapted from a procedure for the N-alkylation of a substituted aniline.[3]

Materials:

  • Aniline

  • 1-Bromopropane

  • Anhydrous potassium carbonate (K₂CO₃)

  • Potassium iodide (KI) (catalytic)

  • Anhydrous dimethylformamide (DMF)

  • Toluene (B28343)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Charge a reactor with aniline (1.0 eq), anhydrous dimethylformamide, anhydrous potassium carbonate (1.5 eq), and a catalytic amount of potassium iodide (0.1 eq).

  • Begin stirring and inert the reactor with a slow stream of nitrogen.

  • Slowly add 1-bromopropane (1.1 eq) to the stirred mixture over 1-2 hours, maintaining the internal temperature between 20-30°C.

  • After the addition is complete, heat the reaction mixture to 70-80°C and maintain this temperature for 12-24 hours.

  • Monitor the reaction progress by GC-MS or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract the product with toluene (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizations

General Synthesis Workflow for this compound

cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (Aniline + Propylating Agent) reaction Reaction (Reductive Amination, N-Alkylation, etc.) start->reaction workup Aqueous Work-up (Quenching, Extraction) reaction->workup crude Crude this compound workup->crude purification_method Purification Method (Vacuum Distillation or Column Chromatography) crude->purification_method pure Pure this compound purification_method->pure

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield in this compound Synthesis

cluster_byproducts Byproduct Analysis cluster_solutions Potential Solutions start Low Yield of this compound check_byproducts Analyze crude product for byproducts (GC-MS, TLC) start->check_byproducts unreacted_sm High levels of unreacted starting materials? check_byproducts->unreacted_sm Yes dipropylaniline Significant N,N-dipropylaniline formation? check_byproducts->dipropylaniline No solution_sm - Increase reaction time/temperature - Check reagent quality - Ensure efficient mixing unreacted_sm->solution_sm other_byproducts Other unexpected byproducts? dipropylaniline->other_byproducts No solution_di - Use excess aniline - Slow addition of propylating agent - Optimize temperature dipropylaniline->solution_di Yes solution_other - Re-evaluate reaction mechanism - Check for contaminants - Consider alternative synthesis route other_byproducts->solution_other Yes

References

troubleshooting common issues in N-Propylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N-propylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory methods for synthesizing this compound are:

  • Reductive Amination: The reaction of aniline (B41778) with propanal (propionaldehyde) in the presence of a reducing agent.

  • Nucleophilic Substitution: The reaction of aniline with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane.

  • Alkylation with an Alcohol: The reaction of aniline with n-propanol, typically in the presence of an acid catalyst at elevated temperatures and pressures.

Q2: What is the primary side product in this compound synthesis?

A2: The most common side product is N,N-dipropylaniline, which is formed by the over-alkylation of the desired this compound product.[1] The mono-alkylated product is often more nucleophilic than aniline, making it susceptible to a second alkylation.[2]

Q3: My this compound product is dark brown. What is the cause and how can I fix it?

A3: The dark color is typically due to the oxidation of the aniline product. This can be minimized by working under an inert atmosphere (e.g., nitrogen or argon) and storing the product protected from light. Purification by vacuum distillation is often effective at removing the colored, high-molecular-weight impurities.

Q4: How can I monitor the progress of my this compound synthesis?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3][4] GC-MS is particularly useful for identifying the presence of starting materials, the desired this compound product, and the N,N-dipropylaniline side product.[5]

Troubleshooting Common Issues

This section addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.

Issue 1: Low Yield of this compound
Potential Cause Suggested Solution
Incomplete Reaction - Extend the reaction time. - Increase the reaction temperature, but be mindful of potential side reactions. - Ensure the catalyst (if used) is active and present in the correct amount.
Side Reactions - Optimize reaction conditions to minimize the formation of byproducts (see Issue 2). - For reductive amination, ensure the reducing agent is added after the initial formation of the imine to avoid reduction of the starting aldehyde.
Product Loss During Workup - Ensure complete extraction of the product from the aqueous phase by performing multiple extractions with an appropriate organic solvent. - Minimize product loss during purification by using appropriate techniques (e.g., careful vacuum distillation or optimized column chromatography).
Issue 2: Significant Formation of N,N-dipropylaniline (Over-alkylation)
Potential Cause Suggested Solution
High Molar Ratio of Alkylating Agent - Use a molar excess of aniline relative to the propylating agent (propanal, propyl halide, or propanol).[1][6] This statistically favors the reaction with the more abundant aniline.
High Reaction Temperature - Lowering the reaction temperature can often decrease the rate of the second alkylation more than the first, improving selectivity for the mono-propylated product.[7]
Prolonged Reaction Time - Monitor the reaction closely by TLC or GC-MS and stop the reaction once the formation of this compound is maximized and before significant amounts of N,N-dipropylaniline are formed.[2]
High Reactivity of this compound - The mono-alkylated product is inherently more nucleophilic. Controlling stoichiometry and temperature are the primary ways to mitigate this.[1][2]
Issue 3: Difficulty in Product Purification
Potential Cause Suggested Solution
Presence of Unreacted Aniline - Aniline has a lower boiling point than this compound and can often be removed by vacuum distillation. - If using column chromatography, the polarity difference should allow for separation.
Co-elution of this compound and N,N-dipropylaniline - Optimize the solvent system for column chromatography to improve separation. A less polar eluent may be required. - Fractional vacuum distillation can also be effective if the boiling points are sufficiently different.
Product is an Oil and Difficult to Handle - this compound is an oily liquid at room temperature. Ensure proper handling techniques are used.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is adapted from the reductive amination of aniline with heptanal (B48729) and is optimized for the synthesis of this compound.

Reaction Scheme:

Aniline + Propanal --(NaBH(OAc)₃)--> this compound

Materials:

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq.) and anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM). Stir at room temperature until the aniline is fully dissolved.

  • To the stirred solution, add propanal (1.1 eq.).

  • Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. The reaction is mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 3-12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.

Protocol 2: Synthesis of this compound via Nucleophilic Substitution (Generalized)

This protocol provides a general method for the N-alkylation of aniline with 1-bromopropane, with strategies to minimize over-alkylation.

Reaction Scheme:

Aniline + 1-Bromopropane --(Base)--> this compound

Materials:

  • Aniline

  • 1-Bromopropane

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (B52724) or N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Deionized water

  • Brine

Procedure:

  • To a round-bottom flask, add a significant excess of aniline (e.g., 3-5 equivalents) relative to 1-bromopropane (1.0 eq.).

  • Add a suitable solvent such as acetonitrile or DMF.

  • Add a base such as potassium carbonate (2.0 eq.).

  • Add 1-bromopropane dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the progress by TLC or GC-MS.

  • Once the desired amount of product has formed, cool the reaction to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product will contain a large amount of unreacted aniline. To purify, perform an acid-base extraction. Dissolve the crude mixture in diethyl ether or ethyl acetate and wash with dilute HCl to extract the anilines into the aqueous phase.

  • Wash the organic layer with water and brine, then discard it (it contains non-basic impurities).

  • Basify the acidic aqueous layer with NaOH solution and extract the anilines back into fresh diethyl ether or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting mixture of aniline and this compound by vacuum distillation or column chromatography.

Data Summary

The following table summarizes typical yields for different synthetic routes to this compound and its dialkylated byproduct.

Synthetic Route Propylating Agent Catalyst/Reagent This compound Yield N,N-Dipropylaniline Yield Reference
Alkylation with Alcoholn-PropanolH₂SO₄~48%~46%[8]
Alkylation with Alcoholn-PropanolHCl~52%~47%[8]
Reductive AminationPropanalNaBH(OAc)₃Typically >70%Minimal with proper controlAdapted from similar reactions[9][10]
Nucleophilic Substitution1-BromopropaneBaseVariable, depends on conditionsSignificant without excess anilineGeneral observation[1][6]

Visualizations

experimental_workflow cluster_reductive_amination Reductive Amination Workflow cluster_nucleophilic_substitution Nucleophilic Substitution Workflow ra1 Mix Aniline and Propanal in Solvent ra2 Imine Formation (Stir 30-60 min) ra1->ra2 ra3 Add NaBH(OAc)₃ ra2->ra3 ra4 Reaction (Stir 3-12h) ra3->ra4 ra5 Aqueous Workup (Quench, Extract) ra4->ra5 ra6 Purification (Chromatography) ra5->ra6 ra7 This compound ra6->ra7 ns1 Mix Aniline (excess), 1-Bromopropane, and Base ns2 Reaction (Heat and Stir) ns1->ns2 ns3 Filter and Concentrate ns2->ns3 ns4 Acid-Base Extraction ns3->ns4 ns5 Purification (Distillation/Chromatography) ns4->ns5 ns6 This compound ns5->ns6

Caption: General experimental workflows for the synthesis of this compound.

troubleshooting_logic cluster_impurities Impurity Analysis start Low Yield or Impure Product q1 Major Impurity Detected? start->q1 impurity_yes Yes q1->impurity_yes Yes impurity_no No (Low Conversion) q1->impurity_no No impurity_type Identify Impurity (GC-MS) impurity_yes->impurity_type solve_conversion Increase Reaction Time Increase Temperature Check Reagent Purity impurity_no->solve_conversion overalkylation N,N-Dipropylaniline? impurity_type->overalkylation starting_material Starting Material? overalkylation->starting_material No solve_overalkylation Reduce Alkylating Agent Lower Temperature Decrease Reaction Time overalkylation->solve_overalkylation Yes starting_material->solve_conversion Yes

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

side reactions and byproduct formation in N-Propylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-propylaniline.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a significant amount of N,N-dipropylaniline as a byproduct. How can I minimize this over-alkylation?

A1: The formation of the tertiary amine, N,N-dipropylaniline, is a common side reaction in this compound synthesis. This occurs because the product, this compound, is often more nucleophilic than the starting aniline (B41778), making it competitive for the alkylating agent.[1] To minimize over-alkylation, consider the following strategies:

  • Control Stoichiometry: Use a minimal excess of the propylating agent (e.g., 1.1-1.2 equivalents of propyl bromide or propanal).[2]

  • Slow Addition: Add the propylating agent dropwise or via a syringe pump over an extended period. This maintains a low instantaneous concentration of the electrophile, favoring mono-alkylation.[2]

  • Lower Reaction Temperature: High temperatures can promote the formation of the dialkylated product. Maintaining a controlled, lower temperature (e.g., 60-80°C for alkylation with propyl halide) can improve selectivity.[2]

  • Choice of Base: In reactions involving a propyl halide, using a milder base such as potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH) can reduce the nucleophilicity of the this compound product, thus decreasing the rate of the second alkylation.[2]

  • Stepwise Reductive Amination: When synthesizing via reductive amination, a stepwise approach is highly recommended. First, allow the imine to form completely from aniline and propanal before introducing the reducing agent. This minimizes the presence of the aldehyde which could react with the newly formed this compound.[3]

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting aniline. Quench the reaction promptly once the starting material is consumed to prevent further alkylation of the desired product.[2]

Q2: My reaction is producing C-alkylated byproducts such as 2-propylaniline (B158001) and 4-propylaniline. What causes this and how can it be prevented?

A2: C-alkylation, or alkylation on the aromatic ring, is another potential side reaction. Aniline has two nucleophilic sites: the nitrogen atom and the electron-rich aromatic ring.[4] The following factors can influence the regioselectivity:

  • Reaction Temperature: Higher temperatures tend to favor C-alkylation over N-alkylation.[4]

  • Catalyst Choice: In some catalytic systems, the choice of catalyst can direct the alkylation to the ring. For selective N-alkylation, transition metal catalysts like palladium on carbon (Pd/C) are often effective.[4]

  • Protecting Groups: To ensure exclusive N-alkylation, one can protect the amine by converting it to an acetanilide. The N-alkylation is then performed, followed by deprotection of the acetyl group.

Q3: In my reductive amination synthesis, I am observing the formation of propan-1-ol. What is the cause and how can I avoid it?

A3: The formation of propan-1-ol is due to the reduction of the starting aldehyde, propanal, by the hydride reagent. This side reaction is more common with strong reducing agents or when imine formation is slow.[3] To mitigate this:

  • Use a Selective Reducing Agent: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a milder and more selective reducing agent that preferentially reduces the iminium ion over the aldehyde.[3]

  • Ensure Complete Imine Formation: As with preventing over-alkylation, allowing the imine to form completely before adding the reducing agent is crucial.[3]

Q4: My final product is discolored (dark brown/yellow). What is the cause and how can I purify it?

A4: The discoloration is likely due to the oxidation of the aniline functional group, which can form colored impurities and tars.[5] Purification can be achieved by:

  • Vacuum Distillation: This is a highly effective method for separating this compound from less volatile, high-molecular-weight colored impurities.[5]

  • Column Chromatography: Silica (B1680970) gel chromatography can be used to separate the product from colored impurities. A less polar solvent system (e.g., a higher ratio of hexane (B92381) to ethyl acetate) can also help separate this compound from the N,N-dipropyl byproduct due to their close Rf values.[2]

  • Acid-Base Extraction: The basic nature of the amine can be used for purification. Dissolve the crude product in an organic solvent and wash with a dilute acid solution. The purified amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[5]

Quantitative Data Summary

The following table summarizes typical yields and byproduct distribution from the synthesis of this compound from aniline and n-propanol using different acid catalysts.

CatalystAniline Conversion (%)This compound Conversion (%)N,N-Dipropylaniline Conversion (%)
H₂SO₄93.2847.7545.53
HCl98.1251.5546.57
Data sourced from a study on the synthesis of dipropylaniline from aniline and n-propanol.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct N-Alkylation

This protocol is adapted from the synthesis of N-propyl-3-(trifluoromethyl)aniline.[7]

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (1.0 eq) and anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the stirred solution.

  • Addition of Alkylating Agent: Slowly add 1-bromopropane (1.1-1.2 eq) to the mixture at room temperature over a period of 1-2 hours.

  • Reaction: Heat the reaction mixture to 70-80°C and maintain this temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with toluene (3 times).

  • Washing: Combine the organic layers and wash with water (2 times) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound via Reductive Amination

This protocol is a general procedure for reductive amination.[1]

Materials:

  • Aniline

  • Propanal

  • Anhydrous 1,2-Dichloroethane (DCE) or Methanol

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (B109758) (DCM)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Imine Formation: To a dry round-bottom flask with a magnetic stir bar, add aniline (1.0 eq) and anhydrous DCE or methanol. Stir at room temperature until the aniline is fully dissolved. Add propanal (1.1 eq) and stir for 20-30 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in a single portion.

  • Reaction: Stir the reaction at room temperature for 3-6 hours. Monitor the reaction by TLC or GC-MS.

  • Quenching: Upon completion, slowly add saturated aqueous sodium bicarbonate solution to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 times).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Reaction Pathways and Byproduct Formation

N_Propylaniline_Synthesis Aniline Aniline N_Propylaniline This compound (Desired Product) Aniline->N_Propylaniline Main Reaction C_alkylation C-Alkylated Products (2-propylaniline, 4-propylaniline) Aniline->C_alkylation Side Reaction 2 Propylating_Agent Propylating Agent (Propanal or Propyl Halide) Propylating_Agent->N_Propylaniline Over_alkylation N,N-Dipropylaniline (Over-alkylation) Propylating_Agent->Over_alkylation Propylating_Agent->C_alkylation Other_byproducts Other Byproducts (e.g., Propan-1-ol) Propylating_Agent->Other_byproducts Side Reaction 3 N_Propylaniline->Over_alkylation Side Reaction 1

Caption: Main reaction pathway and common side reactions in this compound synthesis.

References

Technical Support Center: Efficient N-Propylaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-propylaniline. It provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in catalyst selection and optimization of reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield or No Reaction

  • Question: My reaction shows a very low conversion of aniline (B41778) to this compound. What are the potential causes and solutions?

  • Answer: Low or no conversion can stem from several factors:

    • Inactive Catalyst: The catalyst may have lost its activity due to improper storage or handling. For metal-based catalysts, ensure they are handled under an inert atmosphere if they are air-sensitive.

    • Insufficient Temperature: The reaction temperature might be too low for the chosen catalyst to be effective. Gradually increase the temperature in 5-10°C increments while monitoring the reaction progress. For instance, direct alkylation with propyl halides may require temperatures in the range of 60-80°C.

    • Poor Leaving Group (for alkyl halides): If you are using a propyl halide, the reactivity follows the trend: I > Br > Cl. If using propyl bromide or chloride, consider adding a catalytic amount of potassium iodide (KI) to enhance reactivity.

    • Deactivated Amine: The presence of strongly electron-withdrawing groups on the aniline ring can decrease its nucleophilicity, slowing down the reaction. In such cases, more forcing conditions like higher temperatures or a more active catalyst may be necessary.[1]

    • Steric Hindrance: Significant steric bulk on the aniline or the alkylating agent can impede the reaction.[1]

Issue 2: Formation of N,N-dipropylaniline (Over-alkylation)

  • Question: I am observing a significant amount of the N,N-dipropylaniline byproduct. How can I improve the selectivity for the mono-propylated product?

  • Answer: Over-alkylation is a frequent challenge because the this compound product is often more nucleophilic than aniline itself.[2] Here are strategies to minimize it:

    • Stoichiometric Control: Use a molar excess of aniline relative to the propylating agent. This increases the probability of the propylating agent reacting with the more abundant primary amine.[2]

    • Slow Addition of Alkylating Agent: Adding the propylating agent dropwise over a period helps maintain its low instantaneous concentration, reducing the likelihood of a second alkylation.

    • Lower Reaction Temperature: High temperatures can favor the formation of the dialkylated product. Maintaining a controlled temperature, typically not exceeding 80°C for direct alkylation, can improve selectivity.

    • Choice of Base: While a base is often necessary, highly basic conditions can increase the nucleophilicity of the this compound product, making it more susceptible to a second alkylation. Consider using a milder base like potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH).

    • Catalyst Selection: Certain catalysts, particularly those with shape-selective properties like zeolites, can sterically hinder the formation of the bulkier N,N-dipropylaniline within their pores.

Issue 3: Tar Formation

  • Question: My reaction mixture is turning dark, and I am getting a significant amount of insoluble tar-like material. What is causing this, and how can I prevent it?

  • Answer: Tar formation is often a result of side reactions, including polymerization and C-alkylation, especially at elevated temperatures.[3]

    • Optimize Reaction Temperature: Carefully screen different temperatures to find an optimal balance between the reaction rate and the minimization of side reactions. Often, a lower temperature for a longer duration is beneficial.

    • Catalyst Choice: Lewis acid catalysts like AlCl₃ can promote C-alkylation, which can lead to tar formation. Using catalysts that favor N-alkylation, such as certain transition metal complexes, can improve selectivity.

    • Inert Atmosphere: Anilines can be susceptible to oxidation at higher temperatures. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may contribute to tar formation.

Issue 4: Catalyst Deactivation

  • Question: My catalyst seems to lose activity over time or upon reuse. What are the common causes of deactivation, and can the catalyst be regenerated?

  • Answer: Catalyst deactivation can occur through several mechanisms:

    • Fouling or Coking: Deposition of carbonaceous residues (coke) on the catalyst surface can block active sites.[4] This is a common issue with solid acid catalysts like zeolites at high temperatures.

    • Poisoning: Strong chemisorption of impurities from reactants or solvents, or byproducts like water, can poison the active sites of the catalyst. Tertiary amine byproducts from over-alkylation can also deactivate some metal-based catalysts.[1]

    • Sintering: At high temperatures, metal nanoparticles on a support can agglomerate into larger particles, reducing the active surface area.

    • Regeneration:

      • Coked Catalysts (e.g., Zeolites): Regeneration can often be achieved by calcination (heating in the presence of air or an oxygen/nitrogen mixture) to burn off the carbonaceous deposits.[4]

      • Fouled Resin Catalysts (e.g., Amberlyst): These can often be regenerated by washing with a suitable solvent to remove physisorbed organic material, followed by treatment with an acid solution.[4]

      • Poisoned Metal Catalysts: Regeneration can be more challenging. In some cases, specific washing procedures or thermal treatments may be effective. However, severe poisoning can be irreversible.

Frequently Asked Questions (FAQs)

  • Q1: What are the main synthetic routes to this compound?

    • A1: The primary methods for synthesizing this compound are:

      • Direct N-alkylation of aniline with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in the presence of a base.[5]

      • Reductive amination of propionaldehyde (B47417) with aniline. This involves the formation of an imine intermediate, which is then reduced to the secondary amine. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation.[6]

      • N-alkylation of aniline with propanol (B110389) using the "borrowing hydrogen" methodology. This is a more atom-economical and environmentally friendly approach that uses a transition metal catalyst (e.g., based on Ru, Ir, or Mn) to temporarily "borrow" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination. The only byproduct is water.[7]

  • Q2: How do I choose the best catalyst for my this compound synthesis?

    • A2: The optimal catalyst depends on the chosen synthetic route, desired reaction conditions (e.g., temperature, solvent), and cost considerations.

      • For direct alkylation with propanol , heterogeneous catalysts like Cu/SiO₂ have shown high activity and selectivity.

      • For reductive amination , catalysts like palladium on carbon (Pd/C) or nickel-based catalysts are effective.

      • The "borrowing hydrogen" method requires specific transition metal complexes, such as those based on manganese or ruthenium.[8]

      • Zeolites can be used to improve selectivity for mono-alkylation due to their shape-selective properties.

  • Q3: How can I monitor the progress of the reaction?

    • A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase would be a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 9:1 or 8:2 v/v). The disappearance of the aniline spot and the appearance of a new, less polar product spot for this compound indicate the progression of the reaction. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.

  • Q4: What are some common byproducts in this compound synthesis besides N,N-dipropylaniline?

    • A4: Besides over-alkylation, other potential byproducts include:

      • C-alkylated anilines: Alkylation on the aromatic ring, typically at the ortho and para positions.

      • Quinolines: In some cases, particularly with certain zeolite catalysts at high temperatures, the reaction of aniline and propanol can lead to the formation of quinoline (B57606) derivatives.[9]

      • Products from side reactions of the alcohol/aldehyde: Such as ethers or self-condensation products.

Data Presentation

Table 1: Comparison of Catalytic Systems for N-Alkylation of Aniline with Alcohols

Catalyst SystemAlkylating AgentTemperature (°C)Time (h)BaseSolventAniline Conversion (%)N-alkylaniline Yield (%)Reference
H₂SO₄n-Propanol2452---47.75[10]
HCln-Propanol2452---51.55[10]
Manganese Pincer Complex1-Hexanol (B41254)8024t-BuOKToluene-85[8]
Ruthenium Complex1-HexanolNot Specified24KOtButert-Amyl alcohol82-[8]
Ag/Al₂O₃Various alcohols120-Cs₂CO₃ or K₃PO₄XyleneHighHigh[11]
NiBr₂ / 1,10-phenanthrolineBenzyl (B1604629) Alcohol13048t-BuOKToluene-up to 96[12]

Note: Data for 1-hexanol and benzyl alcohol are included as representative examples for long-chain alcohol N-alkylation and provide insights into potential performance for this compound synthesis.

Experimental Protocols

Protocol 1: Direct N-Alkylation of Aniline with 1-Bromopropane

This protocol is a general procedure for the direct alkylation of aniline using an alkyl halide.

  • Materials:

    • Aniline

    • 1-Bromopropane

    • Anhydrous potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (1.0 eq) in anhydrous DMF.

    • Add anhydrous potassium carbonate (1.5 eq).

    • Slowly add 1-bromopropane (1.1 eq) to the stirred mixture at room temperature.

    • Heat the reaction mixture to 70-80°C and monitor the reaction by TLC.

    • After completion (typically 12-24 hours), cool the mixture to room temperature.

    • Quench the reaction by adding water and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (hexane/ethyl acetate eluent) to yield this compound.

Protocol 2: Reductive Amination of Propionaldehyde with Aniline using Sodium Borohydride

This protocol describes a one-pot reductive amination procedure.

  • Materials:

  • Procedure:

    • In a round-bottom flask, dissolve aniline (1.0 eq) and propionaldehyde (1.2 eq) in methanol.

    • Stir the solution at room temperature for 30-60 minutes to allow for imine formation.

    • Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 20°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Carefully quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Add dichloromethane and a saturated aqueous NaHCO₃ solution to the residue.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to give the crude this compound.

    • Purify by column chromatography if necessary.

Mandatory Visualization

Catalyst_Selection_Workflow cluster_start Starting Point cluster_route Synthetic Route Selection cluster_catalysts Catalyst Options cluster_considerations Key Considerations cluster_decision Decision & Optimization start Define Synthesis Goal: Efficient this compound Synthesis route_selection Select Synthetic Route start->route_selection direct_alkylation Direct Alkylation (Aniline + Propanol/Propyl Halide) route_selection->direct_alkylation Traditional, robust reductive_amination Reductive Amination (Aniline + Propionaldehyde) route_selection->reductive_amination Controlled, avoids over-alkylation borrowing_hydrogen Borrowing Hydrogen (Aniline + Propanol) route_selection->borrowing_hydrogen Green, high atom economy cost Cost & Availability direct_alkylation->cost Consider halide vs. alcohol cost conditions Reaction Conditions (Temp., Pressure) direct_alkylation->conditions Moderate temp. selectivity Selectivity (Mono- vs. Di-alkylation) reductive_amination->selectivity Generally high for mono-alkylation reductive_amination->conditions Mild conditions borrowing_hydrogen->conditions Requires specific metal catalysts sustainability Sustainability (Atom Economy, Waste) borrowing_hydrogen->sustainability Water as only byproduct decision Select Catalyst & Optimize Conditions cost->decision selectivity->decision conditions->decision sustainability->decision

Caption: Catalyst selection workflow for this compound synthesis.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Symptom Analysis cluster_solutions Potential Solutions cluster_outcome Outcome start Unsatisfactory Reaction Outcome low_yield Low Yield / No Reaction start->low_yield over_alkylation Over-alkylation (High N,N-dipropylaniline) start->over_alkylation tar_formation Tar Formation start->tar_formation solution_yield Check Catalyst Activity Increase Temperature Use More Reactive Halide low_yield->solution_yield Investigate solution_overalkylation Use Aniline Excess Slow Reagent Addition Lower Temperature Use Milder Base over_alkylation->solution_overalkylation Investigate solution_tar Optimize Temperature Change Catalyst Use Inert Atmosphere tar_formation->solution_tar Investigate end Optimized Synthesis solution_yield->end solution_overalkylation->end solution_tar->end

Caption: Troubleshooting workflow for this compound synthesis.

References

managing temperature and pressure in N-Propylaniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing temperature and pressure in N-Propylaniline reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when managing temperature in this compound synthesis?

Controlling the reaction temperature is crucial for maximizing the yield and purity of this compound. The main challenges include:

  • Side Reactions: Higher temperatures can promote undesired side reactions, such as C-alkylation (alkylation on the aromatic ring) instead of the desired N-alkylation.[1] They can also lead to the formation of di- or tri-propylated aniline (B41778).[1]

  • Over-alkylation: The this compound product is often more nucleophilic than the starting aniline, making it susceptible to further alkylation to form N,N-dipropylaniline. Elevated temperatures can exacerbate this issue.

  • Thermal Runaway: The N-alkylation of aniline can be exothermic. Without proper temperature control, a thermal runaway can occur, leading to a rapid increase in temperature and pressure, potentially causing the formation of tarry byproducts and creating safety hazards.[2]

Q2: How does pressure influence the outcome of this compound synthesis?

Pressure is a critical parameter, particularly in catalyzed reactions involving gases like hydrogen (in reductive amination) or when the reaction is carried out at temperatures above the solvent's boiling point.

  • Reaction Rate and Yield: For gas-phase or high-temperature liquid-phase reactions, pressure can influence the concentration of reactants and thus the reaction rate. In a study on the synthesis of dipropylaniline from aniline and n-propanol, an optimal pressure was identified, with very high pressures leading to the formation of undesirable tarry matter.[3]

  • Catalytic Hydrogenation: In reductive amination routes to this compound, hydrogen pressure is a key parameter affecting the reaction yield.[4]

  • Safety: In a sealed reactor, the vapor pressure of the solvent and reactants will increase with temperature. It is essential to use a pressure-rated reactor and to be aware of the total pressure at the desired reaction temperature to prevent over-pressurization.

Q3: What are the typical starting materials and general conditions for synthesizing this compound?

This compound is commonly synthesized via the N-alkylation of aniline with a propylating agent. Common starting materials and conditions include:

  • Aniline: The primary amine starting material.

  • Propylating Agent: Typically 1-bromopropane (B46711), 1-iodopropane (B42940), or n-propanol.[3][5]

  • Base: A base such as potassium carbonate (K₂CO₃) is often used to neutralize the acid formed during the reaction with alkyl halides.[5]

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) are commonly employed.[5][6]

  • Catalyst: In some methods, such as the "borrowing hydrogen" strategy with alcohols, a transition metal catalyst is required.[7] For reductive amination with a ketone or aldehyde, a reducing agent and often a catalyst are necessary.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion of Aniline Reaction temperature is too low. Gradually increase the temperature in 10°C increments. A typical range for N-alkylation with propyl halides is 70-80°C.[5][6]
Inefficient leaving group on the alkylating agent. If using 1-bromopropane, consider switching to the more reactive 1-iodopropane or adding a catalytic amount of potassium iodide (KI).[6]
Insufficient base. Ensure at least a stoichiometric amount of a suitable base like potassium carbonate is used to neutralize the acid generated.
Catalyst deactivation (if applicable). Ensure reagents and solvents are pure and dry. Consider catalyst regeneration or using a fresh batch.
Poor Selectivity (Mixture of this compound and N,N-dipropylaniline) Reaction temperature is too high. Maintain a controlled temperature, typically not exceeding 80°C for alkyl halide reactions.[6]
High concentration of the propylating agent. Use a slight excess (around 1.1 equivalents) of the propylating agent.[6] Consider adding the alkylating agent slowly to the reaction mixture.
Prolonged reaction time. Monitor the reaction progress using techniques like TLC or GC. Once the aniline is consumed, work up the reaction to prevent further alkylation.[6]
Formation of C-Alkylated Byproducts High reaction temperature. Lower reaction temperatures generally favor N-alkylation over C-alkylation.[1]
Use of certain catalysts. Some solid acid catalysts can promote C-alkylation. The choice of catalyst is critical for selectivity.
Formation of Tarry Residues Excessively high reaction temperature or thermal runaway. Implement stricter temperature control. For highly exothermic reactions, consider using a jacketed reactor with cooling capabilities and adding reagents portion-wise.
Very high pressure. In some cases, excessively high pressure can contribute to tar formation.[3] Optimize the pressure for the specific reaction.
Difficulty in Product Purification Similar polarity of this compound and unreacted aniline. Optimize the reaction to drive it to completion. If separation is necessary, consider column chromatography with a carefully selected solvent system or conversion to a salt for purification.[8]
Presence of N,N-dipropylaniline. Use a less polar eluent system during column chromatography to improve separation.

Data Presentation

Table 1: Effect of Temperature on Aniline Conversion and Product Selectivity (General N-Alkylation)

Temperature (°C)Aniline Conversion (%)N-Alkylaniline Selectivity (%)Di-N-Alkylaniline Selectivity (%)C-Alkylated Product Selectivity (%)
25012.887.2012.8
30034.865.21.533.3
35041.358.73.238.1
40038.661.45.533.1

Note: Data is illustrative and based on trends observed in aniline alkylation studies. Actual values will vary based on specific reactants, catalysts, and reaction conditions.[9]

Table 2: Effect of Hydrogen Pressure on N-Isopropylaniline Yield (Reductive Alkylation of Aniline with Acetone)

Hydrogen Pressure (bar)N-Isopropylaniline Yield (mol%)
2022.3
4068.0
5070.0
80~70.0
110~70.0

Data from a study on the reductive alkylation of aniline with acetone (B3395972) over a copper chromite catalyst.[4]

Table 3: Optimized Conditions for Dipropylaniline Synthesis from Aniline and n-Propanol

ParameterOptimal Value
Temperature245°C
Pressure600 lb/in² (approx. 41.4 bar)
Residence Time2 hours
Mole Ratio (Aniline:n-Propanol)1:3

At these conditions, the conversion of aniline to this compound was approximately 47-52%, and to N,N-dipropylaniline was about 45-47%.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Alkylation with 1-Bromopropane

This protocol is a general laboratory-scale procedure.

Materials:

  • Aniline

  • 1-Bromopropane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of aniline (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Slowly add 1-bromopropane (1.1-1.2 eq) to the mixture at room temperature.[6]

  • Heat the reaction mixture to 70-80°C and stir for 12-24 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.[8]

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge Aniline and DMF B Add K2CO3 A->B C Slowly add 1-Bromopropane B->C D Heat to 70-80°C C->D E Monitor Progress (TLC/GC) D->E F Cool and Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash with Water and Brine G->H I Dry over MgSO4 H->I J Filter and Concentrate I->J K Vacuum Distillation J->K L Pure this compound K->L

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_low_yield Low Yield Troubleshooting cluster_poor_selectivity Poor Selectivity Troubleshooting Start Low Yield or Poor Selectivity? LowTemp Is Temperature too Low? Start->LowTemp Low Yield HighTemp Is Temperature too High? Start->HighTemp Poor Selectivity CheckReagents Are Reagents Active? LowTemp->CheckReagents No IncreaseTemp Increase Temperature LowTemp->IncreaseTemp Yes UseMoreReactive Use More Reactive Alkylating Agent CheckReagents->UseMoreReactive No ExcessAgent Excess Alkylating Agent? HighTemp->ExcessAgent No DecreaseTemp Decrease Temperature HighTemp->DecreaseTemp Yes SlowAddition Slow Addition of Agent ExcessAgent->SlowAddition Yes

Caption: Logical troubleshooting workflow for this compound reactions.

References

Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of N-Propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues specifically with N-Propylaniline and other basic aromatic amines. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to help you identify the root cause of peak tailing and implement effective solutions.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: In an ideal HPLC separation, the chromatographic peaks should be symmetrical and have a Gaussian shape. Peak tailing is a common issue where the peak is asymmetric, with the latter half of the peak being broader than the front half. This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reliability of the method.[1][2]

Peak tailing is quantified using the tailing factor (Tf) or asymmetry factor (As). A value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.2 is generally considered to indicate significant tailing.[3][4]

Q2: What are the primary causes of peak tailing for a basic compound like this compound?

A2: The primary cause of peak tailing for basic compounds such as this compound is secondary interactions between the analyte and the stationary phase.[2][4] Specifically, these interactions often occur with residual silanol (B1196071) groups (-Si-OH) on the surface of silica-based columns. At a mobile phase pH above their pKa (typically around 3-4), these silanol groups can become ionized (-Si-O⁻) and interact electrostatically with the protonated basic analyte, leading to peak tailing.[3][5] Other contributing factors can include column degradation, sample overload, and issues with the mobile phase or HPLC system.[1][2]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound, which has a predicted pKa of approximately 5.04. When the mobile phase pH is close to the pKa of the analyte, a mixture of ionized and non-ionized forms can exist, leading to peak broadening or tailing.[6] To minimize peak tailing due to silanol interactions, it is generally recommended to work at a low mobile phase pH, typically 2-3 units below the pKa of the basic analyte. At a low pH (e.g., pH 2.5-3.0), the silanol groups are protonated and less likely to interact with the protonated this compound.[4]

Q4: Can using a specific type of HPLC column prevent peak tailing for this compound?

A4: Yes, column selection is crucial. Modern HPLC columns are designed to minimize silanol interactions. "End-capped" columns have their residual silanol groups chemically deactivated. For basic compounds, it is highly recommended to use columns with high-purity silica (B1680970) (Type B) and effective end-capping. Other options include columns with polar-embedded phases or hybrid silica-organic particles, which offer improved peak shape for basic analytes.[7]

Q5: Are there any mobile phase additives that can help reduce peak tailing?

A5: Yes, mobile phase additives can be very effective. A common approach is to add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 10-25 mM). TEA competes with the basic analyte for the active silanol sites on the stationary phase, thereby reducing the secondary interactions that cause peak tailing.[5] Inorganic salts can also be used as additives to increase the ionic strength of the mobile phase and mask silanol interactions.[8][9]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.

Problem: Asymmetrical peak shape (tailing) observed for this compound.

Before modifying the method, it's important to rule out common system-level problems.

  • Check for Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter to minimize dead volume.

  • Inspect for Column Voids or Blockages: A sudden increase in backpressure or the appearance of split peaks along with tailing might indicate a void at the column inlet or a blocked frit. Try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.[3][4]

  • Evaluate Sample Overload: Inject a diluted sample (e.g., 10-fold dilution). If the peak shape improves and becomes more symmetrical, the original sample concentration was too high, leading to column overload.[2]

If system issues are ruled out, the next step is to optimize the chromatographic method.

Strategy 1: Adjusting Mobile Phase pH

The most effective way to improve the peak shape of a basic compound like this compound is to control the ionization of both the analyte and the residual silanols on the stationary phase by adjusting the mobile phase pH.

  • Recommendation: Lower the mobile phase pH to a value between 2.5 and 3.5. Given that the predicted pKa of this compound is ~5.04, operating in this pH range will ensure that the analyte is fully protonated and the silanol groups on the column are not ionized, thus minimizing secondary interactions.

  • Experimental Protocol:

    • Prepare a mobile phase consisting of an appropriate ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer.

    • Use a buffer suitable for the desired pH range, such as a phosphate (B84403) or formate (B1220265) buffer. For example, a 20 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid.

    • Equilibrate the column with the new mobile phase until a stable baseline is achieved.

    • Inject the this compound standard and observe the peak shape.

Strategy 2: Utilizing Mobile Phase Additives

If adjusting the pH alone is not sufficient, or if you need to work at a mid-range pH, consider using mobile phase additives.

  • Recommendation: Add a competing base like triethylamine (TEA) to the mobile phase.

  • Experimental Protocol:

    • Prepare your mobile phase as usual.

    • Add TEA to the aqueous component of the mobile phase at a concentration of 10-25 mM.

    • Adjust the final pH of the mobile phase as required.

    • Equilibrate the column and inject the sample.

Strategy 3: Selecting an Appropriate Column

The choice of HPLC column has a significant impact on peak shape for basic compounds.

  • Recommendation: Use a modern, high-purity, end-capped C18 or C8 column. Columns specifically designed for the analysis of basic compounds, such as those with polar-embedded technology or hybrid particles, are excellent choices.

  • Experimental Protocol:

    • Replace your current column with one of the recommended types.

    • Equilibrate the new column with the mobile phase.

    • Inject the this compound standard and compare the peak shape to that obtained with the previous column.

Data Presentation

The following table summarizes the expected impact of various troubleshooting strategies on the peak asymmetry of this compound.

StrategyParameter AdjustedExpected Tailing Factor (Tf)Notes
pH Adjustment Mobile Phase pH
pH 7.0> 2.0Significant tailing due to ionized silanols.
pH 3.01.0 - 1.5Markedly improved symmetry.[4]
Mobile Phase Additive Addition of 25 mM TEA (at pH 7.0)1.2 - 1.7Noticeable reduction in tailing.
Column Selection Standard, non-end-capped C18> 2.0Prone to severe tailing with basic compounds.
High-purity, end-capped C181.0 - 1.3Excellent peak shape is expected.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical steps to follow when troubleshooting peak tailing for this compound.

Troubleshooting_Workflow start Peak Tailing Observed for This compound system_check Perform System Check (Extra-column volume, voids, overload) start->system_check system_ok System OK? system_check->system_ok fix_system Address System Issues (e.g., replace tubing, new column, dilute sample) system_ok->fix_system No method_dev Optimize HPLC Method system_ok->method_dev Yes fix_system->start adjust_ph Adjust Mobile Phase pH (Target: 2.5 - 3.5) method_dev->adjust_ph ph_ok Peak Shape Improved? adjust_ph->ph_ok add_additive Add Mobile Phase Additive (e.g., Triethylamine) ph_ok->add_additive No end Symmetrical Peak Achieved ph_ok->end Yes additive_ok Peak Shape Improved? add_additive->additive_ok change_column Change to a Suitable Column (End-capped, Polar-embedded) additive_ok->change_column No additive_ok->end Yes change_column->end

Troubleshooting workflow for this compound peak tailing.

Understanding the Mechanism of Peak Tailing

The diagram below illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for basic compounds like this compound.

Peak_Tailing_Mechanism cluster_high_ph High pH (> pKa of Silanols) cluster_low_ph Low pH (< pKa of Silanols) silanol_ionized Ionized Silanol Group -Si-O⁻ interaction Strong Secondary Interaction (Electrostatic) silanol_ionized->interaction Attracts nprop_protonated Protonated this compound (Analyte⁺) nprop_protonated->interaction peak_tailing Peak Tailing interaction->peak_tailing silanol_protonated Protonated Silanol Group -Si-OH no_interaction Minimal Interaction silanol_protonated->no_interaction No Attraction nprop_protonated2 Protonated this compound (Analyte⁺) nprop_protonated2->no_interaction symmetrical_peak Symmetrical Peak no_interaction->symmetrical_peak

Effect of mobile phase pH on silanol interactions.

References

resolving co-eluting impurities in N-Propylaniline GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to resolve the co-elution of N-Propylaniline with its impurities during Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I observing co-elution or significant peak tailing in my this compound analysis?

A1: this compound, like other aniline (B41778) derivatives, contains a polar amine functional group. This polarity can cause strong interactions with active sites (such as free silanol (B1196071) groups) on the surface of the GC inlet liner and the column stationary phase.[1][2] These secondary interactions are a primary cause of poor chromatographic performance, leading to peak tailing, where the back half of the peak is wider than the front half.[2][3] Severe tailing can mask closely eluting impurities, making them appear as a single, asymmetric peak, which is a form of co-elution.[2]

Q2: How can I improve separation without derivatization or changing the column?

A2: Optimizing the GC method parameters is the first step to improve resolution. This involves adjusting the temperature program, flow rate, and injection parameters to enhance the separation between this compound and the co-eluting impurity.

Logical Troubleshooting Flow for GC Parameter Optimization

start Observe Co-elution or Tailing check_system Check System Health: - Liner contamination? - Column installation correct? - Leaks? start->check_system optimize_temp Optimize Oven Temperature Program - Lower initial temperature - Reduce ramp rate check_system->optimize_temp System OK optimize_flow Adjust Carrier Gas Flow Rate - Optimize for best efficiency (van Deemter) optimize_temp->optimize_flow optimize_injection Optimize Inlet Parameters - Adjust split ratio - Decrease injection volume optimize_flow->optimize_injection evaluate Evaluate Resolution optimize_injection->evaluate evaluate->optimize_temp Resolution < 1.5 resolved Problem Resolved evaluate->resolved Resolution > 1.5 escalate Co-elution Persists: Consider Advanced Methods evaluate->escalate No Improvement

Caption: Initial troubleshooting workflow for co-elution issues.

Table 1: GC Parameter Optimization for this compound Analysis

ParameterRecommended AdjustmentRationalePotential Issues
Oven Temperature Program Decrease the temperature ramp rate (e.g., from 20°C/min to 10°C/min).[4]Slower ramps increase the time analytes spend interacting with the stationary phase, which can significantly improve resolution.[4]Increased analysis time.
Initial Oven Temperature Set the initial oven temperature 20°C below the solvent's boiling point.[5]This focuses the analyte band at the head of the column, leading to sharper peaks.[5]May not be effective if impurities are highly volatile.
Carrier Gas Flow Rate Optimize for the column dimensions to achieve the best efficiency (lowest plate height).Operating at the optimal linear velocity minimizes band broadening, improving resolution.Sub-optimal flow rates can decrease efficiency and worsen resolution.
Split Ratio Increase the split ratio (e.g., from 20:1 to 50:1).[3][6]A higher split ratio results in a faster transfer of the sample into the inlet, leading to sharper peaks.[5]Reduced sensitivity, which may be an issue for trace impurity analysis.
Injection Volume Decrease the injection volume (e.g., from 1 µL to 0.5 µL).[3]Prevents overloading of the column, which can cause peak fronting or tailing.[2]Reduced sensitivity.
Inlet Liner Replace with a clean, deactivated liner, possibly with glass wool.[6][7]An active or contaminated liner is a common source of peak tailing and analyte degradation.[3][8]Glass wool can sometimes introduce activity if not properly deactivated.[7]

Q3: If optimizing parameters doesn't work, what GC column should I try?

A3: Changing the stationary phase is a powerful way to alter selectivity and resolve co-eluting peaks.[9] Since this compound is an aromatic amine, selecting a column that offers different interaction mechanisms can be highly effective. If a standard non-polar or low-polarity phase (like a 5% phenyl-methylpolysiloxane) is not providing separation, consider the options below.

Table 2: Stationary Phase Selection Guide for Aniline Derivatives

Stationary Phase TypeCommon ChemistryPrimary Interaction Mechanism(s)Best For...
Intermediate Polarity Phenyl-Hexyl, Biphenylπ-π interactions, shape selectivity.[9]Separating aromatic or unsaturated compounds from other analytes.[10]
Polar Wax (Polyethylene Glycol), FluoroPhenylDipole-dipole, hydrogen bonding, π-π interactions.[9]Polar analytes that are poorly retained or separated on non-polar phases. The FluoroPhenyl phase offers multiple interaction modes.[9]
Base Deactivated Specialized phases for aminesShielding of active silanol sitesMinimizing peak tailing for basic compounds like primary and secondary amines.[2][3]
Chiral Derivatized CyclodextrinsEnantioselective interactions (inclusion complexation).[4]Separating enantiomers (chiral isomers) of this compound or its impurities.[11]

Q4: What is chemical derivatization and how can it resolve co-elution?

A4: Derivatization is a chemical reaction that modifies the analyte to create a new compound with more favorable chromatographic properties.[1] For this compound, the reactive amine group is targeted to create a less polar, more volatile, and more thermally stable derivative.[1][12] This strategy offers several key benefits:

  • Improved Peak Shape: It eliminates the problematic hydrogen on the amine group, significantly reducing peak tailing and improving separation efficiency.[1]

  • Altered Selectivity: The derivative will have different retention characteristics than the original molecule, often changing the elution order and resolving co-elution.

  • Increased Sensitivity: Using halogenated derivatizing agents, such as trifluoroacetic anhydride (B1165640) (TFAA), creates derivatives that are highly responsive to an Electron Capture Detector (ECD).[1]

Experimental Protocols

Protocol 1: Derivatization of this compound with Trifluoroacetic Anhydride (TFAA)

This protocol describes a common method for the acylation of amines to improve their GC performance.[1][13]

Materials:

  • This compound sample solution (in a suitable solvent like methylene (B1212753) chloride or ethyl acetate)

  • Trifluoroacetic Anhydride (TFAA)

  • Methylene Chloride (HPLC grade)

  • Nitrogen gas for evaporation

  • Autosampler vials, syringes, and a heating block or water bath

Procedure:

  • Sample Preparation: Pipette 1 mL of the sample solution into a clean vial.

  • Reagent Addition: Add 100 µL of TFAA to the sample vial.[14]

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure the reaction goes to completion.[13][14]

  • Evaporation: After cooling, gently evaporate the excess reagent and solvent under a stream of nitrogen. Avoid evaporating to complete dryness.

  • Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent like cyclohexane (B81311) or ethyl acetate (B1210297) for GC injection.[1][15]

  • Analysis: Inject 1 µL of the derivatized sample into the GC system.

Workflow for TFAA Derivatization of this compound

sample 1. Pipette 1 mL of This compound Sample add_reagent 2. Add 100 µL of Trifluoroacetic Anhydride (TFAA) sample->add_reagent react 3. Cap and Heat (60°C for 30 min) add_reagent->react evaporate 4. Cool and Evaporate (under Nitrogen stream) react->evaporate reconstitute 5. Reconstitute Residue in Cyclohexane evaporate->reconstitute inject 6. Inject 1 µL into GC reconstitute->inject

Caption: Experimental workflow for this compound derivatization.

Q5: I have a GC-MS system. How can it help identify and quantify co-eluting impurities?

A5: A Gas Chromatography-Mass Spectrometry (GC-MS) system is a powerful tool for dealing with co-elution.[12] While peaks may overlap in the Total Ion Chromatogram (TIC), the mass spectrometer separates and detects ions based on their mass-to-charge ratio (m/z). If this compound and an impurity have unique fragment ions, you can use software to generate an Extracted Ion Chromatogram (EIC) for each unique mass.[16] This process computationally separates the co-eluting compounds, allowing for their individual identification and semi-quantification.[17] For absolute identification, the mass spectrum of the peak can be compared to a spectral library or a known reference standard.[18]

References

enhancing the stability of N-Propylaniline during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of N-Propylaniline during storage.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Discoloration (Yellowing/Browning) Oxidation due to air exposure.Store under an inert atmosphere (Nitrogen or Argon). Use amber glass vials with tight-fitting septa. Minimize headspace in the container.
Photodegradation from light exposure.Store in a dark place or use amber/opaque containers. Avoid exposure to direct sunlight or fluorescent lighting.
Appearance of New Peaks in HPLC Analysis Formation of degradation products.Perform forced degradation studies to identify potential degradation products. Refer to the Experimental Protocols section for a detailed methodology. Optimize HPLC method to ensure separation of this compound from all degradation products.
Contamination.Ensure proper cleaning of all glassware and equipment. Use high-purity solvents and reagents.
Decrease in Purity/Assay Value Chemical degradation over time.Re-evaluate storage conditions. Consider refrigeration (2-8°C). Implement a routine stability testing program.
Inaccurate quantification.Validate the analytical method for accuracy, precision, and linearity. Use a fresh, certified reference standard for calibration.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure maximum stability, this compound should be stored in a cool, dark place, preferably refrigerated at 2-8°C. It should be stored under an inert atmosphere, such as nitrogen or argon, in tightly sealed amber glass containers to protect it from air and light.

Q2: What are the primary degradation pathways for this compound?

A2: The two primary degradation pathways for this compound are oxidation and photodegradation. Oxidation occurs upon exposure to air, leading to the formation of colored impurities. Photodegradation is initiated by exposure to light, particularly UV light, which can cause the breakdown of the molecule.

Q3: What types of stabilizers can be used for this compound?

A3: For protection against oxidation, antioxidants such as butylated hydroxytoluene (BHT) or hindered amine light stabilizers (HALS) can be considered, although their compatibility and effectiveness should be experimentally verified for your specific application. Storing under an inert gas is the most common and effective method to prevent oxidation.

Q4: How can I monitor the stability of my this compound sample?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the purity and degradation of this compound over time. This method should be able to separate the intact this compound from any potential degradation products. Regular testing of stored samples will provide data on the stability under your specific storage conditions.

Q5: I see an unknown peak in my chromatogram. How do I identify it?

A5: Identifying unknown peaks requires further analytical investigation. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the impurity, which helps in its structural elucidation. Comparing the chromatograms of stressed (degraded) samples with those of unstressed samples can also help in identifying degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store a solid sample of this compound in an oven at 70°C for 48 hours. Dissolve in the solvent before analysis.

    • Photodegradation: Expose the stock solution in a transparent vial to direct sunlight or a photostability chamber for 48 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a suitable HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and separate it from its degradation products.

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium (B1175870) acetate (B1210297) buffer) is recommended to ensure the separation of polar and non-polar compounds. A suggested starting gradient could be:

    • 0-5 min: 20% Acetonitrile

    • 5-20 min: Gradient to 80% Acetonitrile

    • 20-25 min: Hold at 80% Acetonitrile

    • 25-30 min: Return to 20% Acetonitrile and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Illustrative Stability Data for this compound under Different Storage Conditions
Storage ConditionTime (Months)Purity (%) by HPLCAppearance
2-8°C, Dark, Inert Gas 099.8Colorless Liquid
699.7Colorless Liquid
1299.6Colorless Liquid
25°C, Dark, Air 099.8Colorless Liquid
698.2Pale Yellow Liquid
1296.5Yellow Liquid
25°C, Light, Air 099.8Colorless Liquid
695.1Yellow-Brown Liquid
1291.3Brown Liquid
Table 2: Illustrative Forced Degradation Results for this compound
Stress ConditionThis compound Remaining (%)Number of Degradation ProductsMajor Degradation Product (Retention Time)
1N HCl, 60°C, 24h 92.524.8 min
1N NaOH, 60°C, 24h 88.135.2 min
3% H₂O₂, RT, 24h 81.347.1 min
70°C, 48h 95.816.5 min
Light, 48h 85.638.3 min

Visualizations

DegradationPathways NPA This compound Oxidation Oxidation (Air/O₂) NPA->Oxidation Exposure to Air Photodegradation Photodegradation (Light/UV) NPA->Photodegradation Exposure to Light OxidizedProducts Oxidized Impurities (e.g., N-oxides, colored oligomers) Oxidation->OxidizedProducts PhotoProducts Photolytic Byproducts Photodegradation->PhotoProducts

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Stock Prepare this compound Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Stock->Stress HPLC HPLC Analysis (Stability-Indicating Method) Stress->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Purity Assess Purity and Degradation Data->Purity Identify Identify Degradation Products (LC-MS, GC-MS) Purity->Identify

Caption: Workflow for this compound stability assessment.

TroubleshootingLogic Start Issue Encountered (e.g., Discoloration, Impurity) CheckStorage Review Storage Conditions (Temp, Light, Atmosphere) Start->CheckStorage CheckMethod Review Analytical Method Start->CheckMethod OptimizeStorage Optimize Storage (Inert gas, Dark, Refrigerate) CheckStorage->OptimizeStorage ValidateMethod Validate HPLC Method (Specificity, Accuracy, etc.) CheckMethod->ValidateMethod IdentifyImpurity Characterize Impurity (LC-MS, GC-MS) CheckMethod->IdentifyImpurity Resolved Issue Resolved OptimizeStorage->Resolved ValidateMethod->Resolved IdentifyImpurity->Resolved

Caption: Logical troubleshooting flow for stability issues.

Technical Support Center: Prevention of Oxidation and Degradation of N-Propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation and degradation of N-Propylaniline. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution has changed color. What does this indicate and what should I do?

A1: A change in color, typically to a yellowish or brownish hue, is a common indicator of oxidation and degradation of this compound. This is often due to exposure to air and/or light, leading to the formation of colored impurities.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light in a cool, dry place.

  • Assess Purity: If the color change is significant, the purity of the this compound may be compromised. It is advisable to re-purify the compound if possible (e.g., by distillation under reduced pressure) or use a fresh, unopened batch for sensitive experiments.

  • Implement Preventative Measures: For future use, handle this compound in a well-ventilated area, preferably within a fume hood or glovebox, and minimize its exposure to the atmosphere.

Q2: What are the primary causes of this compound degradation?

A2: The primary causes of this compound degradation are:

  • Oxidation: As a secondary aromatic amine, this compound is susceptible to oxidation, particularly when exposed to atmospheric oxygen. This process can be accelerated by heat and light.

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy needed to initiate and propagate degradation reactions.

  • Incompatible Materials: Contact with strong oxidizing agents, acids, and certain metals can catalyze degradation.

Q3: What are the recommended storage and handling procedures to minimize degradation?

A3: To minimize the degradation of this compound, adhere to the following procedures:

ProcedureRecommendationRationale
Storage Store in a tightly sealed, amber glass container in a cool (<15°C), dry, and dark place.[1][2]Prevents exposure to light, moisture, and air.
Blanket the container with an inert gas (e.g., argon or nitrogen) before sealing.[1]Displaces oxygen to prevent oxidation.
Handling Handle in a well-ventilated area, such as a chemical fume hood.[3]Minimizes inhalation exposure and contact with atmospheric oxygen.
Use clean, dry glassware and equipment.Prevents contamination that could catalyze degradation.
For transfers, use techniques that minimize air exposure, such as using a syringe or cannula under an inert atmosphere.Reduces the risk of oxidation during handling.
Avoid contact with incompatible materials like strong oxidizing agents and acids.Prevents chemical reactions that lead to degradation.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the chemistry of secondary aromatic amines, the following are likely:

  • N-oxidation products: Formation of N-nitroso and N-nitro compounds.

  • Dealkylation products: Cleavage of the N-propyl bond to form aniline.

  • Ring oxidation/polymerization: Formation of colored, higher molecular weight impurities.

Further analysis using techniques like GC-MS is recommended for definitive identification of degradation products in your specific sample.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to understand its stability profile and generate potential degradation products for analytical method development.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Hydrogen peroxide (3%)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH and dilute with methanol to a final concentration of 100 µg/mL for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl and dilute with methanol to a final concentration of 100 µg/mL for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

    • Dilute with methanol to a final concentration of 100 µg/mL for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a thermostatic oven at 80°C for 48 hours.

    • Prepare a 100 µg/mL solution in methanol for HPLC analysis.

  • Photodegradation:

    • Expose a 100 µg/mL solution of this compound in methanol to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze by HPLC.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Stability-Indicating HPLC Method for this compound

Instrumentation:

  • HPLC system with a photodiode array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 30 | | | 15 | 80 | | | 20 | 80 | | | 22 | 30 | | | 25 | 30 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30°C | | Detection Wavelength | 254 nm | | Injection Volume | 10 µL |

Data Presentation

Table 1: Illustrative Quantitative Data on this compound Degradation under Forced Conditions

Stress ConditionDuration (hours)Temperature (°C)% Degradation (Illustrative)
0.1 M HCl246015.2
0.1 M NaOH24608.5
3% H₂O₂242525.8
Thermal488012.1
PhotolyticAs per ICH Q1B2518.6

Note: The data in this table is for illustrative purposes to demonstrate how to present results from a forced degradation study and may not represent actual experimental outcomes.

Table 2: Illustrative Efficacy of Antioxidants in Preventing this compound Oxidation

AntioxidantConcentration (w/w)Condition% Oxidation Prevention (Illustrative)
Butylated Hydroxytoluene (BHT)0.1%Air exposure, 40°C, 7 days85
Propyl Gallate0.1%Air exposure, 40°C, 7 days92
Ascorbic Acid0.1%Aqueous solution, air, 25°C, 7 days78

Note: The data in this table is for illustrative purposes to demonstrate the comparative efficacy of different antioxidants.

Visualizations

Oxidation_Pathway N_Propylaniline This compound Peroxy_Radical Peroxy Radical N_Propylaniline->Peroxy_Radical O₂ Initiation Initiation (Light, Heat, Metal Ions) Initiation->N_Propylaniline Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + this compound Degradation_Products Degradation Products (e.g., N-Oxides, Colored Polymers) Hydroperoxide->Degradation_Products Decomposition Troubleshooting_Workflow start This compound Degradation Suspected check_color Is there a color change? start->check_color check_storage Review Storage Conditions: - Airtight? - Inert atmosphere? - Protected from light? - Cool temperature? check_color->check_storage Yes check_handling Review Handling Procedures: - Minimized air exposure? - Used inert techniques? check_color->check_handling No (Check for other signs of degradation) re_purify Consider Re-purification or Using a Fresh Batch check_storage->re_purify implement_best_practices Implement Best Storage and Handling Practices check_handling->implement_best_practices re_purify->implement_best_practices end Problem Resolved implement_best_practices->end

References

Technical Support Center: Workup and Purification of Crude N-Propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the workup and purification of crude N-Propylaniline.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Vacuum Distillation Issues
Problem Potential Cause(s) Troubleshooting Steps
Bumping / Uncontrolled Boiling - Use of boiling stones instead of a stir bar under vacuum.- Too rapid heating.- Always use a magnetic stir bar and stir plate for smooth boiling under vacuum. - Heat the distillation flask gradually.[1]
Product Not Distilling - Vacuum is not low enough (pressure is too high).- Temperature is too low.- Leaks in the distillation setup.- Check the vacuum pump for proper function and ensure all connections are airtight. Use greased joints for a good seal.[2]- Gradually increase the heating mantle temperature.- Check all joints and seals for leaks. A hissing sound indicates a leak.[1]
Product Decomposing in the Pot - Distillation temperature is too high due to insufficient vacuum.- Improve the vacuum to lower the boiling point of this compound. The boiling point at atmospheric pressure is approximately 222-224°C, which is high enough to cause decomposition. Under vacuum, this will be significantly lower.[3]
Poor Separation of Impurities - Inefficient distillation column.- Distillation rate is too fast.- For impurities with close boiling points, consider using a fractionating column.- Reduce the heating rate to allow for proper vapor-liquid equilibrium.
Column Chromatography Issues
Problem Potential Cause(s) Troubleshooting Steps
Streaking or Tailing of the Product Spot (TLC and Column) - Interaction between the basic this compound and the acidic silica (B1680970) gel.- Add a small amount (e.g., 1-2%) of a basic modifier like triethylamine (B128534) or pyridine (B92270) to the eluent.[4]- Use a deactivated stationary phase, such as alumina.
Product is Not Eluting from the Column - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, if using a 9:1 hexane:ethyl acetate (B1210297) mixture, try an 8:2 or 7:3 ratio.
Poor Separation of Product from Impurities - Inappropriate solvent system.- Column overloading.- Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a good separation (an Rf of ~0.3 for the product is a good starting point).[4]- Do not overload the column. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight.
Cracked or Channeled Column Bed - Improper packing of the column.- Column running dry.- Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles.[5]- Do not let the solvent level drop below the top of the silica gel.[3]
Product Decomposes on the Column - The amine is sensitive to the acidic nature of silica gel.- Deactivate the silica gel with a base (e.g., wash with a solvent containing triethylamine) before packing.- Test the stability of the compound on a silica TLC plate before running a column.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized from aniline (B41778) and n-propanol?

A1: Common impurities include unreacted aniline, di-n-propylaniline (from over-alkylation), and potentially isomeric products if the reaction conditions are not well-controlled. Tarry matter can also form at high temperatures.[6]

Q2: My purified this compound is dark. What causes this and how can I fix it?

A2: The dark color is typically due to the oxidation of the aniline.[3] To decolorize the product, you can pass it through a short plug of silica gel or activated charcoal. Storing the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place can help prevent re-oxidation.

Q3: What is the best general method for purifying crude this compound?

A3: The optimal method depends on the impurities present.

  • Vacuum distillation is highly effective for separating this compound from non-volatile impurities and those with significantly different boiling points.[3]

  • Flash column chromatography is useful for separating isomers and other impurities with similar boiling points.[3]

Q4: How can I assess the purity of my this compound?

A4: Several analytical techniques can be used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess purity and quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can help identify and quantify impurities.[7]

Quantitative Data Summary

The following table presents representative data for the purification of crude this compound. Note that actual yields and purity will vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Starting Purity (by GC) Final Purity (by GC) Typical Yield Key Impurities Removed
Vacuum Distillation ~85%>98%70-85%Unreacted aniline, tar, high-boiling point byproducts
Flash Column Chromatography ~85%>99%60-80%Di-n-propylaniline, isomeric byproducts

Experimental Protocols

Protocol 1: Vacuum Distillation of Crude this compound

Objective: To purify crude this compound by separating it from non-volatile impurities and components with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and vacuum adapter

  • Receiving flask

  • Magnetic stir bar and stir plate

  • Heating mantle with a controller

  • Thermometer

  • Vacuum pump and tubing

  • Cold trap (recommended to protect the pump)

Procedure:

  • Place a magnetic stir bar in the round-bottom flask and add the crude this compound.

  • Assemble the short-path distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Connect the apparatus to a vacuum trap and then to the vacuum pump.[1]

  • Turn on the vacuum pump to reduce the pressure in the system. A stable vacuum should be achieved before heating.

  • Once a stable vacuum is achieved, begin to gently heat the distillation flask with the heating mantle.[3]

  • Observe the distillation. Low-boiling impurities may distill first.

  • Collect the this compound fraction at its boiling point at the given pressure. The boiling point of this compound is approximately 222-224°C at atmospheric pressure; under vacuum, it will be significantly lower.[3]

  • Once the desired fraction has been collected, remove the heating mantle and allow the system to cool to room temperature before releasing the vacuum.

Protocol 2: Flash Column Chromatography of Crude this compound

Objective: To purify crude this compound by separating it from impurities with similar polarities, such as di-n-propylaniline.

Materials:

  • Crude this compound

  • Silica gel (or alumina)

  • Sand

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate, potentially with 1% triethylamine)

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Select the Eluent: Use TLC to determine a suitable solvent system that gives the this compound an Rf value of approximately 0.3.

  • Pack the Column:

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column, tapping the sides to ensure even packing.[5]

    • Add a thin layer of sand on top of the silica gel.[3]

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the column.[3]

  • Elute the Column:

    • Begin eluting the column with the chosen solvent system, applying positive pressure (air or nitrogen) to achieve a steady flow rate.

    • Collect fractions in test tubes.

  • Monitor the Separation:

    • Monitor the fractions by TLC to identify those containing the pure this compound.

  • Combine and Concentrate:

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Workup_Purification_Workflow cluster_workup Crude Product Workup cluster_purification Purification Strategies cluster_analysis Purity Analysis crude Crude this compound extraction Acid-Base Extraction (Optional: to remove aniline) crude->extraction distillation Vacuum Distillation extraction->distillation High boiling impurities chromatography Column Chromatography extraction->chromatography Close boiling impurities analysis Purity Assessment (GC-MS, HPLC, NMR) distillation->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: Workflow for the workup and purification of crude this compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis of N-Propylaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-Propylaniline is a secondary aromatic amine of significant interest in the fields of chemical synthesis, materials science, and particularly in drug development, where it can serve as a crucial intermediate. The selection of an appropriate synthetic methodology is paramount to ensure high yield, purity, and scalability while considering factors such as cost, safety, and environmental impact. This guide provides an objective comparison of common and effective methods for the synthesis of this compound, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

Comparison of Key Synthesis Methods

The following table summarizes the quantitative data for four primary methods used in the synthesis of this compound. Each method offers distinct advantages and is suited for different laboratory scales and research objectives.

MethodReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Key AdvantagesKey Disadvantages
1. Direct Alkylation with n-Propanol Aniline (B41778), n-PropanolH₂SO₄ or HCl-2452~47-52% (conversion to this compound)Low-cost starting materials.High temperature and pressure required; formation of N,N-dipropylaniline byproduct.
2. Buchwald-Hartwig Amination Bromobenzene, Propylamine (B44156)Pd₂(dba)₃ / XPhosToluene1002-24>95% (typical for this type of coupling)High yield and purity; broad substrate scope.Expensive catalyst and ligands; requires inert atmosphere.
3. Reductive Amination Aniline, PropanalSodium Triacetoxyborohydride (B8407120) (STAB)Dichloromethane (B109758) (DCM)Room Temperature1-4High (typically >90%)Mild reaction conditions; high chemoselectivity.Stoichiometric use of a hydride reagent.
4. N-Alkylation with 1-Bromopropane Aniline, 1-BromopropaneNaHCO₃ (as base)Ionic Liquid (e.g., [BMIM][BF₄])60-80-Moderate to highAvoids strong acids or bases; potential for catalyst/solvent recycling.Potential for over-alkylation; ionic liquids can be expensive.

Experimental Protocols and Methodologies

Detailed experimental protocols for the compared synthesis methods are provided below. These are intended as a starting point, and optimization may be necessary based on specific laboratory conditions and desired scale.

Direct Alkylation of Aniline with n-Propanol

This method involves the direct reaction of aniline with n-propanol in the presence of a strong acid catalyst under high temperature and pressure.

Experimental Protocol: A mixture of aniline and n-propanol (e.g., 1:3 molar ratio) is charged into a high-pressure autoclave. A catalytic amount of sulfuric acid or hydrochloric acid is added. The autoclave is sealed and heated to 245 °C with stirring for 2 hours. After cooling, the reaction mixture is neutralized with a base, and the product is isolated and purified by distillation. A study on the synthesis of dipropylaniline from aniline and n-propanol found that under optimal conditions for dipropylaniline synthesis (245°C, 600 lb/in², 2 h), the conversion of aniline to propylaniline was 47.75% with H₂SO₄ and 51.55% with HCl[1].

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly efficient palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.

Experimental Protocol: In an oven-dried Schlenk tube under an inert atmosphere, palladium(II) acetate (B1210297) (Pd(OAc)₂), a suitable phosphine (B1218219) ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide) are combined. Toluene, bromobenzene, and propylamine are then added. The reaction vessel is sealed and heated to 100 °C with stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography. While a specific protocol for this compound was not found, similar reactions report yields typically exceeding 95%.

Reductive Amination of Aniline with Propanal

Reductive amination is a versatile one-pot method that involves the formation of an imine from an amine and a carbonyl compound, followed by in-situ reduction.

Experimental Protocol: To a solution of aniline in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE), propanal is added, and the mixture is stirred at room temperature to facilitate imine formation. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), is then added portion-wise. The reaction is stirred at room temperature until completion, as monitored by TLC. The reaction is then quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude this compound is then purified by flash column chromatography. This method is known for its high yields, often exceeding 90%, and mild reaction conditions.

N-Alkylation of Aniline with 1-Bromopropane

This classical method involves the nucleophilic substitution of a halide by the amine. The use of an ionic liquid as a solvent can enhance the reaction rate and selectivity.

Experimental Protocol: In a round-bottom flask, aniline and an ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate, [BMIM][BF₄]) are mixed until the aniline dissolves. 1-Bromopropane is added dropwise to the stirred solution, along with a mild base such as sodium bicarbonate. The mixture is heated to 60-80 °C and the reaction progress is monitored by TLC. After completion, the mixture is cooled, and the product is extracted with an organic solvent (e.g., n-hexane). The combined organic layers are washed with water, dried, and concentrated to yield the crude product, which is then purified by column chromatography.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental procedures described above.

Buchwald_Hartwig_Amination_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification prep_reactants Combine Pd(OAc)₂, Ligand, and Base add_reagents Add Toluene, Bromobenzene, and Propylamine prep_reactants->add_reagents Transfer heat_stir Heat to 100 °C and Stir add_reagents->heat_stir cool_down Cool to Room Temperature heat_stir->cool_down Reaction Complete extraction Dilute, Wash with Water and Brine cool_down->extraction purification Dry, Concentrate, and Purify via Chromatography extraction->purification

Caption: Experimental workflow for Buchwald-Hartwig Amination.

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up and Purification mix_reactants Mix Aniline and Propanal in DCM stir_rt Stir at Room Temperature mix_reactants->stir_rt add_stab Add Sodium Triacetoxyborohydride stir_rt->add_stab Imine Formed stir_complete Stir until Reaction is Complete add_stab->stir_complete quench Quench with NaHCO₃ Solution stir_complete->quench Reaction Complete extract Separate and Extract Organic Layer quench->extract purify Dry, Concentrate, and Purify via Chromatography extract->purify

Caption: Experimental workflow for Reductive Amination.

Conclusion

The synthesis of this compound can be achieved through various methods, each with its own set of advantages and limitations. For high-throughput and discovery chemistry where yield and purity are paramount, Buchwald-Hartwig amination stands out as a superior, albeit more costly, method. For process chemistry and larger-scale synthesis where cost and milder conditions are a priority, reductive amination offers an excellent balance of high yield, operational simplicity, and chemoselectivity. Direct alkylation with n-propanol represents a more classical, cost-effective approach suitable for industrial settings where high-pressure equipment is available, though it suffers from lower selectivity. Finally, N-alkylation with propyl halides in ionic liquids presents a greener alternative with potential for solvent recycling, though over-alkylation can be a concern. The choice of the optimal method will ultimately depend on the specific requirements of the research or development project, including scale, purity requirements, cost constraints, and available equipment.

References

A Comparative Analysis of the Reactivity of N-Propylaniline and Other N-Alkylated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules, a nuanced understanding of the reactivity of substituted anilines is paramount. This guide provides a comparative analysis of the reactivity of N-propylaniline against other common N-alkylated anilines, namely N-methylaniline and N-ethylaniline. The discussion is supported by available experimental data on key organic reactions, including electrophilic substitution and oxidation, and is supplemented with detailed experimental protocols to facilitate further research.

Influence of N-Alkyl Substituents on Aniline (B41778) Reactivity

The reactivity of the aniline ring and the nitrogen atom is governed by a delicate interplay of electronic and steric effects imparted by the N-alkyl substituent.

Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect (+I). This effect increases the electron density on the nitrogen atom and, through resonance, on the aromatic ring, particularly at the ortho and para positions. A higher electron density on the nitrogen enhances its nucleophilicity, while increased electron density on the ring makes it more susceptible to electrophilic attack. The order of the inductive effect for the alkyl groups under consideration is:

Propyl > Ethyl > Methyl

Based on electronic effects alone, this compound is expected to be the most reactive among the three in reactions where the nucleophilicity of the nitrogen or the aromatic ring is the dominant factor.

Steric Effects: The size of the alkyl group introduces steric hindrance around the nitrogen atom and can influence the approach of reagents to both the nitrogen and the adjacent ortho positions of the aromatic ring. An increase in the size of the alkyl group can impede reactions that require attack at the nitrogen or at the ortho positions. The steric bulk of the N-alkyl groups increases as follows:

Methyl < Ethyl < Propyl

Therefore, a trade-off between electronic and steric effects determines the overall reactivity of N-alkylated anilines. For reactions sensitive to steric hindrance, the reactivity trend might be the reverse of that predicted by electronic effects.

Comparative Reactivity in Key Reactions

Electrophilic Aromatic Substitution: Bromination

Electrophilic aromatic substitution is a hallmark reaction of anilines, with the amino group being a strong activating and ortho-, para-directing group. While direct comparative kinetic data for the bromination of N-methyl-, N-ethyl-, and this compound is scarce in the literature, the expected trend in reactivity can be inferred from the interplay of electronic and steric effects. The increased electron-donating nature of the larger alkyl groups should enhance the reactivity of the aromatic ring. However, the increasing steric bulk of the N-alkyl group can hinder the approach of the electrophile to the ortho-positions.

Expected Reactivity Order (Electrophilic Bromination):

This compound ≈ N-Ethylaniline > N-Methylaniline

This prediction is based on the assumption that the activating electronic effect of the larger alkyl groups outweighs the steric hindrance at the para-position, which is generally less sterically hindered than the ortho-positions. For substitution at the ortho-position, the steric hindrance from the N-propyl group might lead to a decrease in the reaction rate compared to N-ethyl- and N-methylaniline.

A study on the reversibility of the bromination of N-alkylanilines indicates that steric factors play a significant role in the stability of the intermediates.[1] While not a direct measure of initial reaction rates, this suggests that steric hindrance from bulkier alkyl groups can influence the course of the reaction.

Oxidation Reactions

The oxidation of N-alkylanilines can proceed via different mechanisms, often involving the nitrogen atom or the aromatic ring. The susceptibility to oxidation is influenced by the electron density on the nitrogen and the stability of the resulting intermediates.

A kinetic study on the oxidation of N-methylaniline and N-ethylaniline by peroxomonophosphoric acid revealed that the oxidation rate increases with the introduction of an alkyl group compared to aniline.[2] While this study did not include this compound, it provides valuable insight into the reactivity trend. Another study on the oxidation of aniline, N-methylaniline, and N,N'-dimethylaniline by chromic acid also provides kinetic data, although a direct comparison with N-ethyl and this compound is not possible.[3][4]

Based on the electron-donating nature of the alkyl groups, the electron density on the nitrogen atom is expected to be highest for this compound, making it more susceptible to oxidation.

Expected Reactivity Order (Oxidation):

This compound > N-Ethylaniline > N-Methylaniline

This trend assumes that the reaction is primarily driven by the nucleophilicity of the nitrogen atom and that steric hindrance does not play a dominant role in the rate-determining step.

Quantitative Data Summary

The following table summarizes available quantitative data from the literature. It is important to note that the reaction conditions may vary between studies, making direct comparisons challenging.

Aniline DerivativeReaction TypeReagent/CatalystSolventTemperature (°C)Yield (%) / Rate ConstantReference
N-MethylanilineOxidationPeroxomonophosphoric acidAqueous40k' (min⁻¹) values reported[2]
N-EthylanilineOxidationPeroxomonophosphoric acid5% Acetonitrile40k' (min⁻¹) values reported[2]
AnilineOxidationChromic Acid10% Acetic Acid20-40Thermodynamic parameters evaluated[3][4]
N-MethylanilineOxidationChromic Acid10% Acetic Acid20-40Thermodynamic parameters evaluated[3][4]

Experimental Protocols

To facilitate direct and accurate comparison of the reactivity of this compound and other N-alkylanilines, the following detailed experimental protocols are provided.

Protocol 1: Comparative Electrophilic Bromination

Objective: To compare the relative rates of bromination of N-methylaniline, N-ethylaniline, and this compound under identical conditions.

Materials:

  • N-Methylaniline

  • N-Ethylaniline

  • This compound

  • Bromine

  • Carbon tetrachloride (or a less toxic solvent like dichloromethane)

  • Sodium thiosulfate (B1220275) solution (for quenching)

  • Anhydrous sodium sulfate

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare 0.1 M solutions of N-methylaniline, N-ethylaniline, and this compound in carbon tetrachloride, each containing a known concentration of an internal standard.

  • Prepare a 0.1 M solution of bromine in carbon tetrachloride.

  • In separate reaction flasks maintained at a constant temperature (e.g., 25 °C), place 10 mL of each of the aniline solutions.

  • To each flask, rapidly add 10 mL of the bromine solution while stirring vigorously.

  • At specific time intervals (e.g., 1, 2, 5, 10, 20 minutes), withdraw a 1 mL aliquot from each reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a vial containing 2 mL of sodium thiosulfate solution.

  • Extract the organic layer, dry it over anhydrous sodium sulfate, and analyze it by GC-MS.

  • Quantify the disappearance of the starting aniline and the formation of the brominated products by comparing their peak areas to that of the internal standard.

  • Plot the concentration of the starting aniline versus time for each reaction to determine the initial reaction rates.

Protocol 2: Comparative Oxidation Kinetics

Objective: To determine and compare the rate constants for the oxidation of N-methylaniline, N-ethylaniline, and this compound.

Materials:

  • N-Methylaniline

  • N-Ethylaniline

  • This compound

  • Potassium permanganate (B83412) (or another suitable oxidizing agent)

  • Aqueous sulfuric acid

  • UV-Vis spectrophotometer

Procedure:

  • Prepare stock solutions of each N-alkylaniline (e.g., 0.01 M) in a suitable solvent (e.g., 1 M aqueous sulfuric acid).

  • Prepare a stock solution of potassium permanganate (e.g., 0.002 M) in distilled water.

  • In a quartz cuvette, mix a known volume of one of the aniline solutions with the acidic solvent.

  • Initiate the reaction by adding a known volume of the potassium permanganate solution to the cuvette and mix quickly.

  • Immediately start monitoring the decrease in the absorbance of the permanganate ion (at ~525 nm) over time using a UV-Vis spectrophotometer at a constant temperature.

  • Repeat the experiment for each of the N-alkylanilines under identical conditions.

  • The pseudo-first-order rate constants can be determined from the slope of the plot of ln(absorbance) versus time.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate a general electrophilic aromatic substitution mechanism and a typical experimental workflow.

Electrophilic_Aromatic_Substitution Aniline N-Alkylaniline Intermediate Arenium Ion Intermediate Aniline->Intermediate Attack by aromatic ring Electrophile Electrophile (E+) Electrophile->Intermediate Product Substituted Aniline Intermediate->Product Deprotonation Proton H+ Intermediate->Proton

Caption: General mechanism of electrophilic aromatic substitution on N-alkylanilines.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Aniline Prepare Aniline Solutions Mix Mix Reactants Prep_Aniline->Mix Prep_Reagent Prepare Reagent Solution Prep_Reagent->Mix Monitor Monitor Reaction Mix->Monitor Quench Quench Aliquots Monitor->Quench Analyze GC-MS/Spectrophotometry Quench->Analyze Data Data Analysis Analyze->Data

Caption: A typical experimental workflow for comparative kinetic studies.

Conclusion

The reactivity of this compound in comparison to its lower homologues, N-methylaniline and N-ethylaniline, is dictated by a balance of electronic and steric factors. While the electron-donating nature of the propyl group is expected to enhance reactivity in many cases, steric hindrance can play a significant counteracting role, particularly for reactions at the ortho-positions. The provided experimental protocols offer a framework for conducting direct comparative studies to elucidate these nuances. For researchers in drug development and organic synthesis, a thorough understanding of these reactivity trends is crucial for optimizing reaction conditions and predicting product outcomes.

References

A Comparative Guide to the Spectral Analysis of N-Propylaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of constitutional isomers is a critical step in chemical research and pharmaceutical development, as subtle structural variations can lead to significant differences in chemical reactivity, biological activity, and toxicological profiles. This guide provides an objective comparison of the spectral properties of N-propylaniline and its key isomers: N-isopropylaniline, 2-propylaniline, 3-propylaniline, and 4-propylaniline. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to equip researchers with the necessary information to distinguish between these closely related compounds.

Isomers of this compound

The isomers discussed in this guide are:

  • This compound: The straight-chain secondary amine.

  • N-isopropylaniline: The branched-chain secondary amine isomer of this compound.

  • 2-propylaniline: A primary amine with a propyl group at the ortho position of the benzene (B151609) ring.

  • 3-propylaniline: A primary amine with a propyl group at the meta position of the benzene ring.

  • 4-propylaniline: A primary amine with a propyl group at the para position of the benzene ring.

Comparative Spectral Data

The following tables summarize the key spectral data for the this compound isomers, facilitating a direct comparison of their characteristic spectroscopic features.

¹H NMR Spectral Data (Chemical Shifts in δ, ppm)
CompoundAromatic Protons (δ, ppm)-NH/-NH₂ Protons (δ, ppm)Alkyl Protons (δ, ppm)
This compound 7.15 (m, 2H), 6.67 (t, 1H), 6.59 (d, 2H)~3.6 (br s, 1H)3.07 (t, 2H, N-CH₂), 1.64 (sext, 2H, CH₂), 0.99 (t, 3H, CH₃)
N-isopropylaniline 7.18-6.55 (m, 5H)~3.6 (br s, 1H)3.65 (sept, 1H, N-CH), 1.22 (d, 6H, 2xCH₃)
2-propylaniline 7.00 (m, 2H), 6.70 (t, 1H), 6.60 (d, 1H)3.51 (s, 2H)2.41 (t, 2H, Ar-CH₂), 1.61 (sext, 2H, CH₂), 0.97 (t, 3H, CH₃)[1]
3-propylaniline ~6.5-7.1 (m)~3.6 (s, br)~2.5 (t, 2H, Ar-CH₂), ~1.6 (sext, 2H, CH₂), ~0.9 (t, 3H, CH₃)[1]
4-propylaniline 6.99 (d, 2H), 6.63 (d, 2H)3.55 (s, 2H)2.46 (t, 2H, Ar-CH₂), 1.59 (sext, 2H, CH₂), 0.93 (t, 3H, CH₃)
¹³C NMR Spectral Data (Chemical Shifts in δ, ppm)
CompoundAromatic Carbons (δ, ppm)Alkyl Carbons (δ, ppm)
This compound 148.2, 129.0, 116.9, 112.545.8 (N-CH₂), 22.8 (CH₂), 11.8 (CH₃)
N-isopropylaniline 147.1, 129.2, 117.1, 113.248.9 (N-CH), 23.0 (2xCH₃)
2-propylaniline 144.4, 129.8, 126.9, 126.8, 118.6, 115.332.2 (Ar-CH₂), 24.5 (CH₂), 14.1 (CH₃)
3-propylaniline ~146.5 (C-N), ~143.7 (C-CH₂), ~129.0, ~117.8, ~114.7, ~113.0~38.1 (Ar-CH₂), ~24.8 (CH₂), ~13.8 (CH₃)[1]
4-propylaniline 144.1, 129.9, 129.6, 115.337.0 (Ar-CH₂), 24.9 (CH₂), 13.9 (CH₃)
IR Spectral Data (Key Absorption Bands in cm⁻¹)
CompoundN-H Stretching (cm⁻¹)C-H Aromatic Stretching (cm⁻¹)C-H Aliphatic Stretching (cm⁻¹)C-N Stretching (cm⁻¹)Aromatic C=C Bending (cm⁻¹)
This compound ~3405 (single peak)~30502960-2870~1315~1600, ~1505
N-isopropylaniline ~3400 (single peak)~30502965-2870~1310~1600, ~1500
2-propylaniline ~3440, ~3360 (two peaks)~30502955-2865~1265~1620, ~1495
3-propylaniline ~3430, ~3350 (two peaks)~30402958-2870~1270~1615, ~1500
4-propylaniline ~3435, ~3355 (two peaks)~30302955-2865~1275~1620, ~1515
Mass Spectrometry Data (Key Fragment Ions, m/z)
CompoundMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)Fragmentation Pathway
This compound 135106 (Base Peak)Loss of ethyl radical (•C₂H₅)
N-isopropylaniline 135120 (Base Peak)Loss of methyl radical (•CH₃)
2-propylaniline 135106 (Base Peak)Loss of ethyl radical (•C₂H₅) via benzylic cleavage
3-propylaniline 135106Loss of ethyl radical (•C₂H₅) via benzylic cleavage
4-propylaniline 135106 (Base Peak)Loss of ethyl radical (•C₂H₅) via benzylic cleavage

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 10-20 mg of the this compound isomer into a clean, dry vial.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, a sufficient signal-to-noise ratio is typically achieved with 16 to 32 scans.

    • For ¹³C NMR, a greater number of scans (e.g., 1024 or more) may be necessary to obtain a high-quality spectrum.

  • Data Processing:

    • Process the raw data using appropriate NMR software.

    • Apply Fourier transformation, phase correction, and baseline correction to the spectra.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • For liquid samples, a thin film can be prepared by placing a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Alternatively, attenuated total reflectance (ATR) can be used by placing a drop of the sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty salt plates or the clean ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like this compound isomers, this is typically achieved via gas chromatography (GC-MS).

  • Ionization:

    • Utilize an appropriate ionization technique, with Electron Ionization (EI) being common for these types of molecules.

  • Mass Analysis:

    • The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern to deduce the structure of the isomer. The relative abundance of different fragment ions provides key structural information.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis and differentiation of this compound isomers.

Spectral_Analysis_Workflow cluster_sample Sample cluster_techniques Spectroscopic Analysis cluster_data Data Analysis & Interpretation cluster_identification Isomer Identification Isomer_Mixture This compound Isomer Mixture NMR NMR Spectroscopy (¹H & ¹³C) Isomer_Mixture->NMR IR IR Spectroscopy Isomer_Mixture->IR MS Mass Spectrometry Isomer_Mixture->MS NMR_Data Chemical Shifts Splitting Patterns NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data N_Propylaniline This compound NMR_Data->N_Propylaniline N_Isopropylaniline N-isopropylaniline NMR_Data->N_Isopropylaniline o_Propylaniline 2-propylaniline NMR_Data->o_Propylaniline m_Propylaniline 3-propylaniline NMR_Data->m_Propylaniline p_Propylaniline 4-propylaniline NMR_Data->p_Propylaniline IR_Data->N_Propylaniline IR_Data->N_Isopropylaniline IR_Data->o_Propylaniline IR_Data->m_Propylaniline IR_Data->p_Propylaniline MS_Data->N_Propylaniline MS_Data->N_Isopropylaniline MS_Data->o_Propylaniline MS_Data->m_Propylaniline MS_Data->p_Propylaniline

Caption: Workflow for the spectral differentiation of this compound isomers.

References

Comparative Efficacy of N-Propylaniline Derivatives: A Biological Activity Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the biological activities of various N-propylaniline derivatives. By summarizing key quantitative data and detailing experimental methodologies, this document aims to facilitate the evaluation and advancement of these compounds in therapeutic development.

This compound and its substituted analogues have emerged as a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities. This guide focuses on the comparative performance of these derivatives in two key therapeutic areas: oncology and antimicrobial research. The inclusion of a propyl group on the aniline (B41778) moiety influences the lipophilicity and steric properties of the molecules, which in turn can significantly impact their interaction with biological targets.

Anticancer Activity: Overcoming Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Certain this compound derivatives, particularly those incorporated into a quinazolinamine framework, have shown promise as potent inhibitors of these efflux pumps, thereby resensitizing cancer cells to conventional anticancer drugs.

Comparative Inhibitory Activity of Alkylaniline Derivatives on BCRP and P-gp

The following table summarizes the half-maximal inhibitory concentrations (IC50) of a series of N-phenylquinazolin-4-amine derivatives with different alkyl substituents on the aniline ring. The data highlights the superior dual inhibitory activity of the 3-propylaniline (B1594038) derivative.

Compound IDR-group on Aniline RingBCRP IC50 (µM)P-gp IC50 (µM)
1 3-propyl 0.25 0.48
23-ethyl0.310.55
33-methyl0.420.71
44-propyl0.380.62
5H1.252.10

Data is compiled from a representative study on quinazolinamine derivatives.[1]

The data clearly indicates that the presence and position of the alkyl substituent on the aniline ring significantly influence the inhibitory activity. The derivative featuring a 3-propyl group (Compound 1) demonstrated the most potent dual inhibition of both BCRP and P-gp among the compared analogs.[1]

Experimental Protocols

BCRP and P-gp Inhibition Assays

The inhibitory activity of the compounds on BCRP and P-gp was evaluated using a flow cytometry-based drug accumulation assay.[1]

  • Cell Culture: Human cancer cell lines overexpressing BCRP (e.g., H460/MX20) and P-gp (e.g., KB-C2) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]

  • Compound Treatment: Cells were pre-incubated with various concentrations of the test compounds for 1 hour at 37°C.[1]

  • Substrate Incubation: A fluorescent substrate of the transporters (e.g., mitoxantrone (B413) for BCRP, paclitaxel-fluorescein for P-gp) was then added and the cells were incubated for another 2 hours.

  • Flow Cytometry: After incubation, the cells were washed and the intracellular fluorescence was measured using a flow cytometer. Increased fluorescence in the presence of the test compound indicates inhibition of the efflux pump.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of fluorescence increase against the logarithm of the compound concentration.[1]

Signaling Pathway and Mechanism of Action

The primary mechanism of action of these 3-propylaniline-containing quinazolinamine derivatives is the inhibition of the drug efflux function of BCRP and P-gp. These transporters are transmembrane proteins that actively pump a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy. By blocking these pumps, the derivatives restore the sensitivity of cancer cells to anticancer drugs.

MDR_Inhibition cluster_cell Cancer Cell Drug Anticancer Drug EffluxPump BCRP / P-gp Efflux Pump Drug->EffluxPump Efflux IntracellularDrug Intracellular Drug Concentration Drug->IntracellularDrug Entry EffluxPump->IntracellularDrug Reduces NPA_Derivative This compound Derivative NPA_Derivative->EffluxPump Inhibition Apoptosis Apoptosis IntracellularDrug->Apoptosis Induces Extracellular Extracellular Space Extracellular->Drug experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Starting Materials (e.g., Substituted Anilines) Reaction Chemical Reaction (e.g., N-propylation) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Screening Primary Screening (e.g., Antiproliferative Assay) Characterization->Screening DoseResponse Dose-Response Studies (IC50 / MIC Determination) Screening->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism Lead Lead Compound Identification Mechanism->Lead

References

A Comparative Guide to the Validation of Analytical Methods for N-Propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of N-Propylaniline is critical for ensuring product quality, safety, and efficacy. The validation of analytical methods is a mandatory requirement by regulatory bodies to ensure that the chosen method is suitable for its intended purpose. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of this compound, supported by representative experimental data and detailed methodologies.

Comparison of Analytical Methods

The choice between HPLC and GC for the analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and the nature of potential impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. It offers excellent quantitative precision and is widely used in the pharmaceutical industry for quality control.

Gas Chromatography (GC) , particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), provides high separation efficiency for volatile and semi-volatile compounds like this compound. GC-MS offers the added advantage of definitive identification of impurities through their mass spectra.

The following table summarizes the typical performance characteristics of HPLC and GC methods for the analysis of aromatic amines, which are analogous to this compound.

ParameterHPLC-UVGC-FID
Linearity (R²) > 0.999> 0.999
Accuracy (Recovery %) 98 - 102%97 - 103%
Precision (RSD %) < 2%< 3%
Limit of Detection (LOD) 0.1 - 1 µg/mL0.5 - 5 µg/mL
Limit of Quantitation (LOQ) 0.3 - 3 µg/mL1.5 - 15 µg/mL
Specificity Good, but may require a stability-indicating method to resolve all degradation products.Excellent, especially with MS detection for peak identification.
Sample Throughput HighModerate to High
Derivatization Not typically required.May be required to improve volatility and peak shape.

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC and GC are provided below. These protocols are based on established methods for similar aromatic amines and should be validated for the specific application.

High-Performance Liquid Chromatography (HPLC) Method

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC-FID) Method

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for amine analysis (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

Chromatographic Conditions:

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min)

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in methanol to a known concentration (e.g., 1 mg/mL).

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for performing method validation.

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Documentation Dev Method Development Opt Method Optimization Dev->Opt Initial Parameters Protocol Define Validation Protocol (Parameters & Acceptance Criteria) Opt->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report SOP Standard Operating Procedure (SOP) Report->SOP

Analytical Method Validation Workflow

Selecting the Appropriate Analytical Method

The selection of the most suitable analytical method depends on the specific requirements of the analysis. A decision tree can be a useful tool to guide this process.

Method Selection Decision Tree Start Start: Analyze this compound Thermo Is the compound thermally stable and volatile? Start->Thermo ImpurityID Is impurity identification required? Thermo->ImpurityID Yes HighThroughput Is high throughput required? Thermo->HighThroughput No GC Use GC ImpurityID->GC No GCMS Use GC-MS ImpurityID->GCMS Yes HPLC Use HPLC HighThroughput->HPLC Yes HighThroughput->GC No

Decision Tree for Method Selection

Potential Impurities in this compound

The specificity of an analytical method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For this compound, potential impurities can arise from the synthesis process or degradation.

Process-Related Impurities:

  • Aniline: Unreacted starting material.

  • n-Propanol: Unreacted reagent.

  • Dipropylaniline: Over-alkylation product.

  • Isopropylaniline: Isomeric impurity from the propylating agent.

Degradation Products:

  • Oxidation products: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities like quinones.

A well-validated analytical method should be able to separate this compound from these potential impurities, ensuring an accurate measurement of the analyte. Stability-indicating methods are particularly important for demonstrating that the analytical procedure can resolve the active ingredient from its degradation products.

Quantitative Analysis of Impurities in N-Propylaniline: A Comparative Guide to GC-FID and HPLC-UV Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents and intermediates is paramount. This guide provides a detailed comparison of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), for the quantitative analysis of impurities in N-propylaniline.

This compound, a key intermediate in the synthesis of various organic compounds, can contain several process-related impurities. The most common impurities include unreacted starting material (aniline), the product of over-alkylation (N,N-dipropylaniline), and potential isomeric byproducts (2-propylaniline and 4-propylaniline). Accurate quantification of these impurities is crucial for quality control and to ensure the integrity of subsequent reactions.

This guide presents a comparative overview of GC-FID and HPLC-UV methods, including detailed experimental protocols and a summary of expected quantitative performance data.

Method Comparison at a Glance

Both GC-FID and HPLC-UV are robust techniques for the analysis of aromatic amines. The choice between the two often depends on the specific requirements of the analysis, including the volatility of the analytes, the complexity of the sample matrix, and the desired sensitivity.

FeatureGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Principle Separation based on the partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on the partitioning of compounds between a liquid mobile phase and a solid stationary phase.
Analyte Volatility Ideal for volatile and semi-volatile compounds.Suitable for a wide range of compounds, including non-volatile and thermally labile ones.
Sensitivity Generally high sensitivity for organic compounds.Sensitivity is dependent on the chromophore of the analyte and can be very high for compounds with strong UV absorbance.
Selectivity High, based on the differential partitioning of analytes on the column.High, based on the differential interaction of analytes with the stationary and mobile phases.
Typical Impurities Detected Aniline, N,N-dipropylaniline, 2-propylaniline, 4-propylaniline (B1194406).Aniline, N,N-dipropylaniline, 2-propylaniline, 4-propylaniline.

Quantitative Performance Data

The following table summarizes the expected quantitative performance of GC-FID and HPLC-UV for the analysis of key impurities in this compound. These values are based on typical performance characteristics observed for the analysis of aromatic amines.

AnalyteMethodRetention Time (min)Linearity (R²)LOD (µg/mL)LOQ (µg/mL)Accuracy (% Recovery)
AnilineGC-FID5.2>0.9990.10.398-102%
HPLC-UV3.5>0.9990.20.697-103%
This compoundGC-FID8.5----
HPLC-UV6.8----
N,N-DipropylanilineGC-FID10.1>0.9990.20.698-103%
HPLC-UV9.2>0.9990.30.997-104%
2-PropylanilineGC-FID7.9>0.9980.51.595-105%
HPLC-UV5.9>0.9980.61.894-106%
4-PropylanilineGC-FID8.1>0.9980.51.595-105%
HPLC-UV6.2>0.9980.61.894-106%

LOD (Limit of Detection): The lowest concentration of an analyte that can be reliably detected. LOQ (Limit of Quantification): The lowest concentration of an analyte that can be accurately and precisely quantified.

Experimental Protocols

Detailed methodologies for the GC-FID and HPLC-UV analysis of impurities in this compound are provided below.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Detector Temperature: 300°C.

  • Data Acquisition: Collect data from the start of the injection until the end of the temperature program.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol (B129727).

  • Transfer an aliquot to a GC vial for analysis.

Standard Preparation:

  • Prepare individual stock solutions of aniline, N,N-dipropylaniline, 2-propylaniline, and 4-propylaniline in methanol at a concentration of 1 mg/mL.

  • Prepare a mixed standard solution containing all impurities at a concentration of 100 µg/mL in methanol.

  • Prepare a series of calibration standards by diluting the mixed standard solution to concentrations ranging from the LOQ to approximately 200% of the expected impurity levels.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Protocol

Instrumentation: An HPLC system equipped with a quaternary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

  • Gradient Program:

    • Start with 30% B.

    • Linearly increase to 90% B over 10 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Standard Preparation:

  • Prepare individual stock solutions of aniline, N,N-dipropylaniline, 2-propylaniline, and 4-propylaniline in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Prepare a mixed standard solution containing all impurities at a concentration of 100 µg/mL in the same diluent.

  • Prepare a series of calibration standards by diluting the mixed standard solution to concentrations ranging from the LOQ to approximately 200% of the expected impurity levels.

Visualizing the Workflow and Method Comparison

To further clarify the experimental processes and the logical relationship in method selection, the following diagrams are provided.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Weigh Weigh Sample/ Standards Dissolve Dissolve in Methanol Weigh->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject into GC Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Impurities Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the GC-FID analysis of this compound impurities.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Weigh Weigh Sample/ Standards Dissolve Dissolve in ACN/Water Weigh->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Impurities Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the HPLC-UV analysis of this compound impurities.

Method_Comparison cluster_methods Analytical Methods cluster_considerations Key Considerations Analysis of this compound Impurities Analysis of this compound Impurities GC_FID GC-FID Analysis of this compound Impurities->GC_FID HPLC_UV HPLC-UV Analysis of this compound Impurities->HPLC_UV Volatility Analyte Volatility GC_FID->Volatility Favored for volatile analytes Sensitivity Required Sensitivity GC_FID->Sensitivity High for hydrocarbons Matrix Sample Matrix Complexity GC_FID->Matrix Can be sensitive to non-volatile matrix Cost Instrument/Operating Cost GC_FID->Cost Generally lower initial and operating cost HPLC_UV->Volatility Suitable for wider range of volatilities HPLC_UV->Sensitivity High for UV-active compounds HPLC_UV->Matrix Robust for complex matrices with proper sample prep HPLC_UV->Cost Generally higher initial and operating cost

Confirming the Structure of N-Propylaniline: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data to confirm the structure of N-Propylaniline against common alternatives, Aniline and N-Ethylaniline. Detailed experimental protocols and a logical workflow for structural elucidation are also presented to support researchers in their analytical endeavors.

Spectroscopic Data Comparison

The structural confirmation of this compound relies on the unique fingerprints provided by various spectroscopic techniques. The following tables summarize the key quantitative data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS) for this compound and its close structural analogs.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key differences between the three compounds lie in the N-H stretching and C-N stretching vibrations.

Vibrational Mode This compound (cm⁻¹) Aniline (cm⁻¹) N-Ethylaniline (cm⁻¹)
N-H Stretch~3405 (single peak, secondary amine)~3433, ~3356 (two peaks, primary amine)[1]~3411 (single peak, secondary amine)[1]
C-H Stretch (Aromatic)~3050~3030~3050
C-H Stretch (Aliphatic)~2960, ~2930, ~2870-~2970, ~2930, ~2870
C=C Stretch (Aromatic)~1603, ~1506~1620, ~1500~1603, ~1507
N-H Bend~1520~1620~1520
C-N Stretch (Aromatic)~1315~1277~1310
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values are unique for each compound.

Proton Assignment This compound (δ, ppm) Aniline (δ, ppm) N-Ethylaniline (δ, ppm)
-NH-~3.6 (s, 1H)~3.7 (s, 2H)~3.6 (s, 1H)
Aromatic H (ortho)~6.6 (d, 2H)~6.71 (d, 2H)[2]~6.6 (d, 2H)
Aromatic H (meta)~7.1 (t, 2H)~7.18 (t, 2H)[2]~7.1 (t, 2H)
Aromatic H (para)~6.7 (t, 1H)~6.78 (t, 1H)[2]~6.7 (t, 1H)
-N-CH₂-~3.0 (t, 2H)-~3.1 (q, 2H)
-CH₂-~1.6 (sextet, 2H)--
-CH₃~0.9 (t, 3H)-~1.2 (t, 3H)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its electronic environment.

Carbon Assignment This compound (δ, ppm) Aniline (δ, ppm) N-Ethylaniline (δ, ppm)
C (ipso, C-N)~148.5~146.7~148.2
C (ortho)~112.9~115.1~113.0
C (meta)~129.2~129.3~129.3
C (para)~117.1~118.5~117.3
-N-CH₂-~45.9-~38.7
-CH₂-~22.8--
-CH₃~11.6-~14.9
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural clues.

Ion This compound (m/z) Aniline (m/z) N-Ethylaniline (m/z)
[M]⁺135[2]93[3]121[4]
[M-CH₃]⁺--106
[M-C₂H₅]⁺106[2]-92
[C₆H₅NH₂]⁺939393
[C₆H₅]⁺777777

Experimental Protocols

The following are generalized yet detailed methodologies for acquiring the spectroscopic data presented above.

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of the neat liquid sample (this compound, Aniline, or N-Ethylaniline) is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is recorded.

    • The sample is placed in the spectrometer's sample compartment.

    • The spectrum is typically recorded from 4000 to 400 cm⁻¹.

    • An accumulation of 16 to 32 scans is common to obtain a good signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: A high-resolution NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Data Acquisition:

    • The spectrometer is tuned and the magnetic field is shimmed to achieve high homogeneity.

    • A standard single-pulse experiment is performed.

    • Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

    • Typically, 8 to 16 scans are acquired.

  • ¹³C NMR Data Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

    • A wider spectral width of approximately 220 ppm is used.

    • A longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons.

    • A larger number of scans (e.g., 128 to 1024) is typically required due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile compounds like this compound, direct infusion via a heated probe or injection into a Gas Chromatograph (GC) coupled to the mass spectrometer is common.

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is typically used.

  • Data Acquisition:

    • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source.

    • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

    • Detection: The abundance of each ion is measured by a detector.

    • The mass spectrum is plotted as relative intensity versus m/z.

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of an unknown compound, such as this compound, using the discussed spectroscopic methods.

structure_confirmation_workflow cluster_start Initial Analysis cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion Unknown_Sample Unknown Sample (e.g., Suspected this compound) IR IR Spectroscopy Unknown_Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Unknown_Sample->NMR MS Mass Spectrometry Unknown_Sample->MS IR_Data Identify Functional Groups (e.g., N-H, Aromatic C-H) IR->IR_Data NMR_Data Determine Connectivity & Environment (Chemical Shifts, Coupling) NMR->NMR_Data MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data Structure_Proposed Propose Structure IR_Data->Structure_Proposed NMR_Data->Structure_Proposed MS_Data->Structure_Proposed Comparison Compare with Reference Data (Aniline, N-Ethylaniline, etc.) Structure_Proposed->Comparison Structure_Confirmed Structure Confirmed: This compound Comparison->Structure_Confirmed

Spectroscopic workflow for structure confirmation.

References

comparing the efficacy of different purification techniques for N-Propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. N-propylaniline, a key building block in the synthesis of various pharmaceuticals and other organic compounds, is often produced with a range of impurities that can adversely affect reaction yields and the quality of the final product. This guide provides an objective comparison of the efficacy of three common purification techniques for this compound: vacuum distillation, flash column chromatography, and recrystallization of its hydrochloride salt. The comparison is supported by illustrative experimental data and detailed methodologies to assist in selecting the most appropriate purification strategy.

Common Impurities in Crude this compound

The nature and quantity of impurities in crude this compound are highly dependent on the synthetic route employed. However, common contaminants typically include:

  • Unreacted Starting Materials: Residual aniline (B41778) and n-propyl halides or other alkylating agents.

  • Over-alkylation Products: Di-n-propylaniline and other polyalkylated anilines.

  • Isomeric Byproducts: Positional isomers such as ortho- and para-propylaniline if the synthesis involves Friedel-Crafts alkylation of aniline.

  • Oxidation Products: Anilines are susceptible to air oxidation, leading to the formation of colored impurities and polymeric tars, often observed as a darkening of the crude product.[1]

  • Solvent Residues: Residual solvents from the reaction and workup steps.

Comparison of Purification Technique Efficacy

The choice of purification method is dictated by the specific impurities present, the desired final purity, and the scale of the purification. The following table summarizes the typical performance of each technique for the purification of this compound.

Purification TechniqueTypical Purity (%)Typical Yield (%)Key AdvantagesKey Limitations
Vacuum Distillation >98.5>85Excellent for removing non-volatile impurities and components with significantly different boiling points. Scalable for large quantities.Not effective for separating isomers with close boiling points. Risk of thermal decomposition for sensitive compounds.
Flash Column Chromatography >99.570-90Highly effective for separating isomers and impurities with similar polarities. Can achieve very high purity.Can be labor-intensive and requires significant solvent usage. Potential for sample degradation on silica (B1680970) gel.[1]
Recrystallization (as Hydrochloride Salt) >99.860-80Can achieve exceptionally high purity by removing non-basic impurities.Involves multiple steps (salt formation, recrystallization, and liberation of the free amine), leading to potential product loss at each stage.[1]

Experimental Protocols

Detailed methodologies for each purification technique are provided below. These protocols are based on established procedures for similar aniline derivatives and can be adapted for this compound.[2]

Protocol 1: Vacuum Distillation of Crude this compound

Objective: To purify crude this compound by separating it from non-volatile impurities and compounds with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Magnetic stir bar and stir plate

  • Heating mantle with a controller

  • Thermometer

  • Vacuum pump and tubing

  • Cold trap (recommended to protect the pump)

Procedure:

  • Place a magnetic stir bar and the crude this compound into the round-bottom flask.

  • Assemble the short-path distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Begin stirring the crude this compound and turn on the condenser cooling water.

  • Slowly apply the vacuum. The pressure should drop significantly.

  • Once a stable vacuum is achieved, begin to gently heat the distillation flask with the heating mantle.

  • Observe the distillation, collecting any low-boiling impurities in a separate receiving flask.

  • Collect the this compound fraction at its boiling point under the applied pressure. The boiling point of this compound is approximately 222 °C at atmospheric pressure and will be significantly lower under vacuum.[2]

  • Once the desired fraction has been collected, remove the heating mantle and allow the system to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Flash Column Chromatography of Crude this compound

Objective: To purify crude this compound by separating it from isomers and other impurities with similar polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate, with a small percentage of triethylamine)

  • Sand

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Determine an appropriate eluent system using Thin Layer Chromatography (TLC). The desired this compound should have an Rf value of approximately 0.2-0.4. The addition of 0.1-1% triethylamine (B128534) to the eluent can help prevent tailing of the amine on the silica gel.[2]

  • Pack the chromatography column with silica gel as a slurry in the chosen eluent. Add a thin layer of sand on top of the silica gel.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the column.

  • Begin eluting the column with the chosen solvent system, applying positive pressure (air or nitrogen) to achieve a steady flow rate.

  • Collect fractions in test tubes and monitor the separation by TLC.

  • Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Protocol 3: Recrystallization of this compound as its Hydrochloride Salt

Objective: To achieve high purity of this compound by converting it to its hydrochloride salt, recrystallizing the salt, and then liberating the free amine.

Materials:

  • Crude this compound

  • Concentrated hydrochloric acid

  • Suitable solvent for recrystallization (e.g., ethanol/water mixture)

  • Sodium hydroxide (B78521) solution

  • Organic solvent for extraction (e.g., dichloromethane (B109758) or diethyl ether)

  • Anhydrous sodium sulfate

  • Beakers, flasks, funnel, and filter paper

Procedure:

  • Salt Formation: Dissolve the crude this compound in a suitable solvent. Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic and a precipitate (this compound hydrochloride) forms.

  • Recrystallization: Heat the mixture to dissolve the salt, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Liberation of Free Amine: To recover the free amine, dissolve the purified hydrochloride salt in water and add a sodium hydroxide solution until the mixture is basic. The this compound will separate as an oil.

  • Extract the free amine with an organic solvent like dichloromethane.

  • Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified this compound.[2]

Visualization of Purification Workflow

The following diagrams illustrate the logical workflow for the purification and analysis of this compound.

Purification_Workflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification Methods cluster_analysis Purity Analysis Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation Chromatography Flash Column Chromatography Crude->Chromatography Recrystallization Recrystallization (as HCl salt) Crude->Recrystallization Analysis GC-MS / HPLC Purity & Yield Determination Distillation->Analysis Chromatography->Analysis Recrystallization->Analysis

Caption: General workflow for the purification and analysis of this compound.

Decision_Tree Start Start with Crude This compound Impurity_Type Primary Impurity Type? Start->Impurity_Type Scale Scale of Purification? Impurity_Type->Scale Non-volatile / Different BP Chromatography Flash Column Chromatography Impurity_Type->Chromatography Isomers / Similar Polarity Purity_Goal Desired Purity? Scale->Purity_Goal Small to Medium Scale Distillation Vacuum Distillation Scale->Distillation Large Scale Purity_Goal->Chromatography High Purity Recrystallization Recrystallization (as HCl salt) Purity_Goal->Recrystallization Very High Purity

Caption: Decision tree for selecting a suitable purification method for this compound.

References

A Comparative Guide to N-Propylaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Propylaniline (CAS 622-80-0) is a secondary aromatic amine that serves as a versatile chemical intermediate in various fields, including the synthesis of agrochemicals, dyes, and potentially pharmaceutical compounds. This guide provides a comprehensive review of its physicochemical properties, spectroscopic signature, and synthetic routes, comparing it with other relevant N-alkylanilines and positional isomers to offer a clear perspective for its application in research and development.

Physicochemical Properties: A Comparative Overview

This compound is a clear, colorless to yellow-green liquid at room temperature.[1][2] Its properties are largely defined by the interplay between the aromatic phenyl ring and the N-propyl group. To better contextualize its characteristics, a comparison with its lower homologue (N-Ethylaniline) and a positional isomer (4-Propylaniline) is presented.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₃N[1][3]
Molecular Weight 135.21 g/mol [1][3]
Appearance Clear, colorless to yellow-green liquid[1][2]
Boiling Point 220-221.1 °C[1][4]
Melting Point -6.87 °C (estimate)[1][4]
Density 0.944 - 0.952 g/cm³ at 20-25 °C[1][4][5]
Flash Point 86.8 - 91 °C[1][2][4]
Refractive Index 1.541 - 1.548 at 20 °C[1][4][5]
pKa 5.04 ± 0.20 (Predicted)[1][4]
logP 2.51 - 2.58[3][4]
Solubility Very soluble in ethanol (B145695) and diethyl ether.[5]

Table 2: Comparative Physicochemical Properties of Selected Anilines

PropertyThis compoundN-Ethylaniline4-Propylaniline
CAS Number 622-80-0103-69-52696-84-6
Molecular Weight 135.21 g/mol 121.18 g/mol 135.21 g/mol
Boiling Point 220-221 °C[1][4]205 °C[1][6]224-226 °C[3][7]
Melting Point -6.87 °C (est.)[1]-63 °C[1][8]31.33 °C (est.)[7]
Density ~0.95 g/cm³[1]~0.963 g/cm³[1][6]~0.919 g/cm³[3][7]
Flash Point ~91 °C[1]85 °C[1][6]~104 °C[4][7]

The comparison highlights subtle but important differences. The boiling point of this compound is higher than its lower homologue, N-Ethylaniline, as expected due to increased molecular weight and van der Waals forces. The positional isomer, 4-Propylaniline, has a slightly higher boiling point, which can be attributed to differences in molecular symmetry and intermolecular interactions.

Spectroscopic Characterization: Distinguishing Isomers

Spectroscopic analysis is critical for confirming the identity and purity of this compound and distinguishing it from its isomers.

  • ¹H NMR Spectroscopy: Proton NMR is highly effective for distinguishing N-alkylaniline isomers. This compound will show a characteristic triplet for the terminal methyl protons, a sextet for the methylene (B1212753) group adjacent to the methyl group, and a triplet for the methylene group attached to the nitrogen. This contrasts with N-isopropylaniline, which would show a doublet for the two methyl groups and a septet for the methine proton.

  • ¹³C NMR Spectroscopy: The carbon spectrum provides complementary information on the number and electronic environment of carbon atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum will display a characteristic N-H stretching band for a secondary amine, in addition to C-H stretches for the alkyl and aromatic groups, and C=C stretching bands for the benzene (B151609) ring.

  • Mass Spectrometry (MS): Mass spectrometry is a powerful tool for differentiating isomers through their fragmentation patterns.[6] A common fragmentation pathway for N-alkylanilines is the alpha-cleavage of the C-C bond adjacent to the nitrogen atom.[6] For this compound, this results in the loss of an ethyl radical (a mass of 29) to form a stable ion, which is often the base peak.

Table 3: Comparative Spectroscopic Data for this compound Isomers

TechniqueThis compound (C₆H₅NHCH₂CH₂CH₃)N-Isopropylaniline (C₆H₅NHCH(CH₃)₂)
¹H NMR Signals for propyl group (triplet, sextet, triplet) and aromatic protons.Signals for isopropyl group (doublet, septet) and aromatic protons.
MS Key Fragment m/z 106 (M-29, loss of •CH₂CH₃)m/z 120 (M-15, loss of •CH₃)

The distinct loss of a methyl radical (M-15) in N-isopropylaniline versus an ethyl radical (M-29) in this compound provides a definitive method for their differentiation via mass spectrometry.[6]

ms_fragmentation cluster_main Mass Spectrometry Fragmentation of this compound mol_ion [C₆H₅NHCH₂CH₂CH₃]⁺˙ m/z = 135 (Molecular Ion) fragment_ion [C₆H₅NHCH₂]⁺ m/z = 106 (Base Peak) mol_ion->fragment_ion - •CH₂CH₃ (-29) radical •CH₂CH₃ (Ethyl Radical, not detected)

Caption: Alpha-cleavage fragmentation of this compound in MS.

Synthesis Protocols

This compound can be synthesized through several methods. The classical approach involves direct alkylation of aniline (B41778), while modern methods often employ reductive amination.

Experimental Protocol 1: N-Alkylation of Aniline with n-Propanol

This method involves the reaction of aniline with n-propanol at elevated temperature and pressure using an acid catalyst. A systematic study has identified optimal conditions for this synthesis.[5]

  • Reactants: Aniline, n-Propanol, Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) as a catalyst.

  • Reaction Conditions:

    • Temperature: 245 °C[5]

    • Pressure: 600 lb/in²[5]

    • Residence Time: 2 hours[5]

    • Mole Ratio (Aniline:n-Propanol): 1:3[5]

    • Mole Ratio (Aniline:Catalyst H⁺): 1:0.305[5]

  • Procedure:

    • Aniline, n-propanol, and the acid catalyst are charged into a high-pressure autoclave.

    • The reactor is sealed and pressurized.

    • The mixture is heated to 245 °C and maintained for 2 hours with stirring.

    • After cooling, the reactor is depressurized.

    • The reaction mixture is worked up by neutralizing the acid, followed by extraction and purification (e.g., distillation) to isolate this compound.

  • Notes: This reaction produces a mixture of this compound and the dialkylated product, N,N-dipropylaniline. Under the optimal conditions for dipropylaniline synthesis, the conversion to this compound is reported to be around 47-52%.[5]

synthesis_workflow cluster_synthesis Synthesis of this compound via N-Alkylation aniline Aniline react + aniline->react propanol n-Propanol propanol->react product This compound react->product  H₂SO₄ / HCl  245 °C, 600 psi side_product N,N-Dipropylaniline react->side_product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol 2: Reductive Amination (General Method)

Reductive amination is a common and often higher-yielding method for preparing secondary amines. This involves the reaction of aniline with propanal to form an intermediate imine (or enamine), which is then reduced in situ to this compound.

  • Reactants: Aniline, Propanal, Reducing Agent (e.g., Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation with H₂/Pd-C).

  • General Procedure (using NaBH(OAc)₃):

    • To a stirred solution of aniline (1 equivalent) in a suitable solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane), add propanal (1-1.2 equivalents).

    • The mixture is stirred at room temperature for 20-30 minutes to allow for imine formation.

    • Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise to the mixture.

    • The reaction is stirred at room temperature until completion (monitored by TLC or GC-MS), typically for several hours to overnight.

    • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography or distillation to yield pure this compound.

Applications and Comparative Utility

This compound's primary role is as a chemical intermediate. While specific, direct applications are not as widely documented as for other anilines, its utility can be inferred from its chemical family and related compounds.

  • Agrochemical Synthesis: N-alkylanilines are crucial precursors in the herbicide industry. Notably, N,N-dipropylaniline is a key intermediate in the synthesis of the widely used dinitroaniline herbicide, Trifluralin .[7][8] Trifluralin is produced by reacting 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with dipropylamine.[9] Since this compound is a co-product in the industrial synthesis of N,N-dipropylaniline from aniline and propanol, its formation is directly linked to the agrochemical supply chain.[5]

  • Dye Intermediate: Substituted anilines are foundational components in the manufacturing of azo dyes and other colorants. Patents have described the use of related N-propyl aniline derivatives, such as N-propyl-N-hydroxyethylaniline and N,N-di-n-propylaniline, in the synthesis of methine dyes and other dyestuffs, indicating a potential application for this compound in this sector.[1]

  • Pharmaceutical and Specialty Chemicals: The this compound scaffold can be used to build more complex molecules. Substituted anilines are common in medicinal chemistry, and the N-propyl group can be used to tune properties like lipophilicity and metabolic stability in drug candidates.[10]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Table 4: GHS Hazard Information for this compound

PictogramClassHazard Statement
alt text
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text
Acute Toxicity (Oral, Dermal, Inhalation), Categories 4H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.
Skin Irritation, Category 2H315: Causes skin irritation.[9]
Eye Irritation, Category 2H319: Causes serious eye irritation.[9]
Specific Target Organ Toxicity (Single Exposure)H370: Causes damage to organs.[9]
Specific Target Organ Toxicity (Repeated Exposure)H372: Causes damage to organs through prolonged or repeated exposure.[9]
  • Precautionary Measures: Handle in a well-ventilated area, preferably a fume hood. Wear suitable protective clothing, including chemical-resistant gloves and safety goggles/face shield.[1] Avoid breathing vapors. Keep away from heat and open flames. Store in a cool, dark, and tightly sealed container under an inert atmosphere, as the compound is sensitive to air and light.[9]

References

Safety Operating Guide

Proper Disposal and Handling of N-Propylaniline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety, logistical, and disposal procedures for N-Propylaniline, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring personnel safety and environmental protection.

Immediate Safety Precautions and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.[1] It is harmful if swallowed, inhaled, or comes into contact with skin, and can cause skin and eye irritation.[1][2][3] Furthermore, it is classified as a combustible liquid and may cause damage to organs through prolonged or repeated exposure.[3]

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][4]

  • Skin Protection: A lab coat or chemical-resistant apron, along with appropriate protective gloves (e.g., Butyl rubber, Viton™), must be worn to prevent skin exposure.[1][5]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] If ventilation is insufficient or there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][4]

Safe Handling Practices:

  • Avoid breathing vapors, mists, or gas.[2][3]

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[2][3]

  • Store containers tightly closed in a cool, dry, and well-ventilated place, away from incompatible materials such as acids and strong oxidizing agents.[1][2][4]

  • Keep the chemical away from heat, sparks, and open flames.[3]

Quantitative Data: Physical and Chemical Properties

Understanding the properties of this compound is essential for its safe handling and disposal.

PropertyValue
Appearance Amber Liquid[1]
Molecular Formula C₉H₁₃N
Molecular Weight 135.21 g/mol
Boiling Point 224 - 226 °C (435.2 - 438.8 °F) @ 760 mmHg[1]
Flash Point 103 °C (217.4 °F)[1]
Specific Gravity 0.910[1]
Vapor Density 4.66[1]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is required to contain the material and prevent exposure.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area.[5] Ensure the area is well-ventilated, and remove all sources of ignition.[2][4][5]

  • Wear Appropriate PPE: Before addressing the spill, don the full PPE as described in Section 1.

  • Containment: For liquid spills, contain the material using an inert absorbent such as vermiculite, dry sand, or earth.[5] Do not use combustible materials like sawdust.[5]

  • Collection: Carefully sweep up or collect the absorbed material and place it into a suitable, closed, and chemically compatible container clearly labeled for hazardous waste.[1][2][5]

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water. All cleaning materials and rinse water must also be collected and treated as hazardous waste.[5]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) officer immediately.[5]

This compound Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular municipal trash.[4][5]

Operational Disposal Protocol:

  • Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[1]

  • Waste Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures. This includes contaminated lab supplies (e.g., gloves, absorbent pads, glassware).

  • Containerization: Collect liquid this compound waste in a designated, leak-proof, and sealable container. Ensure the container is compatible with the chemical.

  • Labeling: Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and an accurate description of its contents and associated hazards.[5]

  • Storage: Store waste containers in a designated and secure satellite accumulation area.[5] This area should be cool, dry, well-ventilated, and equipped with secondary containment to manage potential leaks.[5]

  • Final Disposal: Arrange for a licensed hazardous waste disposal contractor to pick up the waste.[5] All disposal must occur at an approved waste disposal plant in accordance with all applicable regulations.[1][3][5] Empty containers should be triple-rinsed (with the rinsate collected as hazardous waste) before being offered for recycling or reconditioning.[2]

Experimental Protocol: Waste Neutralization (Pre-treatment)

Disclaimer: The following is a general protocol for neutralization as a potential pre-treatment step. This procedure should only be performed if permitted by your institution's EHS department and local hazardous waste regulations. It is not a substitute for disposal by a licensed contractor.

Objective: To neutralize small quantities of this compound waste as a pre-treatment step before collection. Aniline compounds are basic and can be neutralized by acids. However, they are incompatible with strong oxidizing agents and acids, so this must be done with extreme caution, typically with dilute acid.[1] A safer approach for small quantities mentioned in one safety data sheet involves neutralization with lime milk or soda.[1]

Methodology for Neutralization with Lime Milk (Calcium Hydroxide):

  • Work in a chemical fume hood with appropriate PPE.

  • For every 1 part of this compound waste, slowly and carefully add a prepared saturated solution of lime milk (calcium hydroxide) or a solution of soda ash (sodium carbonate) while stirring gently in a suitable container.

  • Monitor the pH of the solution. The goal is to bring the pH closer to neutral (pH 7).

  • The reaction may generate heat; proceed slowly and cool the container if necessary.

  • Once neutralized, the resulting mixture must still be collected, labeled, and disposed of as hazardous waste through a licensed contractor. Do not let this chemical enter the environment.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper management and disposal of this compound.

G cluster_prep Preparation & Handling cluster_event Event Triggering Disposal cluster_spill Spill Response cluster_waste Waste Management Protocol cluster_disposal Final Disposal start Handling this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood event Event Type? fume_hood->event spill Accidental Spill event->spill Spill waste_gen Routine Waste Generation event->waste_gen Waste spill_evac Evacuate & Ventilate Area spill->spill_evac segregate Segregate Waste waste_gen->segregate spill_contain Contain with Inert Material spill_evac->spill_contain spill_collect Collect into Waste Container spill_contain->spill_collect spill_decon Decontaminate Area spill_collect->spill_decon spill_report Report to EHS spill_decon->spill_report store Store in Designated Satellite Area spill_report->store containerize Use Labeled, Sealed Container segregate->containerize containerize->store end Arrange Pickup by Licensed Hazardous Waste Contractor store->end

Caption: Workflow for the safe handling and disposal of this compound.

References

Essential Safety and Operational Guide for Handling N-Propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, logistical information, and operational and disposal plans for the handling of N-Propylaniline. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazards and Safety Precautions

This compound is classified as a hazardous chemical.[1][2] Key hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][4]

  • Eye Damage/Irritation: Causes serious eye irritation.[1][2][4]

  • Organ Toxicity: May cause damage to organs through single or prolonged exposure.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][4]

  • Combustibility: It is a combustible liquid.[3]

It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[2][5] Eyewash stations and safety showers must be readily accessible.[1][5]

Physical and Chemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₉H₁₃N
Molecular Weight 135.21 g/mol [1][6]
Appearance Amber to Yellow to Green clear liquid[1][3]
Odor Odorless[1]
Boiling Point 220-226 °C (428-439 °F)[1][7][8]
Flash Point 91-103 °C (196-217 °F)[1][6][7]
Density 0.910 - 0.952 g/cm³[1][6][7]
Storage Temperature 2-8°C, protect from light[7]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent contact and inhalation.

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2][5]
Skin Protection Chemically resistant gloves (e.g., nitrile, neoprene) and a lab coat or other protective clothing to prevent skin exposure.[1][2][5] Gloves must be inspected before use and disposed of properly after.[9]
Respiratory Protection If working outside a fume hood or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge.[1][5] A recommended filter type is for ammonia (B1221849) and organic ammonia derivatives (Type K, Green).[1]

Operational Plan: Step-by-Step Handling Procedure

  • Ensure the work area is clean and uncluttered.

  • Verify that a chemical fume hood is operational.

  • Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Assemble all necessary materials and equipment before handling the chemical.

  • Put on all required PPE as specified in the table above.

  • Conduct all work with this compound inside a certified chemical fume hood.[5]

  • Avoid direct contact with skin, eyes, and clothing.[2][5]

  • Do not breathe vapors or mists.[5]

  • Use non-sparking tools to prevent ignition.[2]

  • Keep containers tightly closed when not in use.[2][5]

  • Wash hands thoroughly after handling, even if gloves were worn.[1][2][5]

  • Store in a cool, dry, and well-ventilated area.[2][5]

  • Protect from direct sunlight as the substance can be light-sensitive.[1][5]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[1][5]

  • Store in a locked-up area accessible only to authorized personnel.[2]

Emergency and Disposal Plans

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2][5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing. Seek medical attention.[1][2][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2][5]

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2][5]

  • Absorb: Use an inert absorbent material (e.g., sand, silica (B1680970) gel) to soak up the spill.[5]

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, closed container for disposal.[9]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent.

  • Dispose: Dispose of the container as hazardous waste according to regulations.[5]

Dispose of this compound and its container as hazardous waste.[5] This must be done in accordance with all applicable federal, state, and local regulations.[5] Do not dispose of it into the environment.[5] It is recommended to use a licensed disposal company.[9]

Visual Workflow Diagrams

The following diagrams illustrate key operational workflows for handling this compound.

N_Propylaniline_Handling_SOP cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood & Safety Equipment prep2 Assemble Materials prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Work Inside Fume Hood prep3->handle1 handle2 Avoid Contact & Inhalation handle1->handle2 handle3 Keep Container Closed handle1->handle3 handle4 Use Non-Sparking Tools handle1->handle4 post1 Store Properly handle2->post1 handle3->post1 handle4->post1 post2 Dispose of Waste post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: Standard Operating Procedure for Handling this compound.

N_Propylaniline_Spill_Response action_node action_node decision_node decision_node start Spill Occurs evacuate Evacuate Area start->evacuate is_major Major Spill? evacuate->is_major notify Notify Supervisor & EHS end Response Complete notify->end is_major->notify Yes ppe Don Appropriate PPE is_major->ppe No contain Contain Spill ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect Waste absorb->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose dispose->end

Caption: Emergency Response Workflow for an this compound Spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.